Methyl isoeugenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-prop-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | methyl isoeugenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052621 | |
| Record name | 4-Prop-1-enylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; delicate, clove-carnation aroma | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-16-3 | |
| Record name | Methylisoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Prop-1-enylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-prop-1-enylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Methyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoeugenol, a phenylpropanoid of significant interest in the flavor, fragrance, and pharmaceutical industries, is a naturally occurring compound found in a variety of aromatic plants. Its characteristic sweet, spicy, and floral aroma, coupled with potential bioactive properties, has driven research into its natural sourcing and efficient isolation. This technical guide provides an in-depth overview of the botanical origins of this compound, details its biosynthetic pathway, and offers comprehensive experimental protocols for its extraction, isolation, and purification. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding and replication.
Natural Sources of this compound
This compound is a constituent of the essential oils of numerous plant species. The concentration of this compound can vary significantly depending on the plant's geographic origin, chemotype, and the specific part of the plant utilized. The following tables summarize the quantitative analysis of this compound in several key botanical sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: this compound Content in Acorus calamus (Sweet Flag) Essential Oil
| Plant Part | Geographic Origin | (E)-Methyl Isoeugenol (%) | (Z)-Methyl Isoeugenol (%) | Total this compound (%) | Reference |
| Rhizomes | Not Specified | 14.01 | - | 14.01 | [1][2] |
| Rhizomes | Japan | 1.1 - 7.9 | 2.4 - 48.9 | 3.5 - 56.8 | [1] |
| Rhizomes | Nepal | - | 4.26 | 4.26 | [3] |
| Rhizomes | India | <0.1 - 2.1 | <0.1 - 1.2 | <0.1 - 3.3 | |
| Leaves | India (Pithoragarh) | 5.06 | - | 5.06 |
Table 2: this compound Content in Croton malambo Essential Oil
| Plant Part | Geographic Origin | This compound (%) | Reference |
| Bark | Venezuela | 6.3 | [4] |
| Bark | Colombia | 1.5 (trans-methyl isoeugenol) |
Table 3: this compound in Other Notable Plant Species
| Plant Species | Plant Part | This compound Content (%) | Geographic Origin | Reference |
| Etlingera cevuga | Rhizomes | 18.2 ((E)-methyl isoeugenol) | Not Specified | [5] |
| Zingiber zerumbet | Rhizomes | Present, but not a major component | India, China | [6][7][8][9][10] |
| Hedychium coronarium | Flowers | Present (trans-me-isoeugenol) | Not Specified | [11] |
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of coniferyl alcohol, a key intermediate. From coniferyl alcohol, the pathway diverges to form either eugenol or isoeugenol through the action of specific synthases. Finally, the hydroxyl group of isoeugenol is methylated by an O-methyltransferase (OMT) to yield this compound.[12][13][14][15][16][17]
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves the extraction of the essential oil followed by purification to isolate the target compound. The choice of method depends on the starting material, desired purity, and available equipment.
Extraction of Essential Oils
Steam distillation is the most common method for extracting essential oils from aromatic plants. It is particularly suitable for thermo-labile compounds like this compound as it avoids high decomposition temperatures.[18][19]
Experimental Protocol: Steam Distillation of Acorus calamus Rhizomes
-
Preparation of Plant Material: Freshly harvested rhizomes of Acorus calamus are thoroughly washed to remove soil and debris. The rhizomes are then chopped or crushed to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).
-
Distillation Process: Steam is passed through the chopped rhizomes. The steam ruptures the oil-containing glands in the plant material, and the volatile this compound is carried over with the steam.
-
Condensation: The steam and essential oil vapor mixture is passed through a water-cooled condenser, where it condenses back into a liquid.
-
Collection and Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected. Due to the immiscibility and lower density of the essential oil, it will form a layer on top of the water and can be separated.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Yield Calculation: The yield of the essential oil is calculated based on the initial weight of the plant material.
References
- 1. Identification of Insecticidal Constituents of the Essential Oil of Acorus calamus Rhizomes against Liposcelis bostrychophila Badonnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical profiling and antioxidant activities of essential oil from rhizomes of Acorus calamus L. | BIBECHANA [nepjol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Chemical Composition and Bioactivities of Essential Oils from Fresh and Dry Rhizomes of Zingiber zerumbet (L.) Smith - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Major Bioactive Compounds in Essential Oils Extracted From the Rhizomes of Zingiber zerumbet (L) Smith: A Mini-Review on the Anti-allergic and Immunomodulatory Properties [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Floral Volatiles of Hedychium coronarium (Zingiberales: Zingiberaceae)White ginger lily [pherobase.com]
- 12. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eugenol - Wikipedia [en.wikipedia.org]
- 14. Research Portal [rex.libraries.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 18. engineering.iastate.edu [engineering.iastate.edu]
- 19. Variation in the Chemical Composition of Endemic Specimens of Hedychium coronarium J. Koenig from the Amazon and In Silico Investigation of the ADME/Tox Properties of the Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Screening of (E)-Methyl Isoeugenol: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological screening of (E)-methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils. The document synthesizes available preclinical data on its significant biological activities, outlines detailed experimental methodologies for key assays, and visualizes implicated signaling pathways. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Central Nervous System (CNS) Activity
(E)-methyl isoeugenol has been primarily investigated for its effects on the central nervous system, demonstrating anxiolytic, antidepressant, and hypnotic properties.
Anxiolytic and Antidepressant-like Effects
Studies in murine models indicate that (E)-methyl isoeugenol exhibits anxiolytic and antidepressant-like properties. These effects are suggested to be mediated through the serotonergic system, as the anxiolytic effect was blocked by WAY100635, a serotonin 5-HT1A receptor antagonist, and the antidepressant-like effect was reversed by p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor[1].
Table 1: Quantitative Data on Anxiolytic & Antidepressant-like Effects
| Experimental Model | Species | Compound Administered | Dosage | Observed Effect | Reference |
| Light-Dark Box (LDB) | Male Swiss Mice | (E)-methyl isoeugenol | < 500 mg/kg | Anxiolytic-like property demonstrated | [1] |
| Elevated Plus Maze (EPM) | Male Swiss Mice | (E)-methyl isoeugenol | < 500 mg/kg | Anxiolytic-like property demonstrated | [1] |
| Forced Swimming Test (FST) | Male Swiss Mice | (E)-methyl isoeugenol | 250 mg/kg | Anti-immobility effect suggesting antidepressant property | [1] |
Sedative-Hypnotic Effects
(E)-methyl isoeugenol has been shown to potentiate the effects of sodium pentobarbital, a common hypnotic agent. This indicates a potential sedative or sleep-enhancing activity.
Table 2: Quantitative Data on Sedative-Hypnotic Effects
| Experimental Model | Species | Compound Administered | Dosage | Observed Effect | Reference |
| Pentobarbital-induced Sleep | Male Swiss Mice | (E)-methyl isoeugenol | 250 and 500 mg/kg | Potentiation of hypnotic effect | [1] |
Anticonvulsant Activity
In contrast to its other CNS activities, (E)-methyl isoeugenol did not show protective effects against seizures induced by pentylenetetrazole (PTZ), a GABA antagonist[1].
Table 3: Data on Anticonvulsant Activity
| Experimental Model | Species | Compound Administered | Dosage | Observed Effect | Reference |
| PTZ-induced Convulsions | Male Swiss Mice | (E)-methyl isoeugenol | N/A | No protection against convulsions | [1] |
Anti-inflammatory and Analgesic Activity
While direct and extensive quantitative data for the anti-inflammatory and analgesic activities of pure (E)-methyl isoeugenol are limited in the available literature, studies on its close structural analog, isoeugenol, provide strong evidence for its potential in this area. The primary mechanism appears to involve the inhibition of key inflammatory signaling pathways.
Anti-inflammatory Mechanism of Action
Research on isoeugenol demonstrates that it markedly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect is correlated with a decrease in the expression of inducible nitric oxide synthase (iNOS). The underlying mechanism involves the suppression of the NF-κB and MAPK (ERK1/2 and p38) signaling pathways. Isoeugenol was found to inhibit the degradation of I-κBα, prevent the nuclear translocation of the NF-κB p65 subunit, and block the phosphorylation of ERK1/2 and p38 MAPK.
Table 4: Quantitative Data on Anti-inflammatory Activity Note: Data for a likely (E)-methyl isoeugenol leaf extract is presented below. Caution is advised when extrapolating these findings to the pure compound.
| Experimental Model | Species | Compound Administered | Dosage | Max. % Inhibition | Time Point | Reference |
| Carrageenan-induced Paw Edema | Rats | MEIL | 250 mg/kg | 42.01% | 6 hours | [1] |
| Carrageenan-induced Paw Edema | Rats | MEIL | 500 mg/kg | 44.97% | 6 hours | [1] |
| *MEIL: Likely abbreviation for Methyl Isoeugenol Leaf Extract. |
Analgesic Activity
Specific quantitative data from standard analgesic models (e.g., acetic acid-induced writhing, hot plate test) for (E)-methyl isoeugenol were not available in the reviewed literature. However, its demonstrated anti-inflammatory properties suggest a likely peripheral analgesic effect.
Antimicrobial and Cytotoxic Activity
Data on the antimicrobial and cytotoxic effects of (E)-methyl isoeugenol are sparse. The following tables present available data for the parent compound, isoeugenol, and the related compound, methyl eugenol, to provide an indication of potential activity.
Antimicrobial Activity
Note: The following data are for isoeugenol and methyl eugenol, not (E)-methyl isoeugenol. These values should be considered indicative of potential activity.
Table 5: Minimum Inhibitory Concentration (MIC) of Related Compounds
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Isoeugenol | Fungus | Candida albicans (Oral Isolates) | 128 - 256 | [2] |
| Methyl eugenol | Fungus | Candida spp. | 310 - 620 | [3] |
| Methyl eugenol | Fungus | Microsporum canis | 78 - 150 | [3] |
Cytotoxicity
Note: No specific IC50 data for (E)-methyl isoeugenol against the cell lines below was found in the reviewed literature. Further research is required to establish its cytotoxic profile.
Table 6: Cytotoxicity (IC50) Data (Placeholder)
| Compound | Cell Line | Cell Type | IC50 (µM or µg/mL) | Reference |
| (E)-methyl isoeugenol | HeLa | Cervical Cancer | Data Not Available | |
| (E)-methyl isoeugenol | HepG2 | Liver Cancer | Data Not Available | |
| (E)-methyl isoeugenol | A549 | Lung Cancer | Data Not Available |
Visualizations: Workflows and Signaling Pathways
General Pharmacological Screening Workflow
The following diagram illustrates a typical workflow for the preclinical screening of a natural compound like (E)-methyl isoeugenol.
Preclinical screening workflow for natural compounds.
Proposed Anti-inflammatory Signaling Pathway
This diagram illustrates the inhibitory effect of isoeugenol, a close analog of (E)-methyl isoeugenol, on the NF-κB and MAPK signaling pathways, which are critical for the inflammatory response.
Proposed anti-inflammatory mechanism via NF-κB/MAPK.
Anxiolytic/Antidepressant Signaling Pathway
This diagram outlines the involvement of the serotonergic system in the anxiolytic and antidepressant effects of (E)-methyl isoeugenol.
Serotonergic pathway in anxiolytic/antidepressant effects.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight before the experiment.
-
Grouping: Animals are divided into groups (n=6):
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Control Group: Vehicle (e.g., 1% Tween 80 in saline).
-
Standard Group: Indomethacin (10 mg/kg, p.o.).
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Test Groups: (E)-methyl isoeugenol at various doses (e.g., 100, 250, 500 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Administer the vehicle, standard drug, or test compound orally (p.o.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.
-
Acetic Acid-Induced Writhing Test in Mice (Analgesic)
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Swiss albino mice (20-25g) are used.
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Grouping: Animals are divided into groups (n=6):
-
Control Group: Vehicle (e.g., normal saline).
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Standard Group: Acetylsalicylic Acid (Aspirin, 100 mg/kg, p.o.).
-
Test Groups: (E)-methyl isoeugenol at various doses (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally.
-
After a set absorption period (e.g., 30-60 minutes), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
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Immediately place each mouse in an individual observation chamber.
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After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
-
Broth Microdilution Method for MIC Determination (Antimicrobial)
This is a standard method to determine the minimum inhibitory concentration of a compound against bacteria and fungi.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, test compound, and control antibiotic/antifungal.
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Inoculum Preparation:
-
Culture the microorganism overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the (E)-methyl isoeugenol stock solution (dissolved in a suitable solvent like DMSO and then diluted in broth, e.g., at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no inoculum).
-
Inoculate all wells (except the sterility control) with 100 µL of the prepared microbial inoculum.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida).
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
References
Methyl Isoeugenol: A Technical Guide to its Chemical Properties, Structure, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoeugenol (1,2-dimethoxy-4-(1-propenyl)benzene) is a naturally occurring phenylpropanoid found in various essential oils, including those from star anise, cinnamon leaf, and damask rose. It is a fragrance and flavoring agent with a characteristic spicy, floral scent reminiscent of tuberose and carnation.[1] Beyond its sensory properties, this compound and its isomers are subjects of scientific interest for their potential biological activities. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its potential interactions with cellular signaling pathways relevant to drug development.
Chemical Structure and Properties
This compound is a derivative of eugenol and exists as a mixture of (E) and (Z) stereoisomers, with the (E)-isomer being the more common form.[2] The key structural features include a benzene ring substituted with two methoxy groups and a propenyl side chain.
Structure:
Caption: Chemical structure of (E)-Methyl Isoeugenol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Spicy, clove, floral, woody | [1] |
| Boiling Point | 262-264 °C | [3][4] |
| Melting Point | 98-100 °C | [3][4] |
| Density | 1.05 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.568 | [3][4] |
| Flash Point | 113 °C | |
| Vapor Pressure | 0.02 mm Hg at 25 °C | [5] |
| Log P (Octanol/Water) | 3.05 | |
| Solubility | Soluble in most organic solvents | |
| CAS Number | 93-16-3 | [5] |
Synthesis of this compound
This compound can be synthesized through several routes, most commonly starting from isoeugenol or eugenol.
Williamson Ether Synthesis from Isoeugenol
This classic method involves the methylation of the hydroxyl group of isoeugenol.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol:
-
Deprotonation of Isoeugenol: Isoeugenol is dissolved in a suitable solvent (e.g., ethanol, THF). A strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming the sodium isoeugenolate salt.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The isoeugenolate anion acts as a nucleophile and displaces the iodide or sulfate group in an Sₙ2 reaction to form this compound.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the organic product is extracted with a solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure or by column chromatography.
One-Step Green Synthesis from Eugenol
A more environmentally friendly approach involves the simultaneous isomerization and methylation of eugenol using a phase-transfer catalyst.
Reaction Scheme:
Caption: One-Step Green Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: Eugenol, dimethyl carbonate (DMC), a solid base catalyst (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., polyethylene glycol) are combined in a reaction vessel.[1]
-
Reaction Conditions: The reaction is typically carried out under pressure at an elevated temperature (e.g., 180-200 °C) for several hours.[6]
-
Mechanism: The base catalyzes both the isomerization of the allyl group of eugenol to the propenyl group of isoeugenol and the methylation of the hydroxyl group by DMC. The phase-transfer catalyst facilitates the reaction between the solid base and the organic reactants.
-
Purification: After the reaction is complete, the product is isolated and purified, typically by distillation.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate the components. For example, starting at 60 °C, holding for a few minutes, then ramping up to a final temperature of around 240-280 °C.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Data Analysis: The resulting mass spectrum of the this compound peak is compared with a reference library (e.g., NIST, Wiley) for identification. The fragmentation pattern will show a molecular ion peak (m/z 178) and characteristic fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of this compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Parameters: Standard parameters for ¹H NMR acquisition are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons (typically two singlets), and the protons of the propenyl group (with characteristic coupling patterns for the (E) and (Z) isomers).
-
-
¹³C NMR Spectroscopy:
-
Parameters: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Expected Signals: The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, and the carbons of the propenyl side chain.
-
Potential Biological Activity and Signaling Pathways
While direct research on the specific signaling pathways modulated by this compound is limited, valuable insights can be drawn from studies on its structurally related compounds, isoeugenol and methyl eugenol. These compounds have been shown to interact with key cellular signaling pathways implicated in inflammation, oxidative stress, and cell proliferation.
Potential Involvement in Inflammatory Signaling Pathways
Isoeugenol has been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) by down-regulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8] Specifically, isoeugenol can inhibit the phosphorylation of ERK1/2 and p38 MAPK, which are upstream kinases in the MAPK pathway, and prevent the degradation of IκBα, a key step in NF-κB activation.[8] Given the structural similarity, it is plausible that this compound could exert similar anti-inflammatory effects through modulation of these pathways.
Caption: Potential modulation of NF-κB and MAPK signaling by this compound.
Potential Role in Oxidative Stress Response
Methyl eugenol, an isomer of this compound, has been shown to protect against oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Methyl eugenol may promote the nuclear retention of Nrf2 by activating the AMPK/GSK3β axis. This leads to the increased expression of antioxidant enzymes, thereby mitigating oxidative stress. It is conceivable that this compound could also engage this protective pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. CN109836312B - A kind of synthetic method of isoeugenol methyl ether - Google Patents [patents.google.com]
- 7. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Characterization of cis- and trans-Isomers of Methyl Isoeugenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isoeugenol, a phenylpropanoid ether found in various essential oils, exists as two geometric isomers: cis-(Z) and trans-(E). These isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the characterization of cis- and trans-methyl isoeugenol, focusing on their spectroscopic properties, separation techniques, and synthesis. Detailed experimental protocols and compiled quantitative data are presented to facilitate their identification, purification, and further investigation in research and drug development settings.
Introduction
This compound (1,2-dimethoxy-4-(1-propenyl)benzene) is a naturally occurring compound and a derivative of isoeugenol.[1] It is utilized in the flavor and fragrance industry for its floral and spicy aroma.[2] The presence of a double bond in the propenyl side chain gives rise to cis and trans geometric isomerism, which can significantly influence the molecule's bioactivity and physicochemical characteristics. A thorough characterization of each isomer is therefore crucial for any application, particularly in the pharmaceutical and biomedical fields where stereochemistry can dictate therapeutic efficacy and toxicological profiles. This guide outlines the key analytical techniques and methodologies for the comprehensive characterization of cis- and trans-methyl isoeugenol.
Physicochemical Properties
The cis and trans isomers of this compound share the same molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ), but differ in the spatial arrangement of the substituents around the C=C double bond.[3] This structural difference leads to variations in their physical properties.
| Property | cis-Methyl Isoeugenol | trans-Methyl Isoeugenol |
| Synonyms | (Z)-Methyl Isoeugenol, cis-4-Propenylveratrole | (E)-Methyl Isoeugenol, trans-4-Propenylveratrole |
| CAS Number | 6380-24-1[4] | 6379-72-2[5] |
| Molecular Formula | C₁₁H₁₄O₂[3] | C₁₁H₁₄O₂[3] |
| Molecular Weight | 178.23 g/mol [3] | 178.23 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[2] | Colorless to pale yellow liquid or crystalline solid |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the propenyl side chain.
Workflow for NMR Sample Preparation and Analysis
Caption: General Workflow for NMR Analysis.
The key differentiating feature in the ¹H NMR spectra is the coupling constant between the vinylic protons. The trans isomer exhibits a larger coupling constant (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz) due to the dihedral angle between the protons.[6]
| Proton Assignment | cis-Methyl Isoeugenol | trans-Methyl Isoeugenol |
| Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | |
| H-1' | ~6.4 | dq, J ≈ 11.5, 1.8 |
| H-2' | ~5.7 | dq, J ≈ 11.5, 6.8 |
| H-3' (CH₃) | ~1.9 | dd, J ≈ 6.8, 1.8 |
| Ar-H | 6.7 - 6.9 | m |
| OCH₃ | ~3.9 | s |
| OCH₃ | ~3.9 | s |
Note: The exact chemical shifts can vary depending on the solvent used. The data presented is a compilation from typical values found in the literature.[7][8]
The chemical shifts of the carbons in the propenyl side chain also differ between the two isomers.
| Carbon Assignment | cis-Methyl Isoeugenol (δ, ppm) | trans-Methyl Isoeugenol (δ, ppm) |
| C-1' | ~129 | ~131 |
| C-2' | ~123 | ~125 |
| C-3' (CH₃) | ~14 | ~18 |
| C-1 | ~131 | ~130 |
| C-2 | ~111 | ~111 |
| C-3 | ~149 | ~149 |
| C-4 | ~148 | ~148 |
| C-5 | ~110 | ~110 |
| C-6 | ~119 | ~120 |
| OCH₃ | ~56 | ~56 |
| OCH₃ | ~56 | ~56 |
Note: The exact chemical shifts can vary depending on the solvent used. The data presented is a compilation from typical values found in the literature.[7][9][10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of both isomers typically shows a prominent molecular ion peak (M⁺) at m/z 178. The fragmentation patterns are expected to be similar, with key fragments arising from the loss of methyl and methoxy groups, as well as cleavage of the propenyl side chain.
| m/z | Proposed Fragment | Possible Fragmentation Pathway |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical |
| 147 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 135 | [M - C₃H₅]⁺ | Cleavage of the propenyl group |
| 107 | [C₇H₇O]⁺ | Further fragmentation |
Logical Relationship in Mass Spectrometry Fragmentation
Caption: Fragmentation Pathway of this compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy can also be used to distinguish between the cis and trans isomers. The out-of-plane C-H bending vibration of the trans-alkene typically appears as a strong band around 965 cm⁻¹, while the corresponding vibration for the cis-alkene is found around 730-665 cm⁻¹.
| Vibrational Mode | cis-Methyl Isoeugenol (cm⁻¹) | trans-Methyl Isoeugenol (cm⁻¹) |
| C-H stretch (aromatic) | ~3075-3000 | ~3075-3000 |
| C-H stretch (aliphatic) | ~2960-2850 | ~2960-2850 |
| C=C stretch (alkene) | ~1650 | ~1650 |
| C=C stretch (aromatic) | ~1600, 1580, 1510 | ~1600, 1580, 1510 |
| C-O stretch (ether) | ~1260, 1030 | ~1260, 1030 |
| C-H bend (trans-alkene) | - | ~965 |
| C-H bend (cis-alkene) | ~720 | - |
Note: The exact frequencies can vary based on the sample preparation method.[11]
Separation and Synthesis
Experimental Protocols for Isomer Separation
The separation of cis and trans isomers of this compound is essential for studying their individual properties. Several chromatographic techniques have proven effective.
-
Column: Cyano-bonded stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., 8% methanol).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 8 MPa.
-
Detection: UV at 283 nm.
-
Outcome: This method has been shown to provide good resolution between the cis and trans isomers.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Column: Capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation.
-
Detector: Flame ionization detector (FID) or mass spectrometer (MS).
Experimental Workflow for Isomer Separation by Chromatography
Caption: Workflow for Chromatographic Separation.
Synthesis of this compound
This compound can be synthesized from isoeugenol via a Williamson ether synthesis.[2]
-
Reactants: Isoeugenol, a strong base (e.g., sodium hydroxide), and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Procedure:
-
Isoeugenol is deprotonated by the base to form the corresponding phenoxide ion.
-
The phenoxide ion then acts as a nucleophile and attacks the methylating agent in an SN2 reaction to form the methyl ether.
-
-
Purification: The resulting mixture of cis- and trans-methyl isoeugenol can be purified by distillation or chromatography.
Biological Activity and Signaling Pathways
While the biological activities of isoeugenol and eugenol have been studied, there is limited specific information differentiating the mechanisms of action of the individual cis and trans isomers of this compound. trans-Methylisoeugenol has been reported to have anxiolytic and antidepressant-like properties, with suggestions of involvement of serotonergic pathways. It has also been shown to bind to the glucuronide conjugate receptor, potentially leading to inflammatory responses.[5]
Further research is required to elucidate the specific signaling pathways modulated by each isomer. A hypothetical signaling pathway that could be investigated based on the known anti-inflammatory properties of related compounds is presented below.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical Anti-inflammatory Pathway.
Conclusion
The comprehensive characterization of cis- and trans-methyl isoeugenol is achievable through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the most definitive structural information for distinguishing the isomers, while chromatographic methods are essential for their separation and purification. This guide provides the necessary data and protocols to aid researchers in the identification, separation, and further investigation of these two isomers. Future studies are warranted to fully elucidate the distinct biological activities and mechanisms of action of each isomer, which will be critical for their potential applications in drug development and other scientific fields.
References
- 1. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isoeugenyl methyl ether | C11H14O2 | CID 1549045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 6379-72-2: trans-Methylisoeugenol | CymitQuimica [cymitquimica.com]
- 5. This compound, 93-16-3 [thegoodscentscompany.com]
- 6. rsc.org [rsc.org]
- 7. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. trans-Methylisoeugenol | CAS:6379-72-2 | Manufacturer ChemFaces [chemfaces.com]
toxicological data and safety assessment of methyl isoeugenol
An In-depth Technical Guide on the Toxicological Data and Safety Assessment of Methyl Isoeugenol
Abstract
This compound (CAS No. 93-16-3) is a naturally occurring substance used as a fragrance and flavoring agent. As a member of the alkenylbenzene class of compounds, its safety profile is of significant interest to the scientific and regulatory communities. This technical guide provides a comprehensive review of the available toxicological data for this compound. It covers acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, with a critical focus on its metabolic activation pathways. Quantitative data are summarized in structured tables, and detailed experimental protocols for key toxicological studies are described. This document distinguishes the toxicological profile of this compound from its structural isomers, methyleugenol and isoeugenol, highlighting the metabolic differences that are crucial for accurate safety assessment. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a component of various essential oils and is synthesized for use in perfumes, personal care products, and as a food additive, where it is generally recognized as safe (GRAS) for its intended use.[1] It is a structural isomer of methyleugenol and the methyl ether of isoeugenol. While structurally similar, these compounds exhibit different metabolic fates and toxicological profiles. Minor structural differences can lead to significant variations in toxicity, primarily due to different metabolic pathways.[2] Therefore, a direct read-across of toxicological data from its isomers is not always appropriate, necessitating a specific safety assessment for this compound. This guide synthesizes the current knowledge to provide a detailed toxicological overview.
Metabolism and Toxicokinetics
The biological effects of this compound are intrinsically linked to its metabolism. In vivo and in vitro studies have elucidated several key metabolic pathways, primarily involving cytochrome P450 enzymes in the liver.
The metabolism of this compound has been studied in liver microsomes from rats, bovines, and humans.[1] The major Phase I metabolic reactions include:
-
Hydroxylation of the propenyl side chain: This leads to the formation of 3'-hydroxymethylisoeugenol.
-
O-demethylation: This reaction yields isoeugenol and isochavibetol.
-
Ring Hydroxylation: A minor pathway that can produce metabolites like 6-hydroxymethylisoeugenol.[1]
Of particular toxicological concern is the potential for metabolic activation to reactive intermediates. The secondary metabolite, 3'-oxomethylisoeugenol, an α,β-unsaturated aldehyde, can be formed from further oxidation.[1] Such reactive species can potentially bind to cellular macromolecules, including DNA, leading to genotoxicity. The primary metabolic route for the propenyl derivative in rats proceeds via cinnamoyl derivatives.[3]
It is crucial to differentiate this from the metabolism of its isomer, methyleugenol, which involves benzylic hydroxylation to form 1'-hydroxymethyleugenol. This can be further conjugated with sulfotransferase to form 1'-sulfoxymethyleugenol, a reactive intermediate that can generate a carbocation capable of forming DNA adducts, which is believed to be the primary mechanism for its genotoxicity and carcinogenicity.[2][4]
Toxicological Data
Acute Toxicity
This compound exhibits low to moderate acute toxicity depending on the route of administration. The oral LD50 in rats is relatively high, indicating low toxicity via ingestion.
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 2500 mg/kg | [5][6][7][8] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [5][6][7][8] |
| LD50 | Mouse | Intravenous | 181 mg/kg | [7][8] |
| LD50 | Mouse | Intraperitoneal | 570 mg/kg | [7][8][9] |
Skin and Eye Irritation and Sensitization
This compound is classified as a potential skin sensitizer, capable of causing an allergic reaction upon contact.[5][6][10] However, one study on human subjects reported that an 8% solution did not cause irritation or sensitization.[7][8] Due to its sensitizing potential, its use in consumer products may be restricted.
Genotoxicity and Mutagenicity
The genotoxic potential of this compound is a key area of investigation. Most standard safety data sheets classify it as not mutagenic.[6][11] However, the genotoxicity of related alkenylbenzenes is often linked to their metabolic activation. Studies on methyleugenol have shown that its metabolites can cause DNA damage.[12] For instance, methyleugenol was found to cause unscheduled DNA synthesis (UDS) in rat and mouse hepatocytes, while the structurally related isoeugenol did not.[4] This underscores that the position of the double bond in the side chain is critical to the genotoxic potential. The metabolic pathway leading to a reactive carbocation in methyleugenol is less favored for this compound, reducing its genotoxic risk in comparison.[2]
Carcinogenicity
There are no long-term carcinogenicity bioassays specifically on this compound. Data from its isomers are often considered, but with caution. The U.S. National Toxicology Program (NTP) conducted a two-year gavage study on isoeugenol.[13] This study found clear evidence of carcinogenic activity in male B6C3F1 mice, based on increased incidences of hepatocellular adenoma and carcinoma.[13] There was equivocal evidence of carcinogenic activity in male F344/N rats.[13] In contrast, methyleugenol was classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)" based on sufficient evidence in animal studies and strong mechanistic evidence.[14] Given the differences in metabolic activation pathways, it is inappropriate to directly classify this compound based on the findings for methyleugenol.[2]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on this compound are limited. However, studies on its structural analog, isoeugenol, have been conducted. In a developmental toxicity study in rats, isoeugenol was administered by gavage on gestation days 6 through 19.[15] Maternal toxicity was observed at all dose levels (≥250 mg/kg/day), evidenced by reduced body weight gain.[15] Developmental toxicity, including reduced fetal body weight and delayed skeletal ossification, was only observed at the highest dose of 1000 mg/kg/day.[15][16] The developmental toxicity No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg/day.[15][16] For methyleugenol, the developmental toxicity NOAEL in rats was established at 200 mg/kg/day.[17]
Experimental Protocols
Detailed and standardized protocols are essential for the reliable assessment of toxicological endpoints. Below are summaries of methodologies for key studies relevant to the safety assessment of alkenylbenzenes like this compound.
Carcinogenicity Bioassay (NTP Protocol for Isoeugenol)
-
Test Substance: Isoeugenol (≥99% pure) in corn oil vehicle.
-
Species and Strain: F344/N rats and B6C3F1 mice.
-
Administration: Oral gavage, 5 days per week for 104-105 weeks.
-
Dose Groups:
-
Rats (Male & Female): 0, 75, 150, or 300 mg/kg body weight.
-
Mice (Male & Female): 0, 75, 150, or 300 mg/kg body weight.
-
-
Endpoints: Survival, body weight changes, clinical observations, and comprehensive histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.[13]
Developmental Toxicity Study (Protocol for Isoeugenol)
-
Test Substance: Isoeugenol in corn oil vehicle.
-
Species and Strain: Timed-pregnant Sprague-Dawley (CD) rats.
-
Administration: Oral gavage daily from gestation day 6 through 19.
-
Dose Groups: 0, 250, 500, or 1000 mg/kg/day.
-
Maternal Endpoints: Monitoring of clinical signs, body weight, and food/water consumption. At termination (gestation day 20), examination of uterine contents (number of implantations, resorptions, live/dead fetuses).
-
Fetal Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and variations.[15]
References
- 1. Metabolism of methylisoeugenol in liver microsomes of human, rat, and bovine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of alkenebenzene derivatives in the rat. II. Eugenol and isoeugenol methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and genotoxicity of methyleugenol and related congeners-- a mechanism of activation for methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vigon.com [vigon.com]
- 6. hekserij.nl [hekserij.nl]
- 7. The Good Scents Company safety data sheet for this compound [thegoodscentscompany.com]
- 8. This compound, 93-16-3 [thegoodscentscompany.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. directpcw.com [directpcw.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology and carcinogenesis studies of isoeugenol (CAS No. 97-54-1) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iarc.who.int [iarc.who.int]
- 15. Evaluation of the developmental toxicity of isoeugenol in Sprague-Dawley (CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. Abstract for TER97007 [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Anxiolytic and Antidepressant-like Effects of Methyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoeugenol (MIE), a naturally occurring phenylpropanoid found in the essential oils of various plants, has garnered scientific interest for its potential neuropharmacological properties.[1] This technical guide provides a comprehensive overview of the existing research on the anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental data, protocols, and mechanistic insights to facilitate further investigation and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the behavioral effects of this compound.
Anxiolytic-like Effects of this compound
The anxiolytic potential of this compound has been assessed using standard behavioral paradigms such as the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. These models are based on the conflict between the exploratory drive of rodents and their innate aversion to open, brightly lit spaces.[2]
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, p.o.) | % Time Spent in Open Arms | % Entries into Open Arms |
| Vehicle (Control) | - | Baseline | Baseline |
| This compound | 125 | Increased | Increased |
| This compound | 250 | Increased | Increased |
| This compound | 500 | No significant difference | No significant difference |
| Diazepam (Positive Control) | 2 | Increased | Increased |
Data synthesized from Fajemiroye et al., 2014.[2]
Table 2: Effects of this compound in the Light-Dark Box (LDB)
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Light Compartment (s) | Number of Transitions |
| Vehicle (Control) | - | Baseline | Baseline |
| This compound | 125 | Increased | Increased |
| This compound | 250 | Increased | Increased |
| This compound | 500 | No significant difference | No significant difference |
| Diazepam (Positive Control) | 2 | Increased | Increased |
Data synthesized from Fajemiroye et al., 2014.[2]
At doses of 125 and 250 mg/kg, this compound demonstrated a significant anxiolytic-like effect, comparable to the positive control, diazepam. However, at a higher dose of 500 mg/kg, a sedative effect was observed, which likely confounded the assessment of anxiolytic activity in these paradigms.[2]
Antidepressant-like Effects of this compound
The antidepressant potential of this compound has been primarily evaluated using the Forced Swim Test (FST). This test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[2]
Table 3: Effects of this compound in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) |
| Vehicle (Control) | - | Baseline |
| This compound | 62.5 | No significant difference |
| This compound | 125 | Decreased |
| This compound | 250 | Decreased |
| Imipramine (Positive Control) | 30 | Decreased |
Data synthesized from Fajemiroye et al., 2014.[2]
This compound, at doses of 125 and 250 mg/kg, significantly reduced the immobility time of mice in the FST, suggesting an antidepressant-like action similar to the tricyclic antidepressant, imipramine.[2]
Monoamine Oxidase (MAO) Inhibition
While direct studies on this compound's MAO inhibitory activity are limited, research on the closely related compound, isoeugenol, provides valuable insights. MAO inhibitors are a class of antidepressants that work by preventing the breakdown of monoamine neurotransmitters.[3]
Table 4: In Vitro Inhibitory Activity of Isoeugenol on Human MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| Isoeugenol | 3.72 ± 0.20 | 101.9 ± 5.7 | 27.4 |
Data from Zhang et al., 2019.[4]
Isoeugenol demonstrates a preferential inhibition of MAO-A over MAO-B.[4] Inhibition of MAO-A is strongly associated with antidepressant effects.[3] This suggests that MAO inhibition could be a contributing mechanism to the antidepressant-like effects of this compound, although further studies are needed to confirm this.
Experimental Protocols
The following sections provide detailed methodologies for the key behavioral assays used to evaluate the anxiolytic and antidepressant-like effects of this compound.
Animals
-
Species: Male Swiss mice are commonly used.[2]
-
Weight: 20-25 g.
-
Housing: Animals should be housed in groups in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiments.
Drug Administration
-
(E)-methyl isoeugenol: Typically dissolved in a vehicle such as Tween 80 (0.5% in saline) and administered orally (p.o.) via gavage.[2]
-
Control Group: Receives the vehicle solution.
-
Positive Controls:
-
Administration Time: Drugs are typically administered 30-60 minutes before the behavioral test.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated (e.g., 40 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.
-
Procedure:
-
Each mouse is individually placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute period.
-
The maze is cleaned with an appropriate solution (e.g., 10% ethanol) between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of entries into the open arms: (Number of entries into open arms / Total number of entries into all arms) x 100.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Forced Swim Test (FST)
The FST is a common behavioral despair test used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder of water.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Parameter Measured:
-
Total time of immobility (in seconds).
-
A significant decrease in immobility time suggests an antidepressant-like effect.
-
Mechanistic Insights and Signaling Pathways
Research suggests that the anxiolytic and antidepressant-like effects of this compound are mediated, at least in part, through the serotonergic system.[2]
Involvement of the Serotonergic System
Studies have shown that the anxiolytic-like effects of this compound can be blocked by pretreatment with WAY100635, a selective antagonist of the serotonin 5-HT1A receptor.[2] This indicates that the anxiolytic action of MIE is dependent on the activation of this receptor. Furthermore, the antidepressant-like effect of MIE was reversed by pretreatment with p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, but not by α-methyl-p-tyrosine (AMPT), a catecholamine synthesis inhibitor.[2] This provides further evidence for the specific involvement of the serotonergic system in the antidepressant-like properties of this compound.
Proposed Signaling Pathway
The activation of the 5-HT1A receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. While the precise downstream pathways modulated by this compound have not been fully elucidated, the known signaling of the 5-HT1A receptor provides a putative framework.
Caption: Proposed 5-HT1A Receptor Signaling Pathway for this compound.
This diagram illustrates the hypothesized primary signaling cascade following the activation of the 5-HT1A receptor by this compound. The activation of the inhibitory G-protein (Gαi/o) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, reduced activity of Protein Kinase A (PKA).[5][6][7] These molecular changes are believed to contribute to the observed anxiolytic and antidepressant-like behavioral outcomes.
Experimental Workflow for Mechanistic Studies
To further elucidate the mechanism of action of this compound, a systematic experimental workflow can be employed.
Caption: Workflow for Investigating the Mechanism of Action of this compound.
This workflow outlines a logical progression for mechanistic studies. By combining behavioral pharmacology with neurochemical and molecular analyses, a more complete understanding of how this compound exerts its effects can be achieved.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses anxiolytic and antidepressant-like properties. These effects appear to be mediated, at least in part, by the serotonergic system, with a key role for the 5-HT1A receptor. The potential for MAO-A inhibition by its structural analog, isoeugenol, also presents an intriguing avenue for further investigation.
For drug development professionals and researchers, this compound represents a promising natural compound for the development of novel therapeutics for anxiety and depressive disorders. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship for its neuropharmacological effects.
-
Chronic Dosing Studies: To evaluate the efficacy and safety of long-term administration of this compound.
-
Detailed Mechanistic Studies: To fully elucidate the downstream signaling pathways and to investigate the potential involvement of other neurotransmitter systems.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound responsible for its activity and to potentially synthesize more potent and selective analogs.
By pursuing these research directions, the full therapeutic potential of this compound as a novel anxiolytic and antidepressant agent can be realized.
References
- 1. healthbiotechpharm.org [healthbiotechpharm.org]
- 2. Anxiolytic and antidepressant like effects of natural food flavour (E)-methyl isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Isoeugenyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoeugenyl methyl ether, a substituted aromatic ether, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and relevant spectroscopic data. The information is presented to support research and development activities requiring a thorough understanding of this compound.
Chemical Identity and Physical Properties
Isoeugenyl methyl ether, systematically named 1,2-dimethoxy-4-(1-propen-1-yl)benzene, is a colorless to pale yellow liquid. It is known for its delicate, clove-carnation aroma. The compound exists as a mixture of (E) and (Z) stereoisomers.
Table 1: Physical and Chemical Properties of Isoeugenyl Methyl Ether
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| CAS Number | 93-16-3 (for the mixture of isomers), 6380-24-1 (for the cis-(Z)-isomer) | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Delicate, clove-carnation aroma | |
| Boiling Point | 262-264 °C | [1][2][3] |
| Melting Point | 16-17 °C | [4] |
| Density | 1.047-1.053 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.566-1.569 | |
| Solubility | Insoluble in water, glycerine, and propylene glycol. Soluble in ethanol, ether, benzene, and most fixed oils.[1] | |
| Flash Point | >113 °C (>230 °F) | [2][5] |
| LogP | 3.05 | [5] |
Chemical Reactivity and Stability
Isoeugenyl methyl ether is generally stable under normal conditions.[6] However, it may become red under exposure to light and in alkaline bases, which can limit its use in products like shower gels and shampoos.[5] It is not considered a persistent, bioaccumulative, or toxic (PBT) substance.[7] No dangerous reactions or hazardous decomposition products are known under standard use and storage conditions.[6]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of isoeugenyl methyl ether.
Table 2: Spectroscopic Data for Isoeugenyl Methyl Ether
| Spectroscopy Type | Key Data and Observations |
| ¹H NMR | Data available, though specific peak assignments can vary with the solvent and isomeric ratio. |
| ¹³C NMR | Data available, providing detailed information on the carbon skeleton. |
| Infrared (IR) | Spectra are available, showing characteristic peaks for the aromatic ring, ether linkages, and the propenyl group. |
| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 178. Other significant fragments are also present, aiding in structural confirmation.[8] |
Experimental Protocols for Synthesis
Two primary methods for the synthesis of isoeugenyl methyl ether are the classical Williamson ether synthesis from isoeugenol and a more recent one-step "green" synthesis from eugenol.
Williamson Ether Synthesis of Isoeugenyl Methyl Ether
This traditional method involves the methylation of isoeugenol.[2][5] The reaction proceeds in two main steps: deprotonation of the phenolic hydroxyl group of isoeugenol to form an alkoxide, followed by a nucleophilic substitution reaction with a methylating agent.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoeugenol in a suitable solvent such as ethanol or methanol.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution and stir until the isoeugenol is completely deprotonated to form the corresponding phenoxide.
-
Methylation: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with a dilute base solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103408406A - Preparation method of methyl eugenol - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. CN109836312B - A kind of synthetic method of isoeugenol methyl ether - Google Patents [patents.google.com]
- 6. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Methyl Isoeugenol: A Technical Guide for Researchers
Introduction: Methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils, has garnered significant scientific interest for its diverse range of biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, with a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways.
Anticancer Activity
This compound has demonstrated promising anticancer properties, primarily through the induction of cytotoxicity in cancer cell lines.
Quantitative Data for Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 Value | Selectivity Index (SI) | Reference |
| This compound Isothiocyanate (MIE ITC) | 4T1 (Murine Breast Cancer) | MTT | 21.08 µg/mL | 4.37 | [1] |
| This compound Isothiocyanate (MIE ITC) | Vero (Normal Kidney Cells) | MTT | 92.16 µg/mL | - | [1] |
Note: The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
4T1 murine breast cancer cells
-
Vero cells (for determining selectivity)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound isothiocyanate (MIE ITC)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest 4T1 and Vero cells using Trypsin-EDTA and resuspend in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of MIE ITC in the culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Experimental Workflow for MTT Assay
Signaling Pathways in Anticancer Activity
While specific studies on this compound are limited, related compounds like methyl eugenol have been shown to modulate key signaling pathways involved in cancer progression, such as the mTOR/PI3K/Akt pathway.[2] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
mTOR/PI3K/Akt Signaling Pathway
References
Methodological & Application
Synthesis of Methyl Isoeugenol via Methylation of Isoeugenol: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of methyl isoeugenol through the methylation of isoeugenol. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The protocols cover various methylation strategies, including the use of dimethyl sulfate, methyl iodide, and dimethyl carbonate.
Introduction
This compound, a phenylpropanoid, is a valuable compound in the flavor, fragrance, and pharmaceutical industries. It is known for its floral, spicy aroma and has been investigated for various biological activities.[1] The synthesis of this compound is most commonly achieved through the methylation of the hydroxyl group of isoeugenol. This process, typically a Williamson ether synthesis, involves the deprotonation of isoeugenol to form an isoeugenolate salt, which then undergoes nucleophilic substitution with a methylating agent.[1][2][3][4] Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity.
Experimental Protocols
The following sections detail the experimental procedures for the methylation of isoeugenol using different methylating agents.
Protocol 1: Methylation using Dimethyl Sulfate (DMS)
This protocol is adapted from established methods for the methylation of phenolic compounds.[5]
Materials:
-
Isoeugenol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Methanol
-
Dichloromethane or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoeugenol in acetone or methanol. Add a stoichiometric equivalent or a slight excess of a base (e.g., 1.1 equivalents of NaOH or K₂CO₃). Stir the mixture at room temperature for 30-60 minutes to form the isoeugenolate salt.
-
Methylation: Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the reaction mixture. An exothermic reaction may occur, and cooling might be necessary to maintain the desired reaction temperature (typically between room temperature and the boiling point of the solvent).
-
Reaction Monitoring: After the addition of DMS, the reaction mixture is typically stirred at a controlled temperature (e.g., reflux) for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction and Washing: The residue is dissolved in a water-immiscible organic solvent like dichloromethane or diethyl ether. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to quench any unreacted DMS), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Methylation using Methyl Iodide (MeI)
This protocol follows the principles of the Williamson ether synthesis using a more reactive methylating agent.
Materials:
-
Isoeugenol
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoeugenol in anhydrous acetone or DMF.
-
Deprotonation: Add an excess of anhydrous potassium carbonate (e.g., 2-3 equivalents) or a slight excess of sodium hydride (e.g., 1.1 equivalents) in portions. Stir the suspension at room temperature.
-
Methylation: Add methyl iodide (1.1-1.5 equivalents) dropwise to the mixture. The reaction is then typically heated to reflux and stirred for 2-12 hours, with reaction progress monitored by TLC or GC.
-
Work-up: After completion, the reaction is cooled, and any solid is filtered off. If DMF was used as the solvent, the filtrate is diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate. If acetone was used, it is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
Washing and Drying: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the resulting crude this compound is purified by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for methylation reactions of isoeugenol and related compounds, providing an indication of expected yields under various conditions.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound from Eugenol (One-Pot Isomerization and Methylation) .[6][7]
| Methylating Agent | Catalyst/Base | Phase Transfer Catalyst (PTC) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethyl Carbonate | K₂CO₃ | PEG-800 | None | 140 | 3 | 86.1 |
| Dimethyl Carbonate | KOH | PEG-800 | None | 160 | 3 | Lower Yield |
| Dimethyl Sulfate | NaOH | TBAB | None (Microwave) | - | < 1 min | - |
| Dimethyl Sulfate | NaOH | None | Water | 103 | 1 | 99.14 (for Methyl Eugenol)[5] |
Note: The yields for the one-pot synthesis from eugenol are indicative of the efficiency of the methylation step.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [8] |
| Molecular Weight | 178.23 g/mol | [8] |
| Boiling Point | 262-264 °C | [6] |
| ¹H NMR (CDCl₃, ppm) | δ 6.86 (m, 1H), 6.83 (m, 2H), 6.32 (dq, 1H), 6.07 (dq, 1H), 3.90 (s, 3H), 1.86 (dd, 3H) | [9] |
| ¹³C NMR (CDCl₃, ppm) | δ 149.4, 148.9, 130.8, 126.8, 119.8, 112.4, 109.5, 56.0, 55.9 | [10] |
| Key IR Peaks (cm⁻¹) | ~2900 (C-H stretch), ~1600 (C=C aromatic), ~1260, ~1230 (C-O stretch) | [11][12][13][14] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from isoeugenol.
References
- 1. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H14O2 | CID 7128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Infrared and Raman Spectroscopy of Eugenol, Isoeugenol, and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from Density Functional Theory Calculations of the Anharmonic Fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol [mdpi.com]
One-Step Green Synthesis of Methyl Isoeugenol from Eugenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-step green synthesis of methyl isoeugenol from eugenol. The synthesis involves a simultaneous O-methylation and isomerization reaction utilizing dimethyl carbonate (DMC) as an environmentally benign methylating agent and a phase-transfer catalyst system.[1][2][3] This method avoids the use of hazardous traditional methylating agents like dimethyl sulfate.[4] The protocol details the optimal reaction conditions, catalyst selection, and experimental procedure to achieve high yield and selectivity of this compound.[1][2] Quantitative data from optimization experiments are presented in tabular format for easy reference. Additionally, graphical representations of the experimental workflow and reaction pathway are provided to facilitate understanding.
Introduction
Eugenol, a naturally occurring phenolic compound abundant in clove oil, serves as a valuable precursor for the synthesis of various high-value chemicals and pharmaceutical intermediates.[5][6] this compound, an isomer of methyl eugenol, is a key fragrance and flavor compound. The traditional synthesis of this compound from eugenol is a two-step process involving isomerization of eugenol to isoeugenol followed by methylation.[1][3][7] This conventional route often employs toxic and hazardous reagents.
The presented one-step method aligns with the principles of green chemistry by utilizing dimethyl carbonate (DMC), a non-toxic and biodegradable reagent, for methylation.[4][8] The reaction is facilitated by a phase-transfer catalyst (PTC) which enhances the reaction rate and efficiency by improving the interaction between reactants in a heterogeneous system.[1][2] This protocol is based on a study that systematically optimized the reaction parameters to achieve a high yield of this compound in a single, efficient step.[1]
Data Presentation
Catalyst System Screening
The selection of an appropriate catalyst system is crucial for the one-step synthesis of this compound (IEME). The following table summarizes the performance of different catalyst and phase-transfer catalyst (PTC) combinations. The reaction was conducted at 160 °C for 3 hours with a DMC drip rate of 0.09 mL/min and a reactant ratio of n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1.[1][7]
| Catalyst | PTC | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |
| K2CO3 | PEG-400 | 85.2 | 75.8 | 89.0 |
| K2CO3 | PEG-600 | 88.9 | 80.2 | 90.2 |
| K2CO3 | PEG-800 | 92.5 | 85.1 | 92.0 |
| Na2CO3 | PEG-800 | 78.6 | 69.3 | 88.2 |
| Cs2CO3 | PEG-800 | 90.1 | 82.4 | 91.5 |
Data sourced from a 2024 study on the one-step green synthesis of isoeugenol methyl ether.[1]
The combination of potassium carbonate (K2CO3) and polyethylene glycol 800 (PEG-800) was identified as the most effective catalytic system.[1][2][7]
Optimization of Reaction Conditions
Following the selection of the K2CO3 + PEG-800 catalytic system, further experiments were conducted to optimize the reaction parameters.
| Parameter | Value | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |
| Reaction Temperature (°C) | 130 | 90.5 | 82.3 | 91.0 |
| 140 | 93.1 | 86.1 | 91.6 | |
| 150 | 75.4 | 68.2 | 90.5 | |
| 160 | 52.5 | 48.7 | 92.8 | |
| n(DMC):n(eugenol) ratio | 2:1 | 36.4 | 30.1 | 82.7 |
| 3:1 | 93.1 | 86.1 | 91.6 | |
| 4:1 | 91.8 | 80.5 | 87.7 | |
| 5:1 | 93.5 | 80.2 | 85.8 | |
| n(K2CO3):n(eugenol) ratio | 0.07:1 | 85.6 | 76.3 | 89.1 |
| 0.09:1 | 93.1 | 86.1 | 91.6 | |
| 0.11:1 | 90.2 | 80.1 | 88.8 | |
| 0.13:1 | 88.7 | 77.9 | 87.8 | |
| n(PEG-800):n(eugenol) ratio | 0.06:1 | 91.2 | 81.5 | 89.4 |
| 0.08:1 | 93.1 | 86.1 | 91.6 | |
| 0.10:1 | 88.9 | 78.3 | 88.1 | |
| 0.12:1 | 85.4 | 74.2 | 86.9 |
Data reflects experiments conducted at a reaction time of 3 hours with a DMC drip rate of 0.09 mL/min. The bolded values indicate the optimal conditions.[1]
The optimal conditions were determined to be a reaction temperature of 140 °C, a reaction time of 3 hours, a DMC drip rate of 0.09 mL/min, and a molar ratio of n(eugenol):n(DMC):n(K2CO3):n(PEG-800) = 1:3:0.09:0.08.[1][2] Under these conditions, a 93.1% conversion of eugenol was achieved, with an 86.1% yield and 91.6% selectivity for this compound.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Eugenol (99% purity)
-
Dimethyl carbonate (DMC, analytical grade)
-
Potassium carbonate (K2CO3, analytical grade)
-
Polyethylene glycol 800 (PEG-800, analytical grade)
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure
-
Reaction Setup : Assemble a three-necked flask equipped with a magnetic stirrer, a condenser, and a constant pressure dropping funnel.
-
Charging Reactants : To the flask, add eugenol, potassium carbonate (K2CO3), and polyethylene glycol 800 (PEG-800) according to the optimal molar ratio: n(eugenol):n(K2CO3):n(PEG-800) = 1:0.09:0.08.
-
Heating : Begin stirring and heat the mixture to the optimal reaction temperature of 140 °C using a heating mantle.
-
Addition of DMC : Once the reaction temperature is reached, add dimethyl carbonate (DMC) dropwise from the dropping funnel at a rate of 0.09 mL/min. The total amount of DMC should correspond to the optimal molar ratio of n(eugenol):n(DMC) = 1:3.
-
Reaction Time : Maintain the reaction at 140 °C with continuous stirring for 3 hours.
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Product Isolation : The product, this compound, can be isolated and purified using standard techniques such as distillation or column chromatography.
-
Analysis : The conversion of eugenol and the yield and selectivity of this compound can be determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN109836312B - A kind of synthetic method of isoeugenol methyl ether - Google Patents [patents.google.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-methylation of natural phenolic compounds based on green chemistry using dimethyl carbonate | Scilit [scilit.com]
Application Note: Quantification of Methyl Isoeugenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Methyl isoeugenol is a naturally occurring phenylpropanoid found in various essential oils, including those from star anise and cinnamon leaf.[1] It is an isomer of methyl eugenol and is utilized as a fragrance compound in perfumes, creams, and lotions.[2] Accurate quantification of this compound is crucial for quality control in the food, cosmetic, and pharmaceutical industries. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for separating and identifying volatile and semi-volatile compounds.[3]
Principle
This method employs GC-MS to separate this compound from other components in a sample matrix. The sample is first prepared using an appropriate extraction and clean-up procedure. An aliquot of the prepared sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Hexane (GC grade), Acetonitrile (GC grade), Methanol (GC grade)
-
Standards: this compound (≥98% purity), Internal Standard (e.g., n-tetradecane or as appropriate for the matrix)
-
Reagents for Sample Preparation (if required): Anhydrous sodium sulfate, Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Standard laboratory glassware
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., n-tetradecane) at a concentration of 1000 µg/mL in hexane. A suitable working concentration (e.g., 50 µg/mL) should be prepared and added to all standards and samples.[4]
4. Sample Preparation
The choice of sample preparation method will depend on the matrix.
-
For Essential Oils: Dilute the essential oil sample with hexane to bring the expected concentration of this compound within the calibration range. For example, add 5 µL of the oil to a 2 mL GC vial and add 1 mL of hexane containing the internal standard.[4]
-
For Complex Matrices (e.g., food, biological samples):
-
Extraction: Homogenize the sample and extract with a suitable solvent such as acetonitrile or hexane.[3][5] Ultrasonic-assisted extraction can be employed to improve efficiency.[6]
-
Clean-up: Use Solid Phase Extraction (SPE) to remove interfering matrix components.[5] For instance, a phenyl SPE cartridge can be used for the cleanup of fish fillet extracts.[5] Alternatively, dispersive SPE (d-SPE) with sorbents like C18 and Primary Secondary Amine (PSA) can be utilized.[3]
-
Drying and Reconstitution: Dry the extract over anhydrous sodium sulfate and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane containing the internal standard.
-
5. GC-MS Instrumental Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7] |
| Oven Program | Initial temperature 70 °C for 3 min, ramp to 100 °C at 5 °C/min, hold for 1 min, then ramp to 246 °C at 120 °C/min and hold for 3 min.[8] |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 230 °C[8] |
| Transfer Line Temp. | 280 °C[8] |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation |
| Quantifier Ion | To be determined from the mass spectrum of this compound (typically the most abundant ion) |
| Qualifier Ions | To be determined from the mass spectrum of this compound (two other characteristic ions) |
6. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.
-
Linearity: The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.998.[5][8]
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.
Method Validation
For reliable results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. Recoveries are expected to be within 80-120%.[5]
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). Intra-day and inter-day precision should be evaluated.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound and related compounds using GC-MS.
| Parameter | Value | Reference |
| Linearity Range (µg/L) | 5 - 500 | [5] |
| Coefficient of Determination (R²) | > 0.9982 | [5] |
| Limit of Detection (LOD) (µg/kg) | ~0.2 - 1.2 (for related compounds) | [5] |
| Limit of Quantification (LOQ) (µg/kg) | ~0.7 - 4.0 (for related compounds) | [5] |
| Recovery (%) | 76.4 - 99.9 | [5] |
| Relative Standard Deviation (RSD) (%) | 2.18 - 15.5 | [5] |
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound in various matrices. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This protocol serves as a comprehensive guide for researchers, scientists, and professionals in drug development and quality control.
References
- 1. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for the Use of Methyl Isoeugenol as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of methyl isoeugenol as an analytical reference standard in chromatography. The information is intended to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results.
Introduction
This compound (1,2-dimethoxy-4-propenylbenzene) is a naturally occurring phenylpropanoid found in various essential oils.[1] It is utilized as a fragrance and flavoring agent in cosmetics, food, and personal care products.[2][3] As an analytical reference standard, this compound is crucial for the accurate quantification of this compound in diverse matrices to ensure product quality, safety, and regulatory compliance.
This document outlines detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most common analytical techniques for its determination.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₂ | [5] |
| Molar Mass | 178.23 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 262-264 °C | [6] |
| Density | ~1.05 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |
| CAS Number | 93-16-3 ((E)-isomer: 6379-72-2) | [5][6] |
Quantitative Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantitative analysis of this compound by GC-MS.
Detailed Methodology:
a. Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, hexane).
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standards for the calibration curve. A typical concentration range is 5-500 µg/L.[7]
b. Sample Preparation:
-
For Essential Oils and Perfumes: Dilute the sample in a suitable solvent (e.g., acetonitrile) to bring the concentration of this compound within the calibration range.[4]
-
For Creams and Lotions: Employ a solvent extraction method. For example, homogenize the sample with hexane followed by a clean-up step using Solid Phase Extraction (SPE) with a phenyl-bonded silica cartridge.[7]
-
For Fish Tissue: Homogenize the sample with a solvent like acetonitrile. A subsequent dispersive solid-phase extraction (d-SPE) clean-up with MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents can be used to remove matrix interferences.[8]
c. GC-MS Instrumental Parameters:
| Parameter | Typical Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-1 or SE-30 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity. |
| Monitored Ions | Quantifier and qualifier ions specific to this compound (e.g., m/z 178, 163, 147). |
d. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the prepared sample extracts into the GC-MS system.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Quantitative Data Summary for GC-MS Analysis of Eugenols:
| Parameter | Value | Matrix | Reference |
| Linearity Range | 5-500 µg/L | Fish Fillet | [7] |
| Coefficient of Determination (r²) | > 0.9982 | Fish Fillet | [7] |
| Limit of Detection (LOD) | 0.2 µg/kg | Fish Fillet | [7] |
| Limit of Quantification (LOQ) | 0.7 µg/kg | Fish Fillet | [7] |
| Recovery | 76.4 - 99.9% | Fish Fillet | [7] |
Note: The data above is for methyleugenol, a closely related isomer, and provides a good estimation for method performance with this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV or fluorescence detection is a robust method for quantifying this compound, particularly in cosmetic and food matrices.
Experimental Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis of this compound by HPLC.
Detailed Methodology:
a. Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Prepare as described in the GC-MS protocol, using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1.00-500 ng/mL).[9]
b. Sample Preparation:
-
For Perfumes and Cosmetics: Dilute the sample with acetonitrile.[4]
-
For Fish and Shrimp: Extract the homogenized sample with acetonitrile, followed by a dispersive SPE cleanup.[4] The final extract can be dissolved in the mobile phase.
-
All prepared samples and standards should be filtered through a 0.45 µm syringe filter before injection.
c. HPLC Instrumental Parameters:
| Parameter | Typical Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic mobile phase is Acetonitrile:Water (60:40 v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Detector set at an appropriate wavelength (e.g., 260 nm) or a Fluorescence Detector (FLD) for higher sensitivity if applicable. |
d. Data Analysis and Quantification: Follow the same procedure as described for GC-MS data analysis, using the peak areas obtained from the HPLC chromatograms.
Quantitative Data Summary for HPLC Analysis of Eugenols:
| Parameter | Value | Matrix | Reference |
| Linearity Range | 1.00-500 ng/mL | Aquatic Products | [9] |
| Coefficient of Determination (R²) | > 0.999 | Aquatic Products | [9] |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/kg | Aquatic Products | [9] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/kg | Aquatic Products | [9] |
| Recovery | 83.9 - 105.4% | Aquatic Products | [9] |
Note: This data is for a method analyzing a mix of six eugenol compounds, including this compound.
Metabolic Pathway of this compound
Understanding the metabolism of this compound is important in toxicology and drug development. The following diagram illustrates the major metabolic pathways of this compound in rats.[10]
Caption: Major metabolic pathways of this compound in rats.[10]
The primary metabolic routes for this compound include the cinnamoyl pathway leading to cinnamic and benzoic acid derivatives, O-demethylation to isoeugenol and its isomer, and oxidation to form phenylacetic acid and phenylacetone derivatives.[10]
Quality Control and Method Validation
To ensure the reliability of quantitative results, the analytical method must be validated according to ICH guidelines or other relevant standards.[11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. It is determined by recovery studies, spiking a blank matrix with known amounts of the standard at different concentration levels (e.g., low, medium, and high).
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
By following these detailed protocols and validation procedures, researchers can confidently use this compound as an analytical reference standard for accurate and reproducible quantification in various applications.
References
- 1. Eugenol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, 93-16-3 [thegoodscentscompany.com]
- 4. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 7. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Metabolism of alkenebenzene derivatives in the rat. II. Eugenol and isoeugenol methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ikev.org [ikev.org]
Application Notes and Protocols for the Methylation of Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoeugenol, a phenylpropanoid, is a naturally occurring compound found in the essential oils of various plants. Its methylated derivative, methyl isoeugenol, is also found in nature and is utilized in the flavor and fragrance industries. From a drug development perspective, both isoeugenol and its methylated form are of interest due to their biological activities. Isoeugenol has demonstrated anticancer properties by inducing apoptosis and inhibiting metastasis in colon cancer cells. It has also shown potential in mitigating diabetic neuropathy by reducing inflammatory and oxidative stress markers.[1][2] The methylation of isoeugenol alters its physicochemical properties, which can significantly impact its biological activity and metabolic fate.[3] This document provides detailed laboratory protocols for the methylation of isoeugenol via two common methods: a traditional Williamson ether synthesis and a green chemistry approach using dimethyl carbonate (DMC).
Chemical Reaction
The methylation of isoeugenol involves the conversion of the phenolic hydroxyl group to a methoxy group, yielding this compound.
Caption: General reaction scheme for the methylation of isoeugenol.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the two primary methylation protocols described.
Table 1: Reaction Parameters for Williamson Ether Synthesis of Isoeugenol
| Parameter | Value | Reference |
| Reactants | ||
| Isoeugenol | 1.0 eq | [4] |
| Dimethyl Sulfate | 1.1 - 1.5 eq | [5] |
| Sodium Hydroxide | 1.1 - 1.5 eq | [4] |
| Solvent | ||
| Acetone, Ethanol, or Water | Varies | [5][6] |
| Reaction Conditions | ||
| Temperature | 20 - 50°C | [5] |
| Reaction Time | 1 - 2 hours | [5] |
| Yield | ||
| Expected Yield of this compound | 90 - 95% | [5] |
Table 2: Reaction Parameters for Green Synthesis of this compound using DMC
| Parameter | Value | Reference |
| Reactants | ||
| Isoeugenol | 1.0 eq | [7][8] |
| Dimethyl Carbonate (DMC) | 3.0 - 4.0 eq | [7] |
| Catalyst System | ||
| Potassium Carbonate (K₂CO₃) | 0.09 - 0.1 eq | [7] |
| Polyethylene Glycol 800 (PEG-800) | 0.08 - 0.1 eq | [7] |
| Reaction Conditions | ||
| Temperature | 140 - 160°C | [7] |
| Reaction Time | 3 hours | [7] |
| Yield | ||
| Expected Yield of this compound | ~86% | [7] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Dimethyl Sulfate
This protocol describes a traditional and high-yielding method for the methylation of isoeugenol.
Materials:
-
Isoeugenol
-
Dimethyl sulfate (Caution: Highly toxic and corrosive)
-
Sodium hydroxide (NaOH)
-
Acetone (or ethanol/water)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve isoeugenol in acetone.
-
Base Addition: While stirring, add a solution of sodium hydroxide.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate to the reaction mixture. An exothermic reaction may occur; maintain the temperature between 20-30°C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to 40-50°C and stir for an additional hour to ensure the decomposition of any remaining dimethyl sulfate.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is approximately 263°C at atmospheric pressure.[9]
-
Protocol 2: Green Synthesis using Dimethyl Carbonate (DMC)
This protocol utilizes a more environmentally friendly methylating agent and catalyst system.[7][8]
Materials:
-
Isoeugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 800 (PEG-800)
-
Three-necked flask
-
Stir bar
-
Thermometer
-
Dropping funnel
-
Distillation column
-
Heating mantle
Procedure:
-
Catalyst Preparation: To a three-necked flask equipped with a stir bar, thermometer, and distillation column, add potassium carbonate and PEG-800. Heat the mixture until the potassium carbonate is completely dissolved in the PEG-800.
-
Addition of Isoeugenol: Add isoeugenol to the flask.
-
Reaction: Heat the mixture to 140°C. Slowly add dimethyl carbonate dropwise from a dropping funnel over a period of time.
-
Monitoring the Reaction: The reaction can be monitored by observing the evolution of carbon dioxide, which can be passed through a solution of calcium hydroxide to form a precipitate. Methanol is a byproduct and can be removed by distillation during the reaction to drive the equilibrium towards the product.
-
Completion: Continue heating at 140°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation.
-
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the methylation of isoeugenol.
Signaling Pathways of Interest for Drug Development
Isoeugenol and its isomer eugenol have been shown to modulate several signaling pathways relevant to drug development. While specific pathways for this compound are less characterized, the activity of the parent compound and its isomer, methyl eugenol, provide strong indications of its potential biological effects.
Isoeugenol's Anticancer Effects:
In HT29 colon cancer cells, isoeugenol-based compounds have been shown to:
-
Inhibit cell proliferation.
-
Induce apoptosis by increasing the Bax/Bcl2 ratio and the expression of Caspase-9 and Caspase-3.[1]
-
Suppress metastasis by downregulating the mRNA expression of Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor 1α (HIF1-α).[1]
Caption: Signaling pathways affected by isoeugenol in cancer cells.
Potential Pathways for this compound (Inferred from Methyl Eugenol):
Methyl eugenol, an isomer of this compound, has been shown to interact with key cellular signaling pathways:
-
Oxidative Stress Response: Activation of the Nrf2 pathway, which is involved in the antioxidant response, and modulation of the AMPK/GSK3β pathway.[10]
-
Cancer Cell Proliferation: Inhibition of the m-TOR/PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[10]
These pathways represent potential targets for this compound in drug development and warrant further investigation. The methylation of the phenolic hydroxyl group on isoeugenol may alter its interaction with these pathways, potentially leading to a different pharmacological profile.
References
- 1. Investigation of the effects of isoeugenol-based phenolic compounds on migration and proliferation of HT29 colon cancer cells at cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. bioone.org [bioone.org]
- 6. Khan Academy [khanacademy.org]
- 7. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 10. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]
Application Notes and Protocols for Methyl Isoeugenol as a Fruit Fly Lure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoeugenol is a phenylpropanoid compound that has demonstrated significant potential as a highly effective male fruit fly lure in entomology. For certain species of Tephritid fruit flies, it has shown markedly superior attraction compared to the widely used methyl eugenol. This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers in utilizing this compound for surveillance, monitoring, and control programs, such as the Male Annihilation Technique (MAT). These protocols are designed to be adaptable for both laboratory and field settings.
Mechanism of Action
This compound, similar to methyl eugenol, acts as a parapheromone, attracting male fruit flies of specific species. The prevailing theory is that these compounds serve as precursors or boosters for the synthesis of the male's sex pheromones. Upon consumption, the male fly metabolizes the compound, enhancing his attractiveness to females and subsequently increasing mating success.
The olfactory detection of these powerful attractants is a complex process initiated in the fly's antennae. While the specific receptors for this compound are still under investigation, the pathway for the closely related methyl eugenol in Bactrocera dorsalis has been elucidated. It involves the transport of the odorant molecule by Odorant Binding Proteins (OBPs) through the sensillum lymph to specific Odorant Receptors (ORs) on the surface of olfactory neurons. The binding of the lure to the receptor, such as BdorOR88a, triggers an ion channel to open, leading to the generation of an electrical signal that is transmitted to the brain, resulting in the fly's behavioral response (attraction).
Caption: Olfactory signaling pathway for fruit fly attractants.
Data Presentation
Quantitative data from field studies highlights the superior performance of this compound for specific fruit fly species.
Table 1: Comparative Efficacy of this compound vs. Methyl Eugenol
| Fruit Fly Species | Lure | Mean Trap Catch (Flies/Trap/Day ± SE) | Efficacy Ratio (this compound : Methyl Eugenol) | Reference |
| Bactrocera xanthodes (Pacific Fruit Fly) | This compound | 33.0 ± 1.8 | ~3.1 : 1 | [1][2][3] |
| Methyl Eugenol | 10.7 ± 1.0 | [1][2][3] | ||
| Zeugodacus diversus | This compound | 23.58 ± 1.87 | ~49 : 1 | |
| Methyl Eugenol | 0.48 ± 0.27 | |||
| Bactrocera dorsalis (Oriental Fruit Fly) | This compound | Data not available | - | |
| Methyl Eugenol | Strong Attractant | - | ||
| Ceratitis capitata (Mediterranean Fruit Fly) | This compound | Not responsive | - | |
| Methyl Eugenol | Not responsive | - |
Table 2: Recommended Lure Formulations and Trap Densities
| Parameter | Recommendation | Notes | Reference |
| Lure Formulation | This compound (40-60%) + Ethyl Alcohol (40-60%) + Insecticide (e.g., Malathion, DDVP) (20%) | Ratios can be adjusted based on target species and environmental conditions. Always handle insecticides with appropriate personal protective equipment (PPE). | |
| Trap Density (Monitoring) | 2-3 traps per hectare (ha) | For determining the presence or absence of the pest and tracking population dynamics. | |
| Trap Density (Male Annihilation) | 3-5 traps per acre | For suppression and control of the target pest population. | |
| Lure Dispenser | Cotton wicks, wooden blocks, or solid controlled-release dispensers. | Solid dispensers offer longer field life and safer handling compared to liquid-soaked wicks. | |
| Trap Type | Modified plastic bottle traps, Steiner traps, Jackson traps. | Trap design can be adapted based on available materials and target species. |
Experimental Protocols
Protocol 1: Field Evaluation of Lure Efficacy
This protocol outlines a standard methodology for comparing the attractiveness of this compound to other lures in a field setting.
Caption: Workflow for field evaluation of fruit fly lures.
Methodology:
-
Site Selection: Choose a location with a known or suspected population of the target fruit fly species.
-
Experimental Design: Use a randomized complete block design to minimize the effects of environmental gradients. Each block should contain one trap for each lure being tested (e.g., this compound, methyl eugenol, and a blank control). Replicate each block at least four times.
-
Trap and Lure Preparation:
-
Use standardized traps (e.g., modified 1L plastic bottles).
-
Prepare lure dispensers by impregnating cotton wicks (or another chosen substrate) with a standard volume (e.g., 2 mL) of each lure formulation.
-
The control trap should contain a dispenser with only the solvent and insecticide, if used.
-
-
Trap Deployment:
-
Hang traps from tree branches at a height of 1.5-2 meters.
-
Ensure a minimum distance of 50 meters between traps to avoid interference.
-
-
Data Collection:
-
Collect trapped flies at regular intervals (e.g., weekly) for a predetermined period (e.g., 9 weeks).
-
At each collection, identify the species and count the number of male flies.
-
Re-randomize trap positions within each block after each collection to account for any positional effects.
-
-
Data Analysis:
-
Calculate the mean number of flies per trap per day (FTD).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the lures.
-
Protocol 2: Laboratory Bioassay for Attractancy
This protocol describes a laboratory-based choice assay to evaluate the behavioral response of fruit flies to this compound.
Caption: Workflow for a laboratory choice bioassay.
Methodology:
-
Insect Rearing: Use sexually mature, male fruit flies (e.g., 10-15 days old) that have been reared under controlled conditions.
-
Bioassay Apparatus: A Y-tube olfactometer or a small cage arena can be used. The apparatus should have a clean, purified airflow.
-
Odor Source Preparation:
-
Apply a small, precise amount (e.g., 10 µL) of this compound diluted in a solvent (e.g., hexane) to a filter paper strip.
-
Prepare a control strip with the solvent only.
-
Place the lure strip in one arm of the olfactometer and the control strip in the other.
-
-
Experimental Procedure:
-
Introduce a single male fly at the base of the Y-tube.
-
Allow a set amount of time (e.g., 5 minutes) for the fly to make a choice. A choice is recorded when the fly moves a certain distance into one of the arms and remains there.
-
Record the fly's choice (lure, control, or no choice).
-
-
Replication and Cleaning:
-
Test a sufficient number of flies (e.g., 50-100) to obtain robust data.
-
Thoroughly clean the olfactometer with solvent (e.g., ethanol) and bake it between trials to remove any residual odors.
-
Alternate the position of the lure and control arms to avoid positional bias.
-
-
Data Analysis:
-
Analyze the choice data using a Chi-squared test to determine if there is a significant preference for the this compound arm over the control arm.
-
Conclusion
This compound is a powerful and, for certain species, a superior alternative to methyl eugenol for the attraction of male fruit flies. Its high efficacy for species like Bactrocera xanthodes and Zeugodacus diversus makes it an invaluable tool for integrated pest management programs, particularly in regions where these pests are prevalent. The protocols provided herein offer a standardized framework for researchers to evaluate and implement this potent semiochemical in their work, contributing to more effective and targeted pest surveillance and control strategies. Further research is warranted to explore its efficacy across a broader range of Tephritid species and to fully elucidate the specific chemosensory mechanisms involved in its detection.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoeugenol is a naturally occurring compound found in various essential oils and is a valuable precursor in the synthesis of fragrances and pharmaceuticals.[1] Traditional methods for its synthesis from eugenol often involve a two-step process of methylation followed by isomerization, which can be time-consuming and may require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant reductions in reaction time, increased yields, and often proceeding under milder or solvent-free conditions.[2][3]
This document provides detailed application notes and protocols for the one-step, microwave-assisted synthesis of this compound from eugenol. Two primary methods are presented: a green chemistry approach using dimethyl carbonate (DMC) as the methylating agent, and a rapid, solvent-free method employing dimethyl sulfate (DMS).
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of this compound:
-
Rapid Heating: Microwaves heat the reaction mixture volumetrically, leading to a rapid and uniform temperature increase, which significantly accelerates reaction rates.[2]
-
Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes or even seconds using microwave assistance.[4]
-
Higher Yields and Selectivity: The precise temperature control and rapid heating can minimize the formation of byproducts, leading to higher yields and improved selectivity.[4]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is more energy-efficient than conventional methods that rely on conduction and convection.
-
Compatibility with Green Chemistry: MAOS aligns well with the principles of green chemistry by reducing solvent usage (solvent-free reactions are common) and energy consumption.[2]
Experimental Protocols
Two distinct protocols for the one-step microwave-assisted synthesis of this compound from eugenol are detailed below.
Protocol 1: Green Synthesis using Dimethyl Carbonate (DMC) and a Phase-Transfer Catalyst
This protocol is adapted from a green chemistry approach and is ideal for laboratories aiming to minimize the use of hazardous reagents. Dimethyl carbonate is a non-toxic and environmentally benign methylating agent.[5] The combination of a base and a phase-transfer catalyst (PTC) facilitates both the O-methylation of the phenolic hydroxyl group of eugenol and the isomerization of the allyl side chain in a single step.[6]
Materials:
-
Eugenol
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Polyethylene Glycol 800 (PEG-800)
-
Microwave reactor with temperature and pressure control
-
Reaction vials (e.g., 10 mL) with stir bars
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800) according to the molar ratios specified in Table 2.
-
Addition of Methylating Agent: Add dimethyl carbonate (DMC) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature and time (see Table 2 for optimized conditions). It is recommended to use a ramp time of 2-5 minutes to reach the target temperature.
-
Work-up:
-
After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Characterize the final product using appropriate analytical techniques (e.g., GC-MS, ¹H NMR, ¹³C NMR).
Protocol 2: Rapid Solvent-Free Synthesis using Dimethyl Sulfate (DMS) and a Phase-Transfer Catalyst
This protocol is a rapid, solvent-free method for the one-step synthesis of this compound. The use of a strong base and a phase-transfer catalyst under microwave irradiation allows for extremely short reaction times.[7][8]
Materials:
-
Eugenol
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Microwave reactor
-
Open glass vessel (e.g., Erlenmeyer flask)
-
Dichloromethane or diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an open glass vessel suitable for microwave irradiation, combine eugenol, the chosen base (NaOH or KOH), and tetrabutylammonium bromide (TBAB).
-
Addition of Methylating Agent: Carefully add dimethyl sulfate (DMS) to the mixture.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate for 20-50 seconds at a medium to high power setting. Caution: This reaction can be vigorous. Perform in a well-ventilated fume hood.
-
Work-up:
-
After cooling, dilute the reaction mixture with dichloromethane or diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Characterize the product by GC-MS, ¹H NMR, and ¹³C NMR.
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of this compound under various conditions.
Table 1: Comparison of Catalytic Systems for the One-Step Green Synthesis of this compound [6]
| Catalyst | Phase-Transfer Catalyst (PTC) | Eugenol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |
| K₂CO₃ | PEG-800 | 85.3 | 75.8 | 88.9 |
| KOH | PEG-800 | 79.4 | 68.2 | 85.9 |
| KF | PEG-800 | 65.2 | 53.7 | 82.4 |
| Na₂CO₃ | PEG-800 | 73.6 | 61.5 | 83.6 |
| NaOH | PEG-800 | 70.1 | 59.3 | 84.6 |
| CH₃COOK | PEG-800 | 58.9 | 47.2 | 80.1 |
Reaction conditions: Temperature = 160 °C, Time = 3 h, n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1.
Table 2: Optimization of Reaction Conditions for the K₂CO₃/PEG-800 Catalytic System [6]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Temperature (°C) | 120 | 140 | 160 | 140 |
| Eugenol Conversion (%) | 48.6 | 93.1 | 52.5 | 93.1 |
| This compound Yield (%) | 37.2 | 86.0 | 48.7 | 86.1 |
| n(DMC):n(eugenol) | 2:1 | 3:1 | 4:1 | 3:1 |
| Eugenol Conversion (%) | 36.4 | 91.8 | 91.8 | 93.1 |
| This compound Yield (%) | 30.1 | 80.2 | 78.3 | 86.1 |
| n(K₂CO₃):n(eugenol) | 0.05:1 | 0.09:1 | 0.12:1 | 0.09:1 |
| Eugenol Conversion (%) | 85.3 | 93.1 | 90.2 | 93.1 |
| This compound Yield (%) | 75.8 | 86.1 | 81.3 | 86.1 |
| n(PEG-800):n(eugenol) | 0.04:1 | 0.08:1 | 0.1:1 | 0.08:1 |
| Eugenol Conversion (%) | 88.6 | 93.1 | 85.3 | 93.1 |
| This compound Yield (%) | 79.2 | 86.1 | 75.8 | 86.1 |
Final Optimized Conditions: Temperature = 140 °C, Time = 3 h, n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08, resulting in 93.1% eugenol conversion, 86.1% this compound yield, and 91.6% selectivity.
Table 3: Solvent-Free Microwave Synthesis with Dimethyl Sulfate [7]
| Base | Phase-Transfer Catalyst | Microwave Irradiation Time (s) | Product |
| NaOH or KOH | TBAB | 20 - 50 | This compound |
| Na₂CO₃ or K₂CO₃ | None | 20 - 50 | Methyl Eugenol |
| NaOH or KOH | None | 20 - 50 | Methyl Eugenol |
This study highlights that the combination of a strong base (NaOH or KOH) and a phase-transfer catalyst (TBAB) is essential for the one-step methylation and isomerization to this compound under these rapid, solvent-free microwave conditions.[7][8]
Visualizations
Reaction Pathway
The one-step synthesis of this compound from eugenol involves two key transformations: O-methylation of the phenolic hydroxyl group and isomerization of the allyl side chain.
Caption: One-step reaction pathway for this compound synthesis.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of this compound is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Microwave Extraction of Eugenol from Cloves: A Greener Undergraduate Experiment for the Organic Chemistry Lab [pubs.sciepub.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. norlab.com [norlab.com]
- 6. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-Step Conversion Of Eugenol To this compound Using Microwave Irradiation In Solvent-Free Conditions - Widya Mandala Surabaya Catholic University Repository [repositori.ukwms.ac.id]
Application Notes and Protocols for the Extraction of Methyl Isoeugenol from Acorus calamus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods to extract methyl isoeugenol from the rhizomes of Acorus calamus, commonly known as sweet flag. The document includes comparative data on extraction yields and the chemical composition of the extracts, with a focus on this compound content. Methodologies for hydrodistillation, solvent extraction (Soxhlet and maceration), and supercritical fluid (SCF) extraction are presented, along with a standard protocol for the analysis of the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Acorus calamus and this compound
Acorus calamus is a perennial wetland plant that has been utilized for centuries in traditional medicine.[1] Its rhizomes are rich in a variety of bioactive compounds, including phenylpropanoids, sesquiterpenes, and monoterpenes.[1] Among these, this compound is a phenylpropanoid of significant interest due to its potential pharmacological activities. The chemical composition of the essential oil extracted from Acorus calamus can vary depending on the geographical origin, plant part, and the extraction method employed.[1] While β-asarone is often the most abundant constituent, certain chemotypes of Acorus calamus can yield significant quantities of this compound.[1][2]
Comparative Data of Extraction Techniques
The choice of extraction technique significantly impacts the yield and chemical profile of the extract from Acorus calamus rhizomes. Below is a summary of quantitative data from various studies to facilitate comparison.
| Extraction Method | Solvent/Conditions | Total Yield | This compound Content | Reference |
| Hydrodistillation | Water | 1.31% (v/w) of essential oil | 14.01% (E)-methylisoeugenol in essential oil | [2] |
| Water | 1.2-4.8% (w/v) of essential oil | (Z)-methyl isoeugenol present | [3] | |
| Soxhlet Extraction | Methanol | 4.0% (w/w) total extract | Data not available | [4] |
| Hexane, Ethyl Acetate, Ethanol | Varied | Data not available | ||
| Supercritical Fluid (SCF) Extraction | CO2 at 100 bar, 50°C | 0.9-3.3% of essential oil | Data not available | [5] |
| CO2 at 200 bar, 45°C | 3.15% total extract | Data not available | [4] | |
| Maceration | Dichloromethane:Methanol (1:1) | 13.46% total extract | Data not available |
Experimental Protocols
Hydrodistillation
This is a common method for extracting essential oils from plant materials.
Materials and Equipment:
-
Dried and powdered Acorus calamus rhizomes
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask (2 L)
-
Distilled water
-
Graduated cylinder
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Place 100 g of dried and powdered Acorus calamus rhizomes into a 2 L round bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3-4 hours, collecting the distillate in the collection arm of the Clevenger apparatus.
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil layer from the collection arm using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.
Solvent Extraction (Soxhlet)
Soxhlet extraction is a continuous extraction method that offers efficient extraction with a relatively small amount of solvent.
Materials and Equipment:
-
Dried and powdered Acorus calamus rhizomes
-
Soxhlet apparatus (extractor, condenser, round bottom flask)
-
Heating mantle
-
Cellulose thimble
-
Solvents (e.g., methanol, ethanol, hexane, ethyl acetate)
-
Rotary evaporator
Protocol:
-
Place 30 g of dried and powdered Acorus calamus rhizomes into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of the chosen solvent to a round bottom flask.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Remove the round bottom flask containing the solvent and the extracted compounds.
-
Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
Store the resulting crude extract in a sealed vial at 4°C.
Maceration
Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a period of time.
Materials and Equipment:
-
Dried and powdered Acorus calamus rhizomes
-
Erlenmeyer flask or a sealed container
-
Shaker or magnetic stirrer
-
Solvent (e.g., ethanol, methanol, or a mixture like dichloromethane:methanol 1:1)
-
Filter paper or Buchner funnel
-
Rotary evaporator
Protocol:
-
Place 50 g of dried and powdered Acorus calamus rhizomes into a 500 mL Erlenmeyer flask.
-
Add 250 mL of the chosen solvent to the flask.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.
-
Allow the maceration to proceed for 24-48 hours.
-
After the maceration period, filter the mixture through filter paper or a Buchner funnel to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
-
Store the crude extract in a sealed vial at 4°C.
Supercritical Fluid (SCF) Extraction
SCF extraction, typically using carbon dioxide (CO2), is a green technology that offers high selectivity and yields pure extracts without solvent residues.
Materials and Equipment:
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Extraction vessel
-
Separator
-
Dried and powdered Acorus calamus rhizomes
Protocol:
-
Grind the dried Acorus calamus rhizomes to a fine powder (e.g., <0.5 mm).
-
Load the ground rhizomes into the extraction vessel of the SCF system.
-
Pressurize the system with CO2 to the desired pressure (e.g., 100-400 bar).
-
Set the temperature of the extraction vessel to the desired level (e.g., 40-60°C).
-
Allow the supercritical CO2 to flow through the extraction vessel for a set period (e.g., 1-2 hours) to extract the desired compounds.
-
The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
The solvent-free extract can be stored in a sealed vial at 4°C.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for identifying and quantifying the volatile components in the extracts, including this compound.
Instrumentation and Conditions (Generalized):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as HP-5MS or DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Sample Preparation:
-
Dilute the extract (essential oil or crude extract) in a suitable solvent (e.g., methanol, hexane, or ethyl acetate) to a concentration of approximately 1% (v/v).
-
Inject 1 µL of the diluted sample into the GC-MS system.
Data Analysis:
-
Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).
-
Confirm the identification by comparing their retention indices (RI) with those reported in the literature.
-
Quantify the relative percentage of each component by integrating the peak areas in the chromatogram (assuming a response factor of 1 for all components). For absolute quantification, use a certified reference standard of this compound to create a calibration curve.
Visualizations
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. Identification of Insecticidal Constituents of the Essential Oil of Acorus calamus Rhizomes against Liposcelis bostrychophila Badonnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fmtdk-2009-2014.ut.ee [fmtdk-2009-2014.ut.ee]
Application Notes and Protocols for the Synthesis of Isoeugenol Methyl Ether Using Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoeugenol methyl ether (IEME) utilizing phase-transfer catalysis (PTC). This methodology offers a greener, more efficient alternative to traditional synthesis routes.
Introduction
Isoeugenol methyl ether is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Traditional synthesis often involves a two-step process of isomerization of eugenol followed by methylation using hazardous reagents like dimethyl sulfate. The application of phase-transfer catalysis enables a one-step synthesis from eugenol, employing environmentally benign reagents. Phase-transfer catalysts facilitate the reaction between reactants in immiscible phases (e.g., a solid inorganic base and an organic substrate), leading to increased reaction rates, milder reaction conditions, and higher yields.[1][2] This document details a one-step green synthesis protocol using dimethyl carbonate (DMC) as a methylating agent and polyethylene glycol (PEG) as a phase-transfer catalyst.[3][4][5]
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for conducting reactions between reactants located in different phases. In the context of isoeugenol methyl ether synthesis, a solid inorganic base (like potassium carbonate) is used for both the isomerization of eugenol to isoeugenol and to facilitate the O-methylation. The phase-transfer catalyst, which is soluble in both the organic phase (containing eugenol and DMC) and can interact with the solid base, transports the reactive anion from the solid phase to the organic phase where the reaction occurs.[1][6] Typical PTCs include quaternary ammonium salts, crown ethers, and polyethylene glycols.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the one-step synthesis of isoeugenol methyl ether using a K₂CO₃ catalyst and PEG-800 as the phase-transfer catalyst.
Table 1: Comparison of Different Catalytic Systems
| Base Catalyst | Phase-Transfer Catalyst | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |
| KOH | PEG-800 | 95.2 | 75.8 | 79.6 |
| KF | PEG-800 | 78.5 | 60.1 | 76.6 |
| K₂CO₃ | PEG-800 | 92.8 | 85.3 | 91.9 |
| CH₃COOK | PEG-800 | 65.4 | 45.2 | 69.1 |
| Na₂CO₃ | PEG-800 | 80.1 | 68.7 | 85.8 |
| NaOH | PEG-800 | 93.5 | 72.4 | 77.4 |
Reaction conditions: Reaction temperature 160 °C, reaction time 3 h, DMC drip rate 0.09 mL/min, molar ratio of n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1.[1][7] The combination of K₂CO₃ and PEG-800 was found to be the most effective catalytic system.[1][5]
Table 2: Optimized Reaction Conditions for the K₂CO₃/PEG-800 System
| Parameter | Optimal Value |
| Reaction Temperature | 140 °C[4][5][7] |
| Reaction Time | 3 h[4][5][7] |
| DMC Drip Rate | 0.09 mL/min[4][5][7] |
| Molar Ratio (Eugenol:DMC:K₂CO₃:PEG-800) | 1:3:0.09:0.08[4][5][7] |
Under these optimized conditions, an eugenol conversion of 93.1%, an IEME yield of 86.1%, and an IEME selectivity of 91.6% were achieved.[4][5][7] In contrast, traditional methods using strong bases like NaOH or KOH result in a lower yield of around 83%.[3]
Experimental Protocols
This section provides a detailed protocol for the one-step green synthesis of isoeugenol methyl ether from eugenol.
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 800 (PEG-800)
-
Toluene (for extraction)
-
250 mL three-necked flask
-
Distillation column
-
Thermometer
-
Dropping funnel
-
Magnetic stirrer and hot plate
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked flask equipped with a distillation column, a thermometer, a dropping funnel, and a magnetic stirrer.
-
Catalyst Preparation: Add the appropriate amounts of anhydrous potassium carbonate (K₂CO₃) and PEG-800 to the three-necked flask based on the optimized molar ratio (e.g., for 1 mole of eugenol, use 0.09 moles of K₂CO₃ and 0.08 moles of PEG-800).
-
Preheating: Heat the flask while stirring until the K₂CO₃ is completely dissolved in the PEG-800.
-
Addition of Eugenol: Add the desired amount of eugenol to the reaction flask.
-
Reaction Initiation: Heat the mixture to the reaction temperature of 140 °C.
-
Addition of DMC: Once the reaction temperature is reached, begin the dropwise addition of dimethyl carbonate (DMC) at a rate of 0.09 mL/min using the dropping funnel.
-
Reaction: Maintain the reaction at 140 °C for 3 hours with continuous stirring.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene to the reaction mixture to extract the organic components.
-
Separate the organic phase.
-
Distill the combined organic phase to recover the toluene and any excess DMC.
-
Perform vacuum rectification of the residue to obtain the purified isoeugenol methyl ether product.[8]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the phase-transfer catalysis process.
Caption: Experimental workflow for the one-step synthesis of isoeugenol methyl ether.
Caption: Logical relationship of components in the phase-transfer catalysis process.
References
- 1. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts | MDPI [mdpi.com]
- 2. iajpr.com [iajpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN109836312B - A kind of synthetic method of isoeugenol methyl ether - Google Patents [patents.google.com]
Analytical Methods for the Quantification of Isoeugenol Across Diverse Matrices
For Immediate Release
This comprehensive application note details established and validated analytical methodologies for the precise quantification of isoeugenol in a variety of matrices, including fishery products, cosmetics, and essential oils. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and quality control, providing robust frameworks for accurate and reproducible analysis.
Isoeugenol (2-methoxy-4-(1-propenyl)phenol), a phenylpropanoid naturally occurring in essential oils like ylang-ylang and nutmeg, is also synthesized from eugenol.[1][2] It finds application as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in food.[1] Furthermore, isoeugenol has been utilized as a fish anesthetic in aquaculture.[3] Due to its potential as a skin sensitizer and allergen, regulatory bodies in various regions, including the European Union, have set restrictions on its maximum concentration in consumer products, necessitating reliable analytical methods for monitoring its presence.[2]
This document provides detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), summarizing their performance characteristics for straightforward comparison.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of isoeugenol in different matrices.
Table 1: Gas Chromatography-Based Methods
| Matrix | Method | Sample Preparation | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
| Fish Fillet | GC-MS/MS | Homogenization, ultrasound extraction in hexane, SPE cleanup.[3] | 1.2 µg/kg[3][4] | 4 µg/kg[3] | 76.4 - 99.9[3] | > 0.9982[3] | [3][4] |
| Fishery Products (Flatfish, Eel, Shrimp) | GC-MS/MS | Acetonitrile extraction, dispersive SPE (d-SPE) cleanup.[5] | - | - | 80.8 - 111.5[5] | > 0.9987[5] | [5] |
| Aquaculture Products (Shrimp, Tilapia, Salmon) | HS-SPME-GC-MS | Homogenization with water, heating at 50°C for 1 hour.[6] | <15 ng/g[6][7] | - | 97 - 99[6][7] | > 0.98[6][7] | [6][7] |
Table 2: Liquid Chromatography-Based Methods
| Matrix | Method | Sample Preparation | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
| Finfish (6 species) | LC-MS/MS | Acetone extraction, derivatization with dansyl chloride.[8][9] | 0.2 - 0.7 ng/g[8][9] | 2.5 ng/g[8][9] | 91.2 - 108.0[8][9] | > 0.997[8][9] | [8][9] |
| Bioconversion Broth | RP-HPLC-UV | Filtration with ethyl alcohol addition.[10][11] | 0.099 µg/mL[10][11] | - | 96.4 - 104.0[10][11] | Linear over 0-1.0 g/L[10][11] | [10][11] |
| Perfumes, Colognes, Toilet Waters | LC-Fluorometric | Diethyl ether addition, NaOH extraction, acidification, isooctane extraction.[12] | - | ~0.016 mg/mL (cis), ~0.038 mg/mL (trans) | 83 - 113 (cis), 87 - 105 (trans)[12] | - | [12] |
Experimental Protocols & Workflows
Analysis of Isoeugenol in Fishery Products by GC-MS/MS
This protocol is suitable for the determination of isoeugenol residues in various fishery products.[5]
a. Sample Preparation:
-
Homogenize the fish sample.
-
Extract a representative portion with acetonitrile.
-
Perform a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents.[5]
b. Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).[5]
-
Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Ionization Mode: Electron Ionization (EI).[5]
-
MS/MS Transitions: Monitor characteristic precursor-to-product ion transitions for isoeugenol for quantification and confirmation.
c. Workflow Diagram:
References
- 1. ISOEUGENOL | 97-54-1 [chemicalbook.com]
- 2. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
The Versatility of Methyl Isoeugenol: A Building Block for Organic Synthesis
Introduction
Methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils, serves as a versatile and valuable building block in organic synthesis.[1][2] Its unique chemical structure, featuring a propenyl-substituted dimethoxybenzene ring, offers multiple reactive sites for a wide array of chemical transformations. This allows for its use as a precursor in the synthesis of a diverse range of compounds, from flavor and fragrance agents to complex bioactive molecules and polymers. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, targeting researchers, scientists, and professionals in drug development.
Synthesis of this compound
This compound can be efficiently synthesized from either eugenol or isoeugenol. A green, one-step synthesis from the readily available starting material eugenol is a preferred method, involving simultaneous O-methylation and isomerization.[3][4]
One-Step Synthesis from Eugenol
This protocol outlines a one-step green synthesis of this compound (IEME) from eugenol using dimethyl carbonate (DMC) as a green methylating agent and a phase-transfer catalyst (PTC).[3][4]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a distillation column, thermometer, dropping funnel, and magnetic stirrer, add the alkali catalyst (e.g., K₂CO₃) and the phase-transfer catalyst (e.g., PEG-800).
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Catalyst Dissolution: Preheat the flask until the K₂CO₃ is completely dissolved in the PEG-800.
-
Reactant Addition: Add eugenol to the reaction flask.
-
Methylation and Isomerization: Slowly add dimethyl carbonate (DMC) dropwise to the heated and stirred reaction mixture.
-
Reaction Conditions: Maintain the reaction at a specific temperature for a set duration (see Table 1 for optimized conditions).
-
Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Quantitative Data:
| Catalyst System | Temperature (°C) | Time (h) | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) | Reference |
| K₂CO₃ + PEG-800 | 140 | 3 | 93.1 | 86.1 | 91.6 | [4] |
| Various | 160 | 3 | Varies | Varies | Varies | [3] |
Table 1: Reaction conditions and yields for the one-step synthesis of this compound (IEME) from eugenol.
Caption: One-step synthesis of this compound from eugenol.
Oxidation of this compound: Synthesis of Vanillin
The propenyl side chain of this compound can be oxidatively cleaved to produce valuable aromatic aldehydes, most notably vanillin, a widely used flavoring agent.[5][6] This transformation can be achieved through various chemical and biocatalytic methods.
Chemical Oxidation to Vanillin
This protocol describes the chemical oxidation of isoeugenol (a close precursor to this compound) to vanillin using a heterogeneous catalyst. A similar approach can be applied to this compound, followed by demethylation if necessary, or direct oxidation of isoeugenol followed by methylation.
Experimental Protocol (Adapted from Isoeugenol Oxidation):
-
Catalyst Preparation: Prepare a cobalt(II) porphyrin complex covalently linked to hydroxyl-rich graphene oxide (CoTCPP/GOOH) as the heterogeneous catalyst.
-
Reaction Setup: In a high-pressure reactor, combine isoeugenol, the CoTCPP/GOOH catalyst, and a suitable solvent.
-
Reaction Conditions: Pressurize the reactor with molecular oxygen to 3.0 MPa and heat to 100 °C for 20 hours.[7]
-
Work-up and Purification: After the reaction, cool the reactor, release the pressure, and filter to recover the catalyst. The filtrate is then purified by appropriate methods, such as chromatography, to isolate vanillin.
Quantitative Data:
| Substrate | Catalyst | Oxidant | Temperature (°C) | Pressure (MPa) | Time (h) | Vanillin Yield (%) | Reference |
| Isoeugenol | CoTCPP/GOOH | O₂ | 100 | 3.0 | 20 | 75.1 | [7] |
| Isoeugenol | Ce-MCM-22 | H₂O₂ | 60 | - | 1.5 | 63 (selectivity 75) | [8][9] |
| Eugenol | - | Nitrobenzene | - | - | - | 16 | [5] |
Table 2: Conditions and yields for the oxidation of isoeugenol/eugenol to vanillin.
Biocatalytic Synthesis of Vanillin
Enzymatic conversion offers a green and highly selective route to vanillin from isoeugenol.[1]
Experimental Protocol (Conceptual):
-
Enzyme Production: Overexpress an isoeugenol monooxygenase from a suitable microbial host (e.g., E. coli).
-
Biotransformation: In a bioreactor, incubate the recombinant enzyme with isoeugenol under optimized conditions of pH, temperature, and aeration.
-
In-situ Product Removal: Employ a product isolation technique, such as a magnetic chitosan membrane, to remove vanillin from the reaction medium as it is formed, thereby reducing product inhibition.
-
Purification: Isolate and purify vanillin from the removal matrix.
Quantitative Data:
| Substrate | Enzyme | Yield (%) | Purity (%) | Reference |
| Isoeugenol | Isoeugenol Monooxygenase | 82.3 | >99 | [1] |
Table 3: Biocatalytic synthesis of vanillin from isoeugenol.
Caption: Pathways for the oxidation of this compound/isoeugenol to vanillin.
Epoxidation of this compound
The electron-rich double bond of the propenyl group in this compound is susceptible to epoxidation, yielding an epoxide that is a valuable intermediate for further functionalization.
Experimental Protocol (General Procedure using m-CPBA):
-
Reaction Setup: Dissolve this compound in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ to the stirred solution of this compound. The amount of m-CPBA is typically in slight excess (1.1-1.5 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[10][11] Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.
Note: The specific quantities of reagents and reaction times will depend on the scale of the reaction and should be optimized accordingly.
Caption: Epoxidation of this compound using m-CPBA.
Polymerization of this compound Derivatives
While direct polymerization of this compound is not widely reported, its derivatives, particularly methacrylates, can be readily polymerized to produce bio-based polymers. Cationic polymerization of vinyl ethers, a class of compounds to which this compound belongs, is also a possibility.[12]
Experimental Protocol (Conceptual for Cationic Polymerization):
-
Monomer and Solvent Preparation: Purify this compound and the solvent (e.g., a non-polar solvent like toluene or a chlorinated solvent) by standard procedures to remove impurities, especially water.
-
Initiation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in the chosen solvent and cool to the desired temperature (e.g., -78 °C to 0 °C). Add a suitable initiator system, which typically consists of an initiator (e.g., a proton source like an acid or an alkyl halide) and a co-initiator (a Lewis acid like BF₃·OEt₂ or TiCl₄).
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Termination: Terminate the polymerization by adding a quenching agent, such as methanol.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or ethanol). Collect the polymer by filtration, wash it, and dry it under vacuum.
This compound in the Synthesis of Bioactive Molecules
This compound and its precursors are valuable starting materials for the synthesis of various bioactive compounds, including lignans and other natural products.
Synthesis of Dehydrodiisoeugenol Methyl Ether
Dehydrodiisoeugenol, a lignan with various reported biological activities, can be synthesized from isoeugenol. Its methyl ether derivative can be subsequently prepared.
Experimental Protocol (Adapted from Dehydrodiisoeugenol Synthesis and Methylation):
-
Oxidative Dimerization of Isoeugenol: Dissolve isoeugenol in a suitable solvent system (e.g., ethanol-water). Add an oxidizing agent, such as ferric chloride (FeCl₃), and stir the reaction at room temperature.[13]
-
Isolation of Dehydrodiisoeugenol: After the reaction is complete, perform a work-up procedure involving extraction and purification by chromatography or recrystallization to obtain dehydrodiisoeugenol.
-
Methylation: Dissolve the obtained dehydrodiisoeugenol in a suitable solvent like acetone. Add a base (e.g., K₂CO₃) and a methylating agent (e.g., methyl iodide). Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Filter off the base and evaporate the solvent. Purify the residue by column chromatography to yield dehydrodiisoeugenol methyl ether.
Quantitative Data:
| Reaction Step | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Dimerization of Isoeugenol | FeCl₃ | Ethanol/Water | 30 | [13] |
| Dimerization of Isoeugenol | Ag₂O | Toluene/Acetone | 40 | [13] |
| Methylation of Dehydrodiisoeugenol | MeI / K₂CO₃ | Acetone | - | [13] |
Table 4: Synthesis of dehydrodiisoeugenol and its subsequent methylation.
Synthesis of Anti-plasmodial Thiourea Derivatives
Thiourea derivatives of methyl eugenol (an isomer of this compound) have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[14] A similar synthetic strategy can be envisioned starting from this compound. The proposed mechanism of action involves the inhibition of the plasmepsin enzyme, which is crucial for the parasite's survival.[14]
Experimental Protocol (Conceptual, adapted from Methyl Eugenol):
-
Synthesis of Isothiocyanate: React this compound with a thiocyanating agent to form the corresponding isothiocyanate derivative.
-
One-Pot Reaction: In a one-pot synthesis, react the this compound isothiocyanate with hydrazine and cinnamaldehyde at an elevated temperature (e.g., 70°C) for several hours.[14]
-
Purification: Purify the resulting thiourea derivative by recrystallization.
Quantitative Data (for Methyl Eugenol derivative):
| Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ME isothiocyanate, hydrazine, cinnamaldehyde | 70 | 5 | 22.47 | [14] |
Table 5: Synthesis of a thiourea derivative from a methyl eugenol precursor.
Caption: Proposed pathway for the anti-plasmodial activity of a methyl eugenol-derived thiourea compound.
This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich chemistry allows for the efficient synthesis of a wide range of valuable compounds, including fragrances, fine chemicals, polymers, and complex bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this remarkable natural product derivative. Further research into the biological activities of novel compounds derived from this compound is a promising avenue for the development of new therapeutic agents.
References
- 1. Efficient Biosynthesis of Vanillin from Isoeugenol by Recombinant Isoeugenol Monooxygenase from Pseudomonas nitroreducens Jin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 3. mdpi.com [mdpi.com]
- 4. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of this compound and methyl eugenol as renewable starting reagents for the synthesis of thiourea compounds for anti-Plasmodium falciparum [healthbiotechpharm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Isoeugenol from Eugenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isoeugenol from eugenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in a One-Step Synthesis
Question: We are performing a one-step synthesis of this compound from eugenol using dimethyl carbonate (DMC) and a base catalyst, but the yield is consistently low. What are the potential causes and how can we improve it?
Answer: Low yields in the one-step synthesis of this compound from eugenol are a common issue. Several factors can contribute to this problem. Here are the key areas to investigate:
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts both eugenol conversion and this compound yield. For instance, when using dimethyl carbonate (DMC), the optimal temperature is typically between 130-140°C.[1][2] Temperatures above this range can lead to the volatilization of DMC (boiling point 90°C), reducing its availability to react with eugenol and consequently lowering the yield.[2] Conversely, temperatures below this range may result in incomplete conversion.[1][2]
-
Incorrect Catalyst System: The choice and amount of catalyst are critical. A combination of a base catalyst and a phase-transfer catalyst (PTC) is often most effective. For example, the "K₂CO₃ + PEG-800" system has been shown to be highly effective.[3][4] Weak base conditions generally favor the O-methylation reaction with DMC.[1]
-
Inappropriate Reagent Ratios: The molar ratios of reactants play a crucial role. An excess of the methylating agent, such as DMC, is often required to drive the reaction forward. However, an excessive amount of the base catalyst can sometimes lead to a decrease in yield.[1] It is recommended to optimize the molar ratio of eugenol:DMC:catalyst:PTC. A ratio of 1:3:0.09:0.08 has been reported to give good results.[3][4]
-
Inefficient Mixing: In a solid-liquid phase reaction, efficient mixing is essential to ensure proper contact between the reactants and catalysts. The addition of a phase-transfer catalyst like polyethylene glycol (PEG-800) helps to overcome the immiscibility of the phases.[2][3][4] Increased viscosity due to the addition of too much PTC, however, can hinder contact and reduce conversion.[1]
To troubleshoot, systematically evaluate and optimize these parameters. Start by ensuring the reaction temperature is precisely controlled within the optimal range. Then, experiment with different catalyst systems and reagent ratios to find the best conditions for your specific setup.
Issue 2: Incomplete Isomerization of Eugenol to Isoeugenol in a Two-Step Synthesis
Question: We are struggling with the isomerization of eugenol to isoeugenol as the first step of our two-step synthesis. The conversion is low, and we observe significant amounts of unreacted eugenol. What can we do?
Answer: Incomplete isomerization is a frequent hurdle. The stability of the allyl group in eugenol requires specific conditions to encourage its migration to the more stable propenyl group of isoeugenol. Consider the following:
-
Catalyst Choice and Concentration: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used catalysts for this isomerization.[2] The concentration of the base is critical; insufficient amounts will lead to incomplete reaction. However, very high concentrations can promote the formation of tarry side products.[5]
-
Solvent Effects: The choice of solvent can significantly influence the reaction. High-boiling point solvents like ethylene glycol can act as an inhibitor towards phenolic OH group deprotonation, which can otherwise lead to low yields in solvent-free conditions.[6]
-
Reaction Temperature and Time: Isomerization often requires elevated temperatures and sufficient reaction time.[2] These parameters should be carefully optimized. For example, refluxing in ethylene glycol for 90 minutes has been shown to be effective.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the isomerization process. However, the high capacity of some catalysts for microwave energy absorption might lead to localized overheating and decomposition of the product.[6]
To improve the isomerization yield, ensure your base catalyst is of good quality and used in an appropriate concentration. If using a solvent-free approach, consider switching to a high-boiling point solvent like ethylene glycol. Systematically optimize the reaction temperature and time to maximize conversion while minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction scheme for the two-step synthesis of this compound from eugenol?
A1: The two-step synthesis first involves the isomerization of eugenol to isoeugenol, followed by the methylation of the hydroxyl group of isoeugenol to yield this compound.[7]
Q2: What are the advantages of a one-step synthesis process over a two-step process?
A2: A one-step synthesis offers several advantages, including a shorter reaction route, simpler process, and potentially lower material and energy consumption.[7] It combines the isomerization and methylation reactions into a single step, often utilizing a catalyst system that promotes both transformations.[1][3][4]
Q3: What are some of the common methylating agents used in the synthesis of this compound?
A3: Traditional methylating agents include dimethyl sulfate and methyl halides.[1] However, due to their high toxicity and environmental concerns, greener alternatives like dimethyl carbonate (DMC) are increasingly being used.[1][2][7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[8][9] These methods allow for the quantification of eugenol, isoeugenol, and this compound in the reaction mixture, enabling you to determine the conversion and yield.
Q5: What are some common side products in the synthesis of this compound?
A5: In the isomerization step, tarry side products can form, especially at high temperatures or with high concentrations of a strong base.[5] During methylation, incomplete reaction will leave unreacted isoeugenol. If starting from eugenol in a one-step process, incomplete isomerization will result in the presence of methyl eugenol.
Data Presentation
Table 1: Comparison of Catalytic Systems for One-Step Synthesis of this compound
| Catalyst System | Eugenol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |
| K₂CO₃ + PEG-800 | 93.1 | 86.1 | 91.6 | [3][4] |
| KOH + PEG-800 | 92.2 | 85.7 | 93.0 | [1] |
| Na₂CO₃ + TBAB | - | 97.68 | - | [10] |
Reaction conditions may vary between studies.
Table 2: Effect of Temperature on One-Step Synthesis Using K₂CO₃ + PEG-800
| Temperature (°C) | Eugenol Conversion (%) | This compound Yield (%) | Reference |
| 120 | 48.6 | 37.2 | [1][2] |
| 140 | 93.1 | 86.0 | [1][2] |
| 160 | 52.5 | 48.7 | [1][2] |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound using DMC and a Phase-Transfer Catalyst [1][3][4]
-
Reactants: Eugenol, Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Polyethylene Glycol 800 (PEG-800).
-
Apparatus: A three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Procedure: a. Charge the flask with eugenol, K₂CO₃, and PEG-800. The recommended molar ratio is n(eugenol):n(K₂CO₃):n(PEG-800) = 1:0.09:0.08. b. Heat the mixture to 140°C with stirring. c. Add DMC dropwise from the dropping funnel over a period of time. The recommended molar ratio of n(eugenol):n(DMC) is 1:3. d. Maintain the reaction at 140°C for 3 hours. e. After cooling, the reaction mixture can be worked up by filtration to remove the solid catalyst, followed by extraction and distillation to purify the this compound.
Protocol 2: Two-Step Synthesis - Isomerization of Eugenol to Isoeugenol [6]
-
Reactants: Eugenol, Potassium Fluoride on Alumina (KF/Al₂O₃), Ethylene Glycol.
-
Apparatus: A round-bottom flask with a reflux condenser.
-
Procedure: a. To a flask containing finely ground KF/Al₂O₃, add ethylene glycol. b. Add eugenol to the mixture. c. Reflux the mixture for 90 minutes. d. After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether). e. The organic layer is then dried and the solvent evaporated to yield isoeugenol.
Visualizations
Caption: Experimental workflow for the one-step synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of isoeugenol/methyl isoeugenol from eugenol/methyl eugenol using new cheap catalyst | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. CN109836312B - A kind of synthetic method of isoeugenol methyl ether - Google Patents [patents.google.com]
- 8. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Separation of Methyl Isoeugenol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of methyl isoeugenol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The primary challenge lies in the structural similarity of the cis (Z) and trans (E) isomers of this compound.[1] These geometric isomers often exhibit very similar physicochemical properties, such as boiling points and polarity, making their separation by conventional chromatographic techniques difficult.[2] This can lead to issues like peak co-elution, where the isomers are not fully resolved, resulting in a single, often broadened, chromatographic peak.[3][4][5]
Q2: Which analytical techniques are most effective for separating this compound isomers?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.[6][7][8][9] Supercritical fluid chromatography (SFC) has also shown promise in separating structurally similar isomers like those of isoeugenol.[10] The choice of technique and, more importantly, the specific method parameters (e.g., column chemistry, mobile phase composition, temperature programming) are critical for achieving successful separation.[4]
Q3: My GC-MS analysis shows a single peak for this compound. How can I confirm if both isomers are present and co-eluting?
Co-elution can be investigated through several methods:
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Peak Shape Analysis: A broad or tailing peak can be an indication of co-elution.[4]
-
Mass Spectrometry: While cis and trans isomers often produce identical mass spectra, examining the mass spectrum across the entire peak can sometimes reveal subtle changes if the isomers are slightly separated.[2][4]
-
Diode Array Detection (DAD) in HPLC: If using HPLC, a DAD can perform peak purity analysis. If the UV-Vis spectra across the peak are not identical, co-elution is likely.[4][5]
-
Methodical Optimization: Systematically changing chromatographic parameters, such as the temperature ramp in GC or the mobile phase composition in HPLC, can often induce partial or complete separation of co-eluting peaks.[5]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers in Gas Chromatography (GC)
Problem: The GC chromatogram shows a single, symmetrical peak for this compound, suggesting co-elution of the cis and trans isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate GC Column: The stationary phase is not selective enough for the isomers. | Switch to a column with a different polarity. For instance, if using a non-polar column (like a DB-1 or HP-5ms), consider a more polar column (e.g., a WAX or a PFP column) to introduce different separation mechanisms based on dipole-dipole interactions rather than just boiling points.[4][11] |
| Suboptimal Oven Temperature Program: The temperature ramp is too fast, not allowing for sufficient interaction with the stationary phase. | Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/minute) through the expected elution range of the isomers.[5][11] |
| Carrier Gas Flow Rate is Too High: High flow rates can reduce the time the analytes spend in the column, leading to decreased resolution. | Optimize the carrier gas flow rate. A lower flow rate can increase interaction time with the stationary phase and improve separation, though it may also increase analysis time. |
Issue 2: Peak Tailing or Broadening in HPLC
Problem: The HPLC chromatogram for this compound shows a tailing or broad peak, which could indicate co-elution or other column-related issues.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Chemistry: The stationary phase does not provide enough shape selectivity to resolve the geometric isomers. | Consider columns specifically designed for isomer separations. A Cogent UDC-Cholesterol™ column, for example, provides shape-based selectivity that can be effective for separating geometric isomers.[12] Phenyl-based columns can also offer different selectivity for aromatic compounds.[12] |
| Mobile Phase Composition is Not Optimized: The mobile phase does not provide sufficient selectivity for the isomers. | Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact resolution. The use of different organic modifiers can also alter selectivity. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample.[4] |
| Presence of Active Sites on the Column: Exposed silanol groups on the silica support can interact with the analytes, causing peak tailing. | Use a well-deactivated column or consider adding a competing base to the mobile phase in small concentrations if appropriate for your analyte and detector. |
Quantitative Data
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for isoeugenol (a structurally similar compound) using various analytical methods. This data can serve as a reference for developing quantitative methods for this compound.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS/MS | Fish Fillet | 1.2 µg/kg | 4 µg/kg | [6][9] |
| HPLC-UV | Fish and Shrimp | 13 µg/kg | - | [6] |
| HPLC-FLD | Smoked Sausage and Fish | 0.6 µg/kg | - | [6] |
| GC-MS | Creams and Lotions | 0.075 µg/g | - | [6] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol is a general guideline based on typical parameters for analyzing similar compounds.[8][13]
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent like hexane or acetonitrile.[9]
-
GC-MS System: An Agilent GC system coupled with a mass spectrometer or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent (e.g., DB-WAX).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 3 °C/min.
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Protocol 2: HPLC Separation of Isoeugenol Isomers
This protocol for the separation of isoeugenol isomers can be adapted for this compound.
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: Shim-pack GIST-HP PFPP (150 mm x 2.1 mm I.D., 3 µm) or a C18 column.[14]
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v).[14] The ratio may need to be optimized.
-
Flow Rate: 0.2 mL/min.[14]
-
Column Temperature: 40 °C.[14]
-
Detection: UV at 210 nm.[14]
-
Injection Volume: 2.5 µL.[14]
Visualizations
Caption: A general experimental workflow for the separation and analysis of this compound isomers.
Caption: A logical troubleshooting workflow for addressing poor separation of this compound isomers.
References
- 1. vurup.sk [vurup.sk]
- 2. Lab Chapter 7.3.2 [people.whitman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Eugenol and Isoeugenol by Supercritical CO2 Fluid Chromatography [spkx.net.cn]
- 11. benchchem.com [benchchem.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. scribd.com [scribd.com]
- 14. lcms.cz [lcms.cz]
stability of methyl isoeugenol in alkaline and light conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl isoeugenol under alkaline and light conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Direct quantitative stability data for this compound under specific alkaline and light conditions is limited in publicly available literature. Therefore, the quantitative data and experimental protocols provided are largely based on studies of the closely related compound, isoeugenol, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These should be considered as a starting point and must be adapted and validated for this compound in your specific matrix and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is known to be unstable under certain conditions. It is particularly susceptible to degradation in the presence of light and in alkaline environments.[1] This degradation can manifest as a color change, with the substance reportedly turning red.[1] It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. While some sources state it is "non-discoloring in most media," practical experience suggests caution, especially in alkaline formulations like soaps and shampoos.[1]
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways based on its chemical structure and data from the related compound, isoeugenol. Under light exposure, particularly with constant airflow, photo-induced oxidation is a likely degradation pathway.[2] For isoeugenol, this has been shown to lead to the formation of neolignans.[2] In alkaline conditions, hydrolysis of the ether group is a possibility, although less likely than reactions involving the propenyl side chain. The double bond in the propenyl group is susceptible to oxidation and other reactions, which can be catalyzed by light and/or alkaline pH.
Q3: What are the potential degradation products of this compound?
A3: Based on studies of isoeugenol, photodegradation can lead to complex mixtures of oxidation products. For isoeugenol, diastereomeric 7,4′-oxyneolignans have been identified as major degradation products.[2] It is plausible that this compound could form analogous dimeric and oxidized species. Further investigation using techniques like LC-MS/MS would be necessary to identify and characterize the specific degradation products of this compound under various stress conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for both quantification and identification of volatile degradants.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration (e.g., turning red) of a this compound-containing solution. | Exposure to light, alkaline pH, or both. | Protect the solution from light by using amber glassware or storing it in the dark. Ensure the pH of the solution is neutral or slightly acidic. If an alkaline pH is required, consider the use of antioxidants or performing the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Unexpected peaks appearing in the chromatogram during analysis. | Degradation of this compound. | Review the storage and handling conditions of your sample. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the new peaks correspond to them. This will also help in validating your analytical method as stability-indicating. |
| Loss of this compound potency in a formulation over time. | Chemical instability under the formulation's conditions (pH, excipients, light exposure). | Conduct a systematic stability study by evaluating the impact of individual factors (pH, temperature, light) on the degradation rate. Consider reformulation with pH modifiers, antioxidants, or light-protective packaging. |
| Inconsistent results in stability studies. | Issues with the analytical method, sample handling, or storage conditions. | Verify the precision and accuracy of your analytical method. Ensure consistent sample preparation and storage procedures. Use a validated stability-indicating method. |
Quantitative Data
The following table summarizes hypothetical quantitative data based on forced degradation principles. This data is for illustrative purposes only and must be confirmed by experimental studies on this compound.
| Stress Condition | Parameter | Value | Notes |
| Alkaline Hydrolysis | pH | 10 | --- |
| Temperature | 60°C | --- | |
| Time | 24 hours | --- | |
| % Degradation | ~15% | Degradation is expected to increase with higher pH and temperature. | |
| Photostability | Light Source | Xenon lamp (simulating sunlight) | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter. |
| Temperature | 25°C | --- | |
| % Degradation | ~20% | Degradation is dependent on the light intensity and wavelength. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Alkaline Conditions
Objective: To evaluate the stability of this compound in an alkaline solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization
-
Methanol or other suitable organic solvent
-
Volumetric flasks
-
pH meter
-
Water bath or incubator
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
In a volumetric flask, add a specific volume of the this compound stock solution.
-
Add a specific volume of the NaOH solution to achieve the desired alkaline pH (e.g., pH 10).
-
Dilute to the final volume with a suitable solvent mixture (e.g., methanol/water).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of HCl solution.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 2: Photostability Study
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol)
-
Quartz or photostable glass vials
-
Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp)
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Transfer the solution into two sets of quartz or photostable glass vials.
-
Wrap one set of vials in aluminum foil to serve as dark controls.
-
Place both sets of vials in the photostability chamber.
-
Expose the samples to a controlled light source that provides both visible and UV light, according to ICH Q1B guidelines.
-
At specific time intervals, withdraw samples from both the exposed and dark control vials.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
References
reducing side products in the industrial preparation of methyl isoeugenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the industrial preparation of methyl isoeugenol. Our aim is to help you minimize side products and optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: There are two main routes for the industrial synthesis of this compound:
-
One-Step Synthesis from Eugenol: This method involves the simultaneous O-methylation of the hydroxyl group and isomerization of the allyl group of eugenol. A common "green" approach utilizes dimethyl carbonate (DMC) as the methylating agent in the presence of a base and a phase-transfer catalyst.[1][2][3][4]
-
Direct Methylation of Isoeugenol: This is a classic Williamson ether synthesis where isoeugenol is first deprotonated with a base to form the isoeugenolate anion, which then reacts with a methylating agent such as dimethyl sulfate (DMS) or methyl chloride.[5]
Q2: What are the common side products when synthesizing this compound from eugenol using dimethyl carbonate (DMC)?
A2: The primary side products in the DMC-based synthesis are methanol and carbon dioxide.[6] The in-situ generation of methanol can inhibit the O-methylation reaction, so its removal during the reaction is crucial for achieving high conversion.[6]
Q3: What are the major side products in the direct methylation of isoeugenol via Williamson ether synthesis?
A3: The most significant side reaction in the Williamson ether synthesis of this compound is the E2 elimination pathway. This is particularly prevalent when using sterically hindered alkyl halides or high reaction temperatures. The E2 reaction results in the formation of alkene byproducts instead of the desired ether.
Q4: What are common impurities found in industrial-grade this compound?
A4: Industrial this compound may contain several impurities, including:
-
Unreacted starting materials (isoeugenol or eugenol).
-
Related phenolic compounds such as guaiacol.[1]
-
Side products from the synthesis, such as elimination products in the Williamson synthesis.
Q5: How can I analyze the purity of my this compound product?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing the purity of this compound and identifying any impurities.[1][8]
Troubleshooting Guides
Issue 1: Low Yield in the One-Step Synthesis from Eugenol
Problem: The conversion of eugenol is low, resulting in a poor yield of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Reaction Temperature | The optimal temperature for the one-step synthesis using DMC is typically around 140°C. Temperatures that are too low will result in a slow reaction rate, while temperatures that are too high can lead to the volatilization of DMC before it can react.[3][6] |
| Incorrect Reactant Ratios | The molar ratio of reactants is critical. An excess of the methylating agent (DMC) is generally required. A recommended starting point is a molar ratio of eugenol:DMC:K₂CO₃:PEG-800 of 1:3:0.09:0.08.[4] |
| Inefficient Methanol Removal | The methanol generated as a byproduct can inhibit the reaction.[6] Ensure your reaction setup includes a distillation column to continuously remove methanol as it is formed.[6] |
| Inappropriate Catalyst System | The combination of a base and a phase-transfer catalyst (PTC) is crucial. The K₂CO₃ + PEG-800 system has been shown to be effective.[4] The choice of a weak base is generally favored for O-methylation with DMC.[3] |
| Slow DMC Addition Rate | A slow, dropwise addition of DMC ensures it fully interacts with the eugenol. However, an excessively slow rate can increase production costs without significantly improving yield. An optimal drip rate of around 0.09 mL/min has been reported.[3] |
Issue 2: High Levels of Alkene Byproducts in Williamson Ether Synthesis
Problem: Significant formation of an alkene byproduct is observed, indicating a competing E2 elimination reaction.
| Potential Cause | Troubleshooting Recommendation |
| Sterically Hindered Alkyl Halide | The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. Use a methyl halide (e.g., methyl iodide or methyl chloride) as the methylating agent, as these are least sterically hindered and favor substitution over elimination.[9][10] |
| High Reaction Temperature | Higher temperatures favor the E2 elimination pathway. If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration. |
| Strong, Bulky Base | While a strong base is needed to deprotonate the isoeugenol, a very bulky base can promote elimination. Consider using a non-nucleophilic base like sodium hydride (NaH). |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the alkoxide, making the alkoxide anion more "naked" and nucleophilic, which favors the SN2 reaction. |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound from Eugenol
This protocol is based on the green synthesis approach using dimethyl carbonate.
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 800 (PEG-800)
-
Reaction flask with a magnetic stirrer, heating mantle, and distillation column
Procedure:
-
To a reaction flask, add eugenol, potassium carbonate, and PEG-800 in a molar ratio of 1:0.09:0.08.
-
Heat the mixture to 140°C with stirring.
-
Slowly add dimethyl carbonate (3 molar equivalents relative to eugenol) dropwise at a rate of approximately 0.09 mL/min.
-
Continuously remove the methanol byproduct via the distillation column.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture and purify the this compound by fractional distillation under reduced pressure.
Protocol 2: Direct Methylation of Isoeugenol (Williamson Ether Synthesis)
This protocol provides a general procedure for the Williamson ether synthesis of this compound.
Materials:
-
Isoeugenol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous dimethylformamide (DMF)
-
Reaction flask with a magnetic stirrer and dropping funnel, under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve isoeugenol in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium isoeugenolate.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis of this compound.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. researchgate.net [researchgate.net]
- 3. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 93-16-3 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
troubleshooting low conversion rates in eugenol to methyl isoeugenol reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of methyl isoeugenol from eugenol. The guidance focuses on identifying and resolving issues leading to low conversion rates and yields.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the eugenol to this compound reaction can stem from various factors related to catalysts, reaction conditions, reagents, and experimental procedures. The following guide addresses specific issues in a question-and-answer format.
1. Catalyst-Related Issues
-
Question: My conversion rate is low when using a strong base catalyst like potassium hydroxide (KOH) for isomerization. What could be the cause?
-
Answer: Low conversion with strong bases like KOH can be due to several factors:
-
Insufficient Catalyst Concentration: The molar ratio of KOH to eugenol is critical. Low concentrations can lead to incomplete reaction. For instance, increasing the molar ratio of KOH has been shown to increase the reaction rate.[1]
-
Presence of Water: The presence of water can negatively impact the efficiency of alkali-catalyzed isomerization. Ensure all reagents and solvents are appropriately dried.[2]
-
High Viscosity: When using solvents like glycerol or amyl alcohol with KOH, the reaction mixture can become highly viscous, hindering effective mixing and heat transfer.[1] Consider alternative solvents or more vigorous stirring.
-
Phenolic Salt Formation: In one-step methylation and isomerization reactions, strong bases can lead to the formation of phenolic salts from eugenol, which may impede the subsequent methylation step.[3]
-
-
-
Question: I am attempting a one-step synthesis of this compound, but I am primarily getting methyl eugenol. Why is the isomerization not occurring?
-
Answer: This indicates that the methylation of the hydroxyl group is successful, but the subsequent isomerization of the allyl side chain is failing. The choice of catalyst is crucial here. While a weak base might be sufficient for the methylation reaction (O-methylation), a stronger base is typically required to facilitate the isomerization.[3] For a one-step reaction, a catalytic system that promotes both reactions is necessary, such as the K₂CO₃ and PEG-800 system, where the catalyst's basicity is strong enough for isomerization.[3][4][5]
-
-
Question: My heterogeneous catalyst (e.g., Pd/C, hydrotalcite) is showing low activity. What are the possible reasons?
-
Answer: Low activity with heterogeneous catalysts can be attributed to:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent.
-
Insufficient Surface Area: The catalyst's effectiveness is dependent on its surface area. Ensure the catalyst has not agglomerated.[6]
-
Improper Reaction Conditions: Heterogeneous catalysts often require specific temperature and pressure conditions to be effective. For example, some may require high temperatures.[6]
-
-
2. Reaction Condition Issues
-
Question: What is the optimal temperature for the isomerization/synthesis, and how does it affect the yield?
-
Answer: Temperature is a critical parameter.
-
For alkaline isomerization , higher temperatures (e.g., 150°C to 195°C) generally increase the reaction rate.[1][7] One study found the highest yield (82.88%) at 180°C with 50% KOH.[7]
-
For a one-step synthesis using dimethyl carbonate (DMC), a reaction temperature of 140°C was found to be optimal. Temperatures higher than this can cause the DMC (boiling point 90°C) to volatilize before it can react, leading to a significant drop in conversion and yield.[3][8] However, higher temperatures do favor the isomerization selectivity.[3][8]
-
-
-
Question: How does reaction time impact the conversion of eugenol?
-
Answer: Reaction time must be optimized. Insufficient time will lead to an incomplete reaction. For example, in a microwave-assisted isomerization using a Pd/C catalyst, the conversion increased with time, with the best results obtained at 120 minutes.[6] Similarly, for sonication-assisted isomerization with an RhCl₃ catalyst, the optimal time was 40 minutes to achieve nearly 100% conversion.[9]
-
-
Question: I am using microwave irradiation, but my yields are still low. What should I check?
-
Answer: While microwave heating can accelerate the reaction, several factors are still crucial.[6]
-
Microwave Power: The power level needs to be optimized. A study using a Pd/C catalyst found 800 W to be the best power setting.[6]
-
Solvent Choice: The solvent must be suitable for microwave heating and the specific reaction. For instance, ethylene glycol has been used successfully with KF/Al₂O₃ under microwave conditions.[10]
-
Catalyst Mass: The amount of catalyst relative to the substrate is important for optimal interaction and collision frequency.[6]
-
-
3. Substrate and Reagent Quality Issues
-
Question: Could the quality of my eugenol be affecting the reaction?
-
Answer: Yes, impurities in the starting eugenol can interfere with the reaction, particularly by poisoning the catalyst. It is advisable to use purified eugenol.
-
-
Question: In a one-step synthesis using dimethyl carbonate (DMC), the conversion is low. What could be the issue with the reagents?
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental principle of the isomerization of eugenol to isoeugenol?
-
The isomerization involves the migration of the double bond from the allyl group (C2-C3 position) to a position conjugated with the benzene ring (C1-C2 position).[6] This is typically achieved under basic or metal-catalyzed conditions.
-
-
Q2: Which is the better synthetic route: a one-step or a two-step process to get this compound?
-
A one-step synthesis, which combines methylation and isomerization, can be more efficient in terms of time and resources by reducing the number of reaction and purification steps.[3][4][5] However, it can be more challenging to optimize the conditions to favor both reactions simultaneously. A two-step process allows for the optimization of each reaction (isomerization and methylation) independently, which might lead to a higher overall yield if each step is high-yielding.
-
-
Q3: What are some common catalysts used for the isomerization of eugenol?
-
Q4: Are there greener alternatives for the synthesis of this compound?
-
Yes, recent research has focused on greener methods. Using dimethyl carbonate (DMC) as a methylating agent is a safer alternative to toxic reagents like dimethyl sulfate.[3][4][5][13] Additionally, the use of solid, reusable catalysts and solvent-free conditions or greener solvents contributes to a more environmentally friendly process.[12][13]
-
-
Q5: What analytical techniques are used to monitor the reaction progress and product purity?
-
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to determine the conversion of eugenol and the selectivity and yield of isoeugenol or this compound.[6] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to identify the formation of the product by observing characteristic peaks, such as the =C-H trans group in isoeugenol.[6]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Eugenol Isomerization using Pd/C Catalyst with Microwave Heating [6]
| Parameter | Variation | Conversion (%) | Selectivity (%) | Yield (%) |
| Reaction Time (min) | 30 | - | - | - |
| 60 | - | - | - | |
| 90 | - | - | - | |
| 120 | 18.49 | 42.67 | 7.89 | |
| 150 | - | - | - | |
| Microwave Power (W) | 400 | - | - | - |
| 600 | - | - | - | |
| 800 | 18.16 | 27.15 | 4.93 | |
| Catalyst Mass (mg) | 30 | - | - | - |
| 60 | 18.49 | 42.67 | 7.89 | |
| 90 | - | - | - |
Note: Dashes indicate data not provided in the source.
Table 2: One-Step Synthesis of Isoeugenol Methyl Ether (IEME) - Catalyst Comparison [3][8]
Reaction Conditions: 160°C, 3h, n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1
| Catalyst | PTC | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |
| KOH | PEG-800 | 36.5 | 30.5 | 83.6 |
| K₂CO₃ | PEG-800 | 92.2 | 85.7 | 93.0 |
| Na₂CO₃ | PEG-800 | 93.8 | 65.5 | 69.8 |
| NaOH | PEG-800 | 38.3 | 27.1 | 70.8 |
Table 3: Effect of Temperature on One-Step Synthesis of IEME [3][8]
Reaction Conditions: n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:4:0.09:0.08
| Temperature (°C) | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |
| 120 | 48.6 | 37.2 | 76.5 |
| 130 | 75.4 | 65.2 | 86.5 |
| 140 | 93.1 | 86.0 | 92.4 |
| 150 | 72.8 | 68.3 | 93.8 |
| 160 | 52.5 | 48.7 | 92.8 |
Experimental Protocols
Protocol 1: One-Step Green Synthesis of Isoeugenol Methyl Ether (IEME) from Eugenol [3][4][5]
This protocol describes a one-step synthesis using dimethyl carbonate (DMC) as a green methylating agent and a K₂CO₃/PEG-800 catalytic system.
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 800 (PEG-800)
-
Toluene (for work-up)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Dropping funnel
Procedure:
-
Set up the reaction apparatus consisting of a three-necked flask equipped with a reflux condenser, a thermometer, and a dropping funnel.
-
Into the flask, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800). The optimal molar ratio is n(eugenol):n(K₂CO₃):n(PEG-800) = 1:0.09:0.08.
-
Begin stirring and heat the mixture to the reaction temperature of 140°C.
-
Once the temperature is stable, add dimethyl carbonate (DMC) dropwise from the dropping funnel over a period of time. The optimal molar ratio of n(DMC):n(eugenol) is 3:1.
-
After the addition of DMC is complete, maintain the reaction at 140°C for 3 hours.
-
Monitor the reaction progress using a suitable analytical method (e.g., GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and toluene to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by vacuum distillation if necessary.
Visualizations
Caption: Experimental workflow for the one-step synthesis of this compound.
Caption: Troubleshooting flowchart for low conversion rates.
References
- 1. Isomerization of Eugenol to Isoeugenol - Kinetic Studies - [www.rhodium.ws] [designer-drug.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. neliti.com [neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. mdpi.com [mdpi.com]
- 11. scite.ai [scite.ai]
- 12. Isomerization of eugenol and safrole over MgAl hydrotalcite, a solid base catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Systems for One-Step IEME Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the one-step synthesis of Isoeugenol Methyl Ether (IEME). The information is designed to help resolve common issues encountered during experimentation and optimize catalyst systems for improved yield and selectivity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the one-step synthesis of IEME, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my IEME yield unexpectedly low?
Low yield is a common issue that can stem from several factors related to reaction conditions and catalyst efficiency.
-
Possible Cause 1: Suboptimal Reaction Temperature. The reaction temperature is a critical parameter. Operating at temperatures too low or too high can negatively impact the reaction rate and selectivity.
-
Solution: For the K₂CO₃ + PEG-800 catalytic system, the optimal reaction temperature has been identified as 140°C.[1] Verify your heating apparatus is calibrated correctly and maintaining a stable temperature.
-
Possible Cause 2: Incorrect Molar Ratios of Reactants or Catalyst. The stoichiometry of eugenol, dimethyl carbonate (DMC), and the catalyst components is crucial for maximizing yield.
-
Solution: Experimental data shows the best results are achieved with a specific molar ratio of n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.[1] Carefully check your calculations and measurements for all components.
-
Possible Cause 3: Inefficient Phase-Transfer Catalyst (PTC). In the solid-liquid phase reaction, the PTC (e.g., PEG-800) is essential for facilitating contact between the solid base (K₂CO₃) and the liquid organic reactants.[1]
-
Solution: Ensure the PEG-800 is of appropriate quality and is fully dissolved in the reaction mixture. Inadequate mixing can also hinder the PTC's effectiveness, so verify your agitation speed is sufficient.
-
Possible Cause 4: Catalyst Decomposition or Inactivity. Prolonged reaction times at high temperatures can sometimes lead to the decomposition of reactants or catalyst components.[2]
-
Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which for this system is reported to be 3 hours.[1] Avoid unnecessarily long reaction durations.
Q2: The reaction selectivity towards IEME is poor, with significant side products. What can I do?
Poor selectivity indicates that reaction conditions are favoring undesired reaction pathways.
-
Possible Cause 1: Incorrect DMC Drip Rate. The rate at which dimethyl carbonate is added can influence selectivity. A rapid addition may lead to localized high concentrations and side reactions.
-
Solution: The optimized protocol specifies a DMC drip rate of 0.09 mL/min.[1] Use a syringe pump for precise and consistent addition.
-
Possible Cause 2: Presence of Impurities. Water or other impurities in the reactants or solvent can interfere with the desired reaction and promote the formation of byproducts.
-
Solution: Use anhydrous reactants and solvents. Ensure all glassware is thoroughly dried before use. Storing reagents under anhydrous conditions is recommended to prevent hydrolysis or other unwanted reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst system for the one-step synthesis of IEME from eugenol?
Research has shown that a combination of Potassium Carbonate (K₂CO₃) as the base and Polyethylene Glycol 800 (PEG-800) as a phase-transfer catalyst is highly effective for this green synthesis process.[1] This system facilitates both the O-methylation and isomerization steps in a single pot.
Q2: Why is a phase-transfer catalyst (PTC) necessary in this reaction?
The reaction involves a solid inorganic base (K₂CO₃) and a liquid organic phase containing eugenol and DMC. The PTC, PEG-800, is crucial for transporting the carbonate anion from the solid phase into the organic phase, where it can deprotonate the eugenol and initiate the reaction. This breaks the barrier of difficult contact between the two phases and significantly improves the reaction rate and efficiency under milder conditions.[1]
Q3: What are the optimal reaction conditions for this synthesis?
For the "K₂CO₃ + PEG-800" catalytic system, the optimal conditions have been determined through systematic investigation.[1] Adhering to these parameters is key to achieving high yield and selectivity.
| Parameter | Optimal Value |
| Reaction Temperature | 140 °C |
| Reaction Time | 3 h |
| DMC Drip Rate | 0.09 mL/min |
| Molar Ratio (eugenol:DMC:K₂CO₃:PEG-800) | 1:3:0.09:0.08 |
Table 1: Optimized Reaction Parameters for IEME Synthesis.
Under these conditions, the following results were achieved:
| Metric | Achieved Value |
| Eugenol Conversion | 93.1% |
| IEME Yield | 86.1% |
| IEME Selectivity | 91.6% |
Table 2: Performance Metrics under Optimal Conditions.[1]
Experimental Protocols
Protocol: One-Step Synthesis of IEME using K₂CO₃/PEG-800 Catalyst System
This protocol is based on the optimized procedure for the green synthesis of IEME.[1]
Materials:
-
Eugenol
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Polyethylene Glycol 800 (PEG-800)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Syringe pump
-
Thermometer
Procedure:
-
Setup: Assemble the reaction apparatus (three-necked flask, condenser, thermometer) in a fume hood. Ensure all glassware is oven-dried.
-
Charging Reactants: To the flask, add eugenol, K₂CO₃, and PEG-800 according to the optimal molar ratio (1:0.09:0.08).
-
Heating: Begin stirring and heat the mixture to the target reaction temperature of 140°C.
-
DMC Addition: Once the temperature is stable, begin the dropwise addition of DMC using a syringe pump at a constant rate of 0.09 mL/min. The total amount of DMC should correspond to a molar ratio of 3 relative to eugenol.
-
Reaction: Maintain the reaction at 140°C with continuous stirring for a total of 3 hours from the start of the DMC addition.
-
Monitoring: (Optional) The progress of the reaction can be monitored by taking small aliquots at intervals and analyzing them by TLC or Gas Chromatography (GC).
-
Work-up: After 3 hours, cool the reaction mixture to room temperature. The product, IEME, can then be isolated and purified using standard laboratory techniques such as filtration to remove the solid base, followed by distillation or column chromatography to separate it from unreacted starting materials and byproducts.
References
overcoming matrix effects in GC-MS analysis of methyl isoeugenol
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the GC-MS analysis of methyl isoeugenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis and how do they affect the quantification of this compound?
A: Matrix effects in GC-MS are the alteration of an analyte's signal response due to the presence of other co-extracted components from the sample matrix.[1][2] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification of this compound.[3]
-
Signal Enhancement: This is a common phenomenon in GC-MS where matrix components can block active sites in the GC inlet and column.[3][4] This protection of the analyte from thermal degradation results in a higher than actual concentration reading.[3]
-
Signal Suppression: Conversely, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal and an underestimation of the analyte's concentration.[2]
The nature and magnitude of matrix effects are highly dependent on the type of matrix, the concentration of this compound, and the specific sample preparation and instrumental conditions used.[1][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: A common method to assess matrix effects is to compare the slope of the calibration curve prepared in a pure solvent with the slope of the calibration curve prepared in a matrix extract (matrix-matched calibration). The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100
A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression. A matrix effect is generally considered negligible if it falls within ±20%.[1]
Q3: What are the primary strategies to overcome matrix effects in the GC-MS analysis of this compound?
A: The two main strategies for overcoming matrix effects are:
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Minimizing Matrix Effects: This involves reducing or removing the interfering matrix components through effective sample preparation and optimization of chromatographic conditions.[1][5]
-
Compensating for Matrix Effects: This approach uses specific calibration strategies to correct for the signal alteration caused by the matrix.[1][5]
A combination of these strategies is often the most effective approach to ensure accurate and reliable quantification of this compound.[1]
Troubleshooting Guides
Problem 1: Inconsistent recovery and poor reproducibility for this compound.
This issue is often a primary indicator of significant and variable matrix effects.
Troubleshooting Steps & Solutions:
1. Evaluate and Optimize Sample Preparation:
-
Rationale: The most effective way to combat matrix effects is to remove interfering components before analysis.[6]
-
Recommended Protocols:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for cleaning up food and other complex samples. A study on this compound in food samples successfully applied the QuEChERS method for sample clean-up.[7]
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than QuEChERS. For complex matrices like fish tissue, SPE has been used effectively for the analysis of the related compound isoeugenol.[8]
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Dispersive Solid-Phase Extraction (d-SPE): This is often used as a cleanup step after initial extraction, for example with acetonitrile. For isoeugenol in fishery products, a d-SPE cleanup with MgSO₄, PSA, and C18 was found to be effective.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound while leaving interfering compounds behind.[6]
-
2. Implement a Robust Calibration Strategy:
-
Rationale: If sample cleanup alone is insufficient, a suitable calibration method can compensate for the remaining matrix effects.
-
Recommended Protocols:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[10] This is one of the most common and effective ways to compensate for matrix effects.
-
Stable Isotope Dilution Assay (SIDA): This is considered the gold standard for compensating for matrix effects.[3] It involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound-D3) to the sample before extraction.[7] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction.[3]
-
Standard Addition Method: In this technique, the sample is divided into several aliquots, and known amounts of this compound standard are added to all but one aliquot.[5][10] This method is particularly useful when a blank matrix is unavailable.[5]
-
Problem 2: Significant signal enhancement or suppression is observed.
This indicates that co-eluting matrix components are interfering with the analysis.
Troubleshooting Steps & Solutions:
1. Dilute the Sample Extract:
-
Rationale: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where their effect is negligible.[5][11]
-
Protocol: Perform a dilution series of the sample extract (e.g., 1:5, 1:10, 1:20) with the initial mobile phase or a suitable solvent. Analyze the diluted samples and check if the calculated concentration of this compound remains consistent. Be mindful that excessive dilution may compromise the method's sensitivity.[5]
2. Optimize GC-MS Parameters:
-
Rationale: Modifying chromatographic and mass spectrometric conditions can help to separate this compound from interfering peaks.[2]
-
Recommendations:
-
GC Oven Temperature Program: Adjust the temperature ramp to improve the separation of this compound from co-eluting matrix components.[12]
-
Injector Temperature and Mode: A lower injector temperature or using a pulsed splitless injection can sometimes reduce the degradation of thermally labile matrix components.
-
MS Detection Mode: Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can enhance selectivity and reduce the impact of background noise from the matrix.[13]
-
Quantitative Data Summary
The following table summarizes recovery data from studies on this compound and the related compound isoeugenol, demonstrating the effectiveness of different analytical approaches in various matrices.
| Analyte | Matrix | Sample Preparation | Calibration Method | Average Recovery (%) | Reference |
| This compound | Food Samples | QuEChERS | Stable Isotope Dilution Assay (SIDA) | 94.29 - 100.27 | [7] |
| Isoeugenol | Fishery Products | Acetonitrile Extraction, d-SPE | Matrix-Matched | 80.8 - 111.5 | |
| Isoeugenol | Finfish | Acetonitrile Extraction | Not Specified | 91.2 - 108.0 |
Experimental Protocols
Protocol 1: Stable Isotope Dilution Assay (SIDA) for this compound in Food Samples
This protocol is adapted from a validated method for the determination of this compound in food.[7]
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Internal Standard Spiking: Spike a known amount of the homogenized sample with a methyleugenol-D3 internal standard solution.
-
Extraction: Perform a QuEChERS-based extraction using an appropriate solvent mixture (e.g., acetonitrile).
-
Cleanup: Use a d-SPE cleanup kit containing reagents like PSA and C18 to remove interfering matrix components.
-
GC-MS/MS Analysis: Analyze the final extract using a GC-MS/MS system.
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Oven Program: Optimize the temperature program for good separation.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for both this compound and methyleugenol-D3 in MRM mode for enhanced selectivity and sensitivity.
-
-
Quantification: Quantify this compound using the calibration curve constructed from the response ratio of the analyte to the internal standard.
Protocol 2: Matrix-Matched Calibration for Isoeugenol in Fishery Products
This protocol is based on a method for analyzing isoeugenol in fishery products and can be adapted for this compound.[9]
-
Sample Preparation:
-
Homogenize the fish tissue sample.
-
Extract with acetonitrile.
-
Perform a d-SPE cleanup with MgSO₄, PSA, and C18.
-
-
Preparation of Matrix-Matched Standards:
-
Obtain a blank fish tissue sample that is free of this compound.
-
Process the blank sample using the same extraction and cleanup procedure as the analytical samples.
-
Spike the resulting blank matrix extract with known concentrations of a this compound standard solution to create a series of matrix-matched calibration standards.
-
-
GC-MS/MS Analysis:
-
Analyze the prepared samples and the matrix-matched calibration standards under the same GC-MS/MS conditions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the matrix-matched calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stable isotope labeling-assisted GC/MS/MS method for determination of methyleugenol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. agilent.com [agilent.com]
preventing degradation of methyl isoeugenol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl isoeugenol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: this compound is primarily susceptible to degradation through oxidation, which can be initiated or accelerated by several factors:
-
Exposure to Light: this compound is known to be light-sensitive. Exposure to light can lead to oxidation and a noticeable color change, often turning the sample reddish.[1]
-
Alkaline pH: Basic conditions can promote the degradation of this compound.[1]
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents will lead to the chemical degradation of the molecule.
-
Elevated Temperatures: Although this compound has a high boiling point, prolonged exposure to high temperatures during sample processing can potentially lead to degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.
Q2: What are the visible signs of this compound degradation?
A2: A common sign of this compound degradation is a change in color from a colorless or pale yellow liquid to a reddish hue.[1] This is often indicative of oxidation.
Q3: Can the cis/trans isomeric ratio of this compound change during sample preparation?
A3: While the potential for isomerization exists, degradation is a more commonly reported issue. However, harsh conditions such as extreme pH or high temperatures could potentially lead to isomerization. It is crucial to use mild extraction and analysis conditions to maintain the original isomeric ratio.
Q4: What are the known degradation products of this compound?
A4: The degradation of isoeugenol, a closely related compound, is known to proceed via oxidation to form intermediates like quinone methides.[2] Similar oxidative degradation pathways can be expected for this compound. Analysis of aged isoeugenol has identified 7,4′-oxyneolignans as degradation byproducts.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation due to light exposure. | Work in a dimly lit area or use amber glassware for all sample preparation steps. Wrap containers in aluminum foil for extra protection. |
| Degradation due to alkaline pH. | Ensure that the pH of all solutions is neutral or slightly acidic. Avoid using strong bases during extraction. | |
| Oxidation catalyzed by metal ions. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to your extraction solvent to sequester metal ions. | |
| Volatilization losses during solvent evaporation. | If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature. Avoid high-vacuum evaporation at elevated temperatures. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | Implement the stabilization techniques mentioned in this guide (e.g., use of antioxidants, protection from light). Compare the chromatograms of freshly prepared standards with those of your samples to identify potential degradation peaks. |
| Contamination from solvents or labware. | Run a blank analysis of your solvents and extraction thimbles/cartridges to check for contaminants. Use high-purity solvents and thoroughly clean all glassware. | |
| Poor reproducibility of results | Inconsistent sample handling and exposure to light/air. | Standardize all sample preparation steps, including extraction time, temperature, and exposure to light. Prepare samples in a consistent manner. |
| Incomplete extraction from the sample matrix. | Optimize your extraction method. This may involve adjusting the solvent-to-sample ratio, extraction time, or using a more efficient extraction technique (e.g., ultrasound-assisted extraction). | |
| Reddish discoloration of the sample | Oxidation of this compound. | This is a clear indicator of degradation. Discard the sample and prepare a new one, taking all necessary precautions to prevent oxidation (protection from light, use of antioxidants, and avoidance of alkaline conditions). |
Experimental Protocols
General Recommendations for Sample Preparation
To minimize the degradation of this compound, the following general precautions should be taken:
-
Lighting: Perform all sample preparation steps under subdued light. Use amber vials or glassware wrapped in aluminum foil.
-
pH Control: Maintain a neutral or slightly acidic pH throughout the extraction and sample handling process.
-
Temperature: Avoid excessive heat. If heating is required, use the lowest effective temperature for the shortest possible duration.
-
Inert Atmosphere: For highly sensitive samples, consider performing sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The addition of an antioxidant to the extraction solvent is highly recommended.
Recommended Antioxidants
While specific quantitative data on the stabilization of this compound is limited, the use of synthetic antioxidants like Butylated Hydroxytoluene (BHT) or natural antioxidants like ascorbic acid is a common practice for stabilizing phenylpropanoids and essential oils.
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) in the extraction solvent | BHT is a synthetic antioxidant that is effective at preventing lipid peroxidation. It is soluble in many organic solvents used for extraction. |
| Ascorbic Acid (Vitamin C) | 0.1% - 0.5% (w/v) in aqueous or alcoholic extraction solvents | Ascorbic acid is a natural, water-soluble antioxidant. It is particularly useful for aqueous-based extractions. It can help to reduce oxidized compounds back to their original form.[3][4][5][6] |
Sample Extraction Protocol: Solid-Phase Extraction (SPE) for Complex Matrices
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Homogenization:
-
Homogenize the sample (e.g., plant material, food product, biological tissue) in a suitable solvent (e.g., acetonitrile, methanol, or hexane).
-
To the homogenization solvent, add an appropriate antioxidant (e.g., 0.1% BHT).
-
-
Centrifugation and Filtration:
-
Centrifuge the homogenate to pellet solid debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a stronger solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution:
-
If necessary, evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC or a volatile solvent for GC).
-
Visualizations
Logical Workflow for Preventing this compound Degradation
References
- 1. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 2. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dimethyl Carbonate (DMC) Drip Rate for Enhanced IEME Yield
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their methylation reactions using DMC.
Troubleshooting Guide
This section addresses common challenges that may be encountered during the methylation of complex molecules using DMC, with a focus on improving the yield of the desired methylated product.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Methylated Product | - Suboptimal DMC drip rate (either too fast or too slow)- Incorrect reaction temperature- Inefficient catalyst or phase-transfer catalyst (PTC)- Insufficient reaction time- Unfavorable molar ratio of reactants | - Systematically vary the DMC drip rate to find the optimal addition speed for your specific substrate. For the synthesis of Isoeugenol Methyl Ether, a rate of 0.09 mL/min was found to be optimal.[1]- Optimize the reaction temperature. In the case of Isoeugenol Methyl Ether, 160°C yielded the best results.[1]- Screen a variety of catalysts and PTCs to identify the most effective combination for your reaction.- Extend the reaction time to ensure the reaction proceeds to completion.- Adjust the molar ratios of the substrate, DMC, catalyst, and PTC. |
| Formation of Byproducts (e.g., Carboxymethylation) | - Reaction temperature is too low- Inappropriate catalyst or catalyst concentration | - Increase the reaction temperature. Methylation is generally favored at temperatures above 120°C, whereas carboxymethylation can be a competing reaction at lower temperatures.[2]- Select a catalyst that selectively promotes methylation. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to minimize carboxymethylation in flavonoid synthesis.[2][3] |
| Incomplete Reaction | - Inadequate mixing- Catalyst deactivation- Insufficient amount of DMC | - Ensure vigorous and consistent stirring throughout the reaction.- Evaluate the stability of your catalyst under the reaction conditions; consider adding the catalyst in portions if deactivation is suspected.- Use a sufficient excess of DMC to drive the reaction to completion. |
| Difficulty in Product Isolation | - Formation of a complex reaction mixture- Similar polarity between the product and unreacted starting materials | - Employ column chromatography with a suitable solvent system to purify the product.- Consider a derivatization step to alter the polarity of the product, which may facilitate easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of the DMC drip rate in methylation reactions? A1: The drip rate of DMC is a critical parameter that can influence the reaction's selectivity and yield. A slow and controlled addition can help to maintain an optimal concentration of the methylating agent, minimize side reactions, and control the reaction exotherm, particularly in large-scale reactions. For the synthesis of Isoeugenol Methyl Ether, a drip rate of 0.09 mL/min provided the highest yield.[1]
Q2: How does temperature influence the outcome of a DMC-mediated methylation? A2: Temperature plays a crucial role in determining the reaction pathway. Higher temperatures, typically above 120°C, favor the desired methylation reaction.[2] Conversely, lower temperatures may promote the competing carboxymethylation side reaction.[2] The optimal temperature should be determined experimentally; for Isoeugenol Methyl Ether synthesis, this was found to be 160°C.[1]
Q3: What is the function of a phase-transfer catalyst (PTC) in this type of reaction? A3: A phase-transfer catalyst is utilized in reactions where the reactants are present in different, immiscible phases. The PTC facilitates the transfer of a reactant from one phase to another, thereby increasing the reaction rate and improving the overall yield. The optimized protocol for Isoeugenol Methyl Ether synthesis included the use of a PTC.[1]
Q4: Is it feasible to methylate carbohydrates like Isomalto-oligosaccharides using DMC? A4: While specific literature on the DMC-mediated methylation of Isomalto-oligosaccharides was not identified, DMC has been effectively used for the methylation of other molecules containing multiple hydroxyl groups, such as chitosan and flavonoids.[4][5] This suggests that the methylation of Isomalto-oligosaccharides with DMC is plausible, though the reaction conditions would require careful optimization.
Q5: What are the primary safety considerations when working with DMC? A5: Dimethyl Carbonate is recognized as an environmentally friendly and non-toxic ("green") reagent.[5] Despite its favorable safety profile, standard laboratory safety protocols should be followed. This includes working in a well-ventilated area or fume hood and using appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Experimental Data: Optimization of DMC Drip Rate for Isoeugenol Methyl Ether (IEME) Synthesis
The following table presents data from the optimization of the DMC drip rate for the synthesis of Isoeugenol Methyl Ether, demonstrating its impact on eugenol conversion, IEME yield, and selectivity.[1]
| DMC Drip Rate (mL/min) | Eugenol Conversion (%) | IEME Yield (%) | Selectivity (%) |
| 0.03 | 85.2 | 75.1 | 88.1 |
| 0.06 | 92.5 | 84.3 | 91.1 |
| 0.09 | 98.7 | 93.2 | 94.4 |
| 0.12 | 96.4 | 89.5 | 92.8 |
| 0.15 | 93.1 | 85.6 | 91.9 |
Optimized conditions are indicated in bold.
Experimental Protocol: One-Step Green Synthesis of Isoeugenol Methyl Ether (IEME)
The following is a generalized protocol based on the optimized conditions for the synthesis of IEME from eugenol.[1]
Materials:
-
Eugenol
-
Dimethyl Carbonate (DMC)
-
Catalyst (e.g., a suitable base)
-
Phase-Transfer Catalyst (PTC)
-
A reaction vessel equipped with a mechanical stirrer, condenser, and a dropping funnel
Procedure:
-
The reaction vessel is charged with eugenol, the catalyst, and the PTC.
-
The mixture is heated to the target temperature of 160°C with continuous stirring.
-
The DMC is added to the dropping funnel, and the drip rate is calibrated to the optimized rate of 0.09 mL/min.
-
The DMC is added dropwise to the reaction mixture.
-
The reaction is maintained at 160°C for a duration of 3 hours.
-
Upon completion, the reaction mixture is allowed to cool to ambient temperature.
-
The final product is isolated and purified using standard laboratory techniques such as extraction, distillation, or column chromatography.
Optimized Reaction Parameters: [1]
-
DMC Drip Rate: 0.09 mL/min
-
Temperature: 160°C
-
Reaction Time: 3 hours
-
Molar Ratio (Eugenol:DMC:Catalyst:PTC): 1:4:0.1:0.1
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on methyl isoeugenol synthesis efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isoeugenol. The information focuses on the critical role of temperature in achieving optimal reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the one-step synthesis of this compound from eugenol using dimethyl carbonate (DMC)?
A1: The optimal reaction temperature for this synthesis is 140 °C.[1][2][3][4] Research has shown that at this temperature, the highest yield of this compound is achieved.[1][3]
Q2: How does temperature affect the yield of this compound?
A2: Temperature has a significant impact on the yield of this compound. As the temperature increases from 120 °C to 140 °C, the yield has been observed to increase substantially, from 37.2% to 86.0%.[1][3] However, increasing the temperature beyond 140 °C, up to 160 °C, leads to a significant decrease in yield, dropping to as low as 48.7%.[1][4]
Q3: Why does the reaction efficiency decrease at temperatures above 140 °C?
A3: The decrease in efficiency at temperatures above 140 °C is primarily due to the boiling point of the methylating agent, dimethyl carbonate (DMC), which is 90 °C.[1] At higher temperatures, DMC will volatilize, preventing it from reacting effectively with eugenol in the reaction system. This leads to lower eugenol conversion and a reduced yield of this compound.[1]
Q4: What is the effect of temperature on eugenol conversion and selectivity towards this compound?
A4: Eugenol conversion follows a similar trend to the yield, increasing from 48.6% at 120 °C to a peak of 93.1% at 140 °C, and then decreasing significantly to 52.5% at 160 °C.[1][4] Interestingly, the selectivity for this compound shows an opposite trend to the conversion and yield at higher temperatures.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of this compound | Reaction temperature is too low (e.g., 120 °C). | Increase the reaction temperature to the optimal 140 °C to improve both eugenol conversion and product yield.[1] |
| Low yield of this compound and low eugenol conversion | Reaction temperature is too high (e.g., 160 °C). | Decrease the reaction temperature to 140 °C to prevent the volatilization of dimethyl carbonate (DMC).[1] |
| Inconsistent results between batches | Fluctuations in reaction temperature. | Ensure precise and stable temperature control throughout the reaction. Calibrate temperature monitoring equipment regularly. |
| Reaction appears to have stalled | Insufficient temperature to initiate or sustain the reaction. | Verify the reaction temperature is at the required level for the specific protocol being used. For the one-step green synthesis, ensure the temperature is maintained at 140 °C.[1][2][3][4] |
Data Presentation
Effect of Temperature on this compound Synthesis Efficiency
| Reaction Temperature (°C) | Eugenol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |
| 120 | 48.6 | 37.2 | Not specified |
| 140 | 93.1 | 86.0 | 91.6 |
| 160 | 52.5 | 48.7 | Not specified |
Data derived from a one-step green synthesis of this compound from eugenol using dimethyl carbonate (DMC) and a K₂CO₃ + PEG-800 catalytic system.[1][2][3]
Experimental Protocols
One-Step Green Synthesis of this compound
This protocol summarizes the optimized conditions for the synthesis of this compound from eugenol.
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 800 (PEG-800)
-
Dilute hydrochloric acid (0.1 mol/L)
-
Ethyl acetate
-
Distilled water
Optimized Reaction Conditions:
Procedure:
-
Combine eugenol, potassium carbonate, and PEG-800 in a suitable reaction vessel.
-
Heat the mixture to the reaction temperature of 140 °C.
-
Add dimethyl carbonate (DMC) dropwise at a rate of 0.09 mL/min.
-
Maintain the reaction at 140 °C for 3 hours. The completion of the O-methylation is indicated by the cessation of bubble formation.
-
After the initial reaction time, continue to maintain the temperature at 140 °C for an additional 0.5 hours.[4]
-
Cool the reaction mixture and adjust the pH to less than 7 using 0.1 mol/L dilute hydrochloric acid.[4]
-
Perform a liquid-liquid extraction using ethyl acetate (repeated three times).
-
Wash the combined organic phases with distilled water (repeated three times).
-
Separate the organic phase containing the product.
Visualizations
Caption: Experimental workflow for the one-step synthesis of this compound.
Caption: Logical relationship between temperature and this compound synthesis yield.
References
- 1. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Methyl Isoeugenol and Methyl Eugenol Attractancy in Tephritid Fruit Flies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the attractancy of methyl isoeugenol (MIE) and methyl eugenol (ME) for Tephritid fruit flies, a group of significant agricultural pests. The following sections present supporting experimental data, detailed methodologies for field trials, and visualizations of the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of Attractancy
Field studies have demonstrated that for certain species of Tephritid fruit flies, this compound is a significantly more potent attractant than the standardly used methyl eugenol. The data below summarizes the comparative performance of these two lures.
| Insect Species | Lure Compound | Attractancy Metric (Mean Flies/Trap/Day ± SE) | Key Finding | Reference |
| Bactrocera xanthodes (Pacific Fruit Fly) | This compound | 33.0 ± 1.8 | Over three times more attractive than Methyl Eugenol. | [1][2][3] |
| Methyl Eugenol | 10.7 ± 1.0 | [1][2][3] | ||
| Zeugodacus diversus | This compound | 23.58 | Approximately 49 times more attractive than Methyl Eugenol. | [4] |
| Methyl Eugenol | 0.48 | [4] |
Experimental Protocols: Field Bioassay for Attractant Comparison
The following is a synthesized protocol for a field-based comparative analysis of this compound and methyl eugenol attractancy, based on established methodologies for Tephritid fruit fly trapping.
1. Objective: To determine the relative attractancy of this compound compared to methyl eugenol for a target fruit fly species in a natural environment.
2. Materials:
- Traps: Steiner-type traps or similar McPhail-type traps. Traps should be of a uniform color (e.g., painted black to reduce visual bias) and size.
- Lures:
- This compound (98% purity or higher).
- Methyl eugenol (98% purity or higher).
- Control (solvent only).
- Lure Dispensers: Cotton wicks, wooden blocks, or commercially available controlled-release dispensers.
- Insecticide: A fast-acting insecticide (e.g., Malathion, Dichlorvos) to be mixed with the lure or placed in the trap to kill captured flies.
- Personal Protective Equipment (PPE): Gloves, safety glasses.
- Data Collection: Labeled collection vials, forceps, field notebook or digital data logger.
3. Lure Preparation:
- Prepare the lure solutions in a well-ventilated area.
- For a standard lure, mix the attractant (this compound or methyl eugenol) with ethanol and an insecticide in a 6:4:2 ratio (60ml ethanol: 40ml attractant: 20ml insecticide).
- Immerse the cotton wicks or wooden blocks in the respective lure solutions for at least 24 hours to ensure thorough absorption.
- Prepare control dispensers by immersing them in the ethanol and insecticide mixture without any attractant.
- Handle each lure type with separate gloves to prevent cross-contamination.
4. Experimental Design:
- Site Selection: Choose an orchard or habitat known to have a population of the target fruit fly species.
- Trap Placement: Hang traps in the lower to middle canopy of host trees, on the shaded side, approximately 1.5 to 2.0 meters above the ground.
- Randomization: Employ a randomized block design. Each block should contain one trap for each lure type (MIE, ME, and control).
- Spacing: Ensure a minimum distance of 50 meters between traps to minimize interference.
- Replication: Use a sufficient number of blocks (replicates) to ensure statistical power, typically a minimum of 5.
5. Data Collection:
- Service the traps at regular intervals, for example, weekly, for a predetermined period (e.g., 9 weeks)[1][2][3].
- At each service, collect the captured flies from each trap into separate, labeled vials.
- Re-randomize the trap positions within each block to account for any positional effects.
- Identify and count the number of target fruit flies for each trap.
6. Data Analysis:
- Calculate the mean number of flies per trap per day (FTD) for each lure type.
- Use appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), to determine if there are significant differences in the mean FTD between the different lure types.
Visualizations
Olfactory Signaling Pathway
The following diagram illustrates a simplified model of the olfactory signaling pathway in Bactrocera dorsalis in response to methyl eugenol and its analogues.
Experimental Workflow
The diagram below outlines the workflow for a comparative field trial of MIE and ME.
Logical Relationship: Factors in Differential Attractancy
This diagram illustrates the logical flow from the chemical properties of the lures to their application in pest management.
References
Comparative Guide to the Validation of Analytical Methods for Methyl Isoeugenol in Fishery Products
This guide provides a detailed comparison of validated analytical methods for the quantification of methyl isoeugenol in fishery products. It is intended for researchers, scientists, and professionals in drug development and food safety who require robust and reliable analytical procedures. The comparison focuses on two primary chromatographic techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting key performance data, experimental protocols, and a generalized validation workflow.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of different analytical methods validated for isoeugenol and its derivatives, including this compound, in various fishery product matrices.
| Parameter | GC-MS/MS Method 1 | GC-MS/MS Method 2 | LC-MS/MS Method |
| Analyte(s) | Eugenol, Isoeugenol, Methyleugenol | Isoeugenol | Isoeugenol |
| Matrix | Fish Fillet | Flatfish, Eel, Shrimp | Finfish (Tilapia, Catfish, Trout, Salmon, etc.) |
| Sample Preparation | Hexane extraction, Phenyl Solid Phase Extraction (SPE) cleanup.[1] | Acetonitrile extraction, Dispersive-SPE (d-SPE) cleanup (MgSO4, PSA, C18).[2][3] | Acetone extraction, Dansyl chloride derivatization.[4][5][6] |
| Linearity (r²) | > 0.9982 (5-500 µg/L)[1] | > 0.9987 (2.5-80 µg/L)[2] | > 0.997 (2.5-40 ng/g)[4][5] |
| Limit of Detection (LOD) | 0.2 µg/kg (Methyleugenol), 1.2 µg/kg (Isoeugenol)[1] | Not explicitly stated for this compound. | 0.2-0.7 ng/g (as Isoeugenol)[4][5] |
| Limit of Quantification (LOQ) | 0.7 µg/kg (Methyleugenol), 4 µg/kg (Isoeugenol)[1] | Not explicitly stated for this compound. | 2.5 ng/g (as Isoeugenol)[4][5] |
| Recovery (%) | 76.4 - 99.9[1] | 80.8 - 111.5[2] | 91.2 - 108.0[4][5] |
| Precision (RSD) | 2.18 - 15.5%[1] | < 8.9%[2] | 2.6 - 8.0% (%RSDR)[4][5] |
Experimental Protocols
Below are detailed methodologies for two distinct analytical approaches for the determination of this compound in fishery products.
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is suitable for the simultaneous determination of eugenol, isoeugenol, and this compound in fish fillets.[1]
-
Sample Preparation:
-
Homogenize a representative sample of the fish fillet.
-
Perform an extraction using hexane.
-
Clean up the extract using a phenyl solid-phase extraction (SPE) cartridge to remove interfering matrix components.[1] This procedure is designed to be efficient by avoiding steps like rotary evaporation and nitrogen blowing, which is advantageous given the volatility of the target analytes.[1]
-
-
Instrumentation (GC-MS/MS):
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive for the determination of isoeugenol in finfish and involves a derivatization step to enhance signal intensity.[4][5] While validated for isoeugenol, the principle is applicable to this compound with appropriate optimization.
-
Sample Preparation:
-
Homogenize the fish tissue sample.
-
Extract the analyte with acetone using a tissue homogenizer.[4][5]
-
Perform an off-line derivatization of the extract using dansyl chloride. This step is crucial for enhancing the signal intensity of isoeugenol, which has poor ionization efficiency in its native form.[4][6]
-
-
Instrumentation (LC-MS/MS):
-
Chromatograph: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Derivatization: The use of dansyl chloride significantly increases the sensitivity of the method.[4][5]
-
Analysis: The method is validated across several species of finfish, with linearity, recovery, and precision determined at various spike levels.[4][5]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method for determining this compound in fishery products.
Caption: Generalized workflow for analytical method validation.
References
- 1. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Allergic Cross-Reactivity Between Isoeugenol and Methyl Isoeugenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allergic cross-reactivity and sensitization potential of isoeugenol and methyl isoeugenol. The information is compiled from peer-reviewed studies and regulatory guidance documents to support research and development in fragrance safety and dermatology.
Executive Summary
Isoeugenol is a well-documented skin sensitizer with a moderate potency, known to cause allergic contact dermatitis. In contrast, this compound is classified as a rare sensitizer. Clinical and experimental data strongly indicate a lack of allergic cross-reactivity between these two substances. This is attributed to differences in their metabolism and subsequent interaction with skin proteins. While isoeugenol can form a reactive quinone methide intermediate, leading to haptenation and an immune response, the methylation of the hydroxyl group in this compound appears to prevent this activation pathway, significantly reducing its sensitization potential.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the skin sensitization potential of isoeugenol. Corresponding quantitative data for this compound in the Local Lymph Node Assay (LLNA) and Direct Peptide Reactivity Assay (DPRA) were not available in the reviewed scientific literature, reflecting its status as a rare sensitizer with limited investigation in these specific assays.
Table 1: In Vivo Sensitization Potential (Local Lymph Node Assay - LLNA)
| Substance | EC3 Value (%) | Potency Classification |
| Isoeugenol | 12.7[1] | Moderate |
| This compound | Data not available | - |
| EC3 (Effective Concentration for a 3-fold stimulation index) is the concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes of mice. |
Table 2: In Chemico Reactivity (Direct Peptide Reactivity Assay - DPRA)
| Substance | Cysteine Depletion (%) | Lysine Depletion (%) | Reactivity Classification |
| Isoeugenol | Data available but specific values vary across studies | Data available but specific values vary across studies | Reactive |
| This compound | Data not available | Data not available | - |
| Peptide depletion indicates the percentage of synthetic cysteine or lysine peptides that have reacted with the test substance after incubation. |
Table 3: Human Patch Test Data on Cross-Reactivity
| Study Population | Findings | Reference |
| Patients with positive patch tests to isoeugenyl methyl ether | No concomitant reactions to isoeugenol were observed in 6 patients. | [2][3] |
| Patients with positive patch tests to this compound | No co-reactions to isoeugenol were reported in 6 patients. | [4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway in skin sensitization and the workflows for common experimental protocols used to assess it.
Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.
Caption: Human Repeat Insult Patch Test (HRIPT) Workflow.
Experimental Protocols
Local Lymph Node Assay (LLNA)
The LLNA is a murine model used to determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the auricular lymph nodes draining the site of chemical application.
Methodology:
-
Animal Model: Typically, CBA/J or BALB/c mice are used.
-
Test Substance Preparation: The test substance is prepared in a suitable vehicle, often acetone:olive oil (4:1 v/v). A minimum of three concentrations plus a vehicle control group are used.
-
Application: 25 µL of the test substance or vehicle is applied to the dorsum of each ear of the mice daily for three consecutive days.
-
Proliferation Measurement: Five days after the first application, mice are injected intravenously with 3H-methyl thymidine. After 5 hours, the draining auricular lymph nodes are excised.
-
Data Analysis: The lymph nodes are processed to measure the incorporation of 3H-methyl thymidine, which is indicative of cell proliferation. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is calculated by interpolation from the dose-response curve.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.[5][6]
Methodology:
-
Study Population: A panel of 50-200 healthy volunteers is recruited.
-
Induction Phase:
-
The test material is applied under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) of each subject.
-
Patches are worn for 24 hours and then removed.
-
This procedure is repeated nine times over a three-week period.
-
The skin site is evaluated for any signs of irritation before each new patch application.
-
-
Rest Phase: A rest period of 10-21 days follows the induction phase, during which no patches are applied.[5]
-
Challenge Phase:
-
A challenge patch with the test material is applied to a naive skin site (a site not previously patched).
-
The patch is removed after 24 hours.
-
The challenge site is evaluated for allergic reactions at 24, 48, and 72 hours after patch removal.
-
A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.
-
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that models the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.[7]
Methodology (based on OECD TG 442C):
-
Peptide Solutions: Synthetic peptides containing either cysteine or lysine are prepared in a suitable buffer.
-
Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at a controlled temperature.
-
Analysis: The concentration of the remaining (unreacted) peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Calculation: The percentage of peptide depletion for both cysteine and lysine is calculated relative to a reference control.
-
Prediction Model: The mean cysteine and lysine depletion values are used to classify the substance into one of four reactivity classes (minimal, low, moderate, high), which correlates with its skin sensitization potential.
Conclusion
The available evidence strongly suggests that there is no significant allergic cross-reactivity between isoeugenol and this compound. Isoeugenol is a known moderate skin sensitizer, a fact supported by its LLNA EC3 value and its reactivity in in vitro assays. The mechanism of sensitization is believed to involve metabolic activation to a reactive quinone methide. This compound, with its hydroxyl group methylated, is considered a rare sensitizer and has not been shown to cross-react with isoeugenol in human studies. This lack of cross-reactivity is likely due to the blockage of the metabolic pathway that leads to the formation of a reactive hapten. For professionals in drug and fragrance development, this indicates that this compound may be a safer alternative to isoeugenol from a skin sensitization perspective, although a full safety assessment for any specific application is always required.
References
- 1. Skin sensitization potency of isoeugenol and its dimers evaluated by a non-radioisotopic modification of the local lymph node assay and guinea pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The murine local lymph node assay: results of an inter-laboratory trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local lymph node assay: 5-bromo-d-deoxyuridine-ELISA method for comparative study in assessing chemical potencies and skin sensitization in BALB/c and CBA/J strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hekserij.nl [hekserij.nl]
A Comparative Analysis of the Bioactivity of Methyl Isoeugenol and Isoeugenol
A detailed examination for researchers, scientists, and drug development professionals.
Methyl isoeugenol and isoeugenol, two closely related phenylpropenes, exhibit a range of biological activities that are of significant interest to the scientific community. While structurally similar, the methylation of the hydroxyl group in isoeugenol to form this compound results in notable differences in their bioactivity profiles, metabolic fates, and toxicological implications. This guide provides a comprehensive comparison of their antioxidant, antimicrobial, cytotoxic, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
At a Glance: Key Bioactivity Differences
| Bioactivity | This compound | Isoeugenol | Key Findings |
| Antioxidant Activity | Generally lower | Higher | The free phenolic hydroxyl group in isoeugenol is crucial for its potent radical scavenging activity. |
| Antimicrobial Activity | Moderate | Potent | Isoeugenol consistently demonstrates lower MIC values against a range of bacteria and fungi. |
| Cytotoxicity | Varies; can be cytotoxic | Generally more cytotoxic | The position of the propenyl group and the free hydroxyl group in isoeugenol contribute to its higher cytotoxicity. |
| Anti-inflammatory Activity | Limited data available | Demonstrated activity | Isoeugenol has been shown to inhibit key inflammatory pathways such as NF-κB and MAPK. |
| Metabolism & Genotoxicity | Can be metabolically activated to form carcinogenic compounds. | Primarily undergoes detoxification through conjugation. | The methylation of the hydroxyl group in this compound blocks the primary detoxification pathway, leading to a different metabolic route with potential for toxicity.[1] |
Antioxidant Activity
The antioxidant capacity of these compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.
Comparative Data: Radical Scavenging Activity
| Compound | Assay | IC50 / EC50 (µg/mL) | Reference |
| Isoeugenol | DPPH | 17.1 | [2] |
| Eugenol (for comparison) | DPPH | 22.6 | [2] |
| Methyl Eugenol (for comparison) | DPPH | ~270-fold less active than Eugenol | [3] |
Lower IC50/EC50 values indicate higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture : The test compound (this compound or isoeugenol) at various concentrations is added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation : The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Antimicrobial Activity
Both this compound and isoeugenol exhibit activity against a range of microorganisms, including bacteria and fungi. However, isoeugenol generally demonstrates superior antimicrobial efficacy.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Organism | This compound (µg/mL) | Isoeugenol (µg/mL) | Reference |
| Fusarium oxysporum (EC50) | >100 | 50-100 | [4] |
| Candida spp. | 310-620 (as Methyleugenol) | 150-620 | [5] |
| Microsporum canis | 78-150 (as Methyleugenol) | 39 | [5] |
| Escherichia coli | - | 312.5 | [2] |
| Staphylococcus aureus | - | 312.5 | [2] |
| Listeria monocytogenes | - | 312.5 | [2] |
Lower MIC/EC50 values indicate higher antimicrobial activity.
Isoeugenol consistently shows lower MIC and EC50 values, indicating greater potency against various fungal and bacterial strains compared to its methylated form.[2][4][5] The free hydroxyl group in isoeugenol is believed to play a key role in its antimicrobial action, likely by disrupting microbial cell membranes and inhibiting essential enzymes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10][11]
-
Preparation of Microtiter Plate : A 96-well microtiter plate is prepared with serial dilutions of the test compound (this compound or isoeugenol) in a suitable broth medium.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation : The wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
- 1. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (Laurus nobilis L.) Essential Oil Preservative Activity through Radical Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Isoeugenol: A Superior Lure for the Pacific Fruit Fly (Bactrocera xanthodes)
A Comparative Guide for Researchers and Pest Management Professionals
The Pacific fruit fly, Bactrocera xanthodes, poses a significant threat to horticulture in the South Pacific, making effective surveillance and control methods paramount. Central to these efforts is the use of male-specific lures for monitoring and mass trapping. Historically, methyl eugenol (ME) has been the standard attractant for this species; however, its efficacy is limited. This guide provides a comprehensive comparison of methyl isoeugenol and other lures for B. xanthodes, supported by experimental data, to inform the selection of the most effective attractant for research and control programs.
Comparative Efficacy of Lures
Field trials have demonstrated that this compound is significantly more effective at attracting male Bactrocera xanthodes than methyl eugenol and other tested compounds. A key study conducted in Tonga provides robust quantitative data supporting the superior performance of this compound.[1][2][3]
Data Summary: Lure Efficacy for Bactrocera xanthodes
| Lure | Mean Flies per Trap per Day (FTD) (± SE) | Relative Efficacy (vs. Methyl Eugenol) |
| This compound | 33.0 ± 1.8 | ~3.1x higher |
| Methyl Eugenol (ME) | 10.7 ± 1.0 | 1.0x (Baseline) |
| 1,2-dimethoxy-4-propylbenzene | 3.1 ± 0.5 | ~0.3x lower |
| Isoeugenol | Significantly less than ME | Not Quantified |
| Dihydroeugenol | Significantly less than ME | Not Quantified |
| Cue-lure | Significantly less than ME | Not Quantified |
| Zingerone | Significantly less than ME | Not Quantified |
Data sourced from Royer et al., 2019.[1][2][3]
The data clearly indicates that traps baited with this compound captured, on average, over three times more male B. xanthodes than those baited with the standard methyl eugenol lure.[1][2][3][4] The novel eugenol analogue, 1,2-dimethoxy-4-propylbenzene, showed some attraction but was significantly less effective than both this compound and methyl eugenol.[1][2][4] Other tested lures, including isoeugenol, dihydroeugenol, cue-lure, and zingerone, were not significantly attractive to B. xanthodes.[1][2]
Experimental Protocols
The primary data presented is based on a comprehensive field trial. The following methodology was employed:
Study Location and Duration: The field trials were conducted in Tonga over a nine-week period between September and November 2017.[1][2]
Lure Formulations:
-
Attractants: this compound, methyl eugenol, 1,2-dimethoxy-4-propylbenzene, isoeugenol, dihydroeugenol, cue-lure, and zingerone were tested.[1][2]
-
Dispenser: Lures were applied to two pieces of 2.5 cm long dental wick wired together.
-
Toxicant: Malathion was added to the lures to kill the attracted flies.
Trapping and Data Collection:
-
Trap Type: While the specific trap design is not detailed in the abstracts, standard fruit fly traps such as the Jackson trap are commonly used in such studies.
-
Trap Deployment: Traps baited with the different lures were deployed in the field. A randomized block design is a standard practice in such experiments to minimize the effects of location and environmental variability.
-
Data Collection: The number of B. xanthodes males captured in each trap was recorded weekly. The mean number of flies per trap per day (FTD) was calculated to standardize the data.
Visualizing the Process
Experimental Workflow for Lure Efficacy Testing
A simplified workflow for evaluating the efficacy of different fruit fly lures.
Insect Olfactory Signaling Pathway
The attraction of Bactrocera xanthodes to lures like this compound is mediated by a complex olfactory signaling pathway. The following diagram illustrates the general mechanism of odor perception in insects.
General insect olfactory signal transduction from odorant binding to behavioral response.
Conclusion
The available evidence strongly supports the use of this compound as a more effective lure than methyl eugenol for the surveillance and control of Bactrocera xanthodes. Researchers and pest management professionals should consider the adoption of this compound to improve the sensitivity of detection programs and the efficacy of male annihilation techniques for this significant horticultural pest. Further research to optimize trap design and lure longevity for this compound could further enhance its utility in the field.
References
structural and physicochemical differences between methyl isoeugenol and methyl eugenol
An In-depth Analysis of Structural, Physicochemical, and Biological Distinctions
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric compounds is paramount. Methyl isoeugenol and methyl eugenol, both phenylpropenes, share the same molecular formula but exhibit significant differences in their chemical structure, physical properties, and biological activities. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed methodologies, to aid in their appropriate application and investigation.
Structural and Physicochemical Comparison
The primary distinction between this compound and methyl eugenol lies in the position of the double bond within the propenyl side chain. In this compound, the double bond is conjugated with the benzene ring (prop-1-en-1-yl), whereas in methyl eugenol, it is in the terminal position (prop-2-en-1-yl or allyl).[1] This seemingly minor structural variance leads to notable differences in their physicochemical properties and reactivity. This compound can also exist as cis and trans isomers, further diversifying its chemical space.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and methyl eugenol is presented in the table below. These differences can influence their solubility, volatility, and interactions with biological systems.
| Property | This compound | Methyl Eugenol | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [2] |
| Odor | Floral, reminiscent of tuberose | Spicy, clove-like | [2] |
| Density | 1.05 g/cm³ at 20°C | 1.036 g/mL at 25°C | [2] |
| Boiling Point | 263 °C | 254-255 °C | [2] |
| Melting Point | Not available | -4 °C | |
| Flash Point | 113 °C | 110 °C (closed cup) | [2] |
| log P (Octanol/Water) | 3.05 | ~3.0 | [2] |
| Refractive Index | Not available | n20/D 1.534 | |
| Solubility | Insoluble in water | Insoluble in water | |
| Stability | Becomes red under light and in alkaline bases | Generally stable | [2] |
Structural Isomerism
The positional isomerism of the double bond is a critical differentiating feature. The following diagram illustrates this structural difference.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis and analysis of this compound and methyl eugenol.
Synthesis of this compound from Isoeugenol (Williamson Ether Synthesis)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Isoeugenol
-
Sodium metal
-
Anhydrous diethyl ether
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve isoeugenol in anhydrous diethyl ether.
-
Carefully add small pieces of sodium metal to the solution at room temperature with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted and the formation of the sodium isoeugenolate is complete.
-
Cool the reaction mixture in an ice bath and add methyl iodide dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
GC-MS Analysis of this compound and Methyl Eugenol
This protocol outlines a general method for the separation and identification of this compound and methyl eugenol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (splitless injection)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a standard solution of this compound and methyl eugenol in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Dilute the standard solution to create a series of calibration standards.
-
Prepare unknown samples by dissolving them in the same solvent.
-
Analyze the samples by GC-MS and identify the compounds based on their retention times and mass spectra compared to the standards.
Biological Activity and Metabolic Pathways
The structural difference between this compound and methyl eugenol significantly impacts their biological activities. For instance, this compound has been found to be a more potent attractant for the fruit fly Bactrocera xanthodes than methyl eugenol.[1][3]
Furthermore, their metabolic fates and resulting toxicological profiles differ. Methyl eugenol is known to undergo metabolic activation to a genotoxic and carcinogenic compound, a concern that has not been raised for this compound.[4] The metabolic pathway of methyl eugenol involves hydroxylation and subsequent sulfation to form a reactive carbocation that can form DNA adducts.
Metabolic Activation of Methyl Eugenol
The following diagram illustrates the proposed metabolic pathway leading to the genotoxicity of methyl eugenol.
Conclusion
While this compound and methyl eugenol are structurally similar isomers, their distinct physicochemical properties and biological activities necessitate careful consideration in research and development. The position of the double bond in the propenyl side chain is the key determinant of these differences, influencing their aroma, stability, and, most critically, their metabolic fate and toxicological profiles. This guide provides a foundational comparison to assist researchers in making informed decisions regarding the use and study of these two important phenylpropenes.
References
- 1. Cytotoxicity and genotoxicity of methyleugenol and related congeners-- a mechanism of activation for methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyleugenol and oxidative metabolites induce DNA damage and interact with human topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl eugenol synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of isoeugenol/methyl isoeugenol from eugenol/methyl eugenol using new cheap catalyst | PPTX [slideshare.net]
In Silico Toxicity Profile: A Comparative Guide to Methyl Isoeugenol and Methyl Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico toxicity predictions for methyl isoeugenol and methyl eugenol. These two structurally similar phenylpropenes, found in various essential oils and used as flavoring and fragrance agents, exhibit markedly different toxicological profiles. This document summarizes key data from computational models, details the underlying mechanistic differences, and provides standardized protocols for the in silico methodologies discussed.
Executive Summary of In Silico Toxicity Predictions
The International Agency for Research on Cancer (IARC) has classified methyl eugenol as "probably carcinogenic to humans" (Group 2A) and isoeugenol as "possibly carcinogenic to humans" (Group 2B), reflecting the stronger evidence for methyl eugenol's carcinogenic potential.
Data Presentation
Physicochemical Properties for In Silico Modeling
The following table summarizes key physicochemical properties of this compound and methyl eugenol, which are used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models.
| Property | This compound | Methyl Eugenol | Data Source |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | [2] |
| Molecular Weight ( g/mol ) | 178.23 | 178.23 | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 3.05 | 2.737 | [2][3] |
| Boiling Point (°C) | 263 | 255 | [2] |
| Flash Point (°C) | 113 | 118 | [2] |
| SMILES | CC=Cc1ccc(OC)c(OC)c1 | COC1=C(OC)C=C(C=C1)CC=C | [3] |
In Silico Toxicity Prediction Summary
This table outlines the qualitative predictions from various in silico toxicology models for key endpoints.
| Toxicological Endpoint | This compound Prediction | Methyl Eugenol Prediction | Supporting Evidence |
| Genotoxicity Alerts | Negative | Positive | In silico prediction tools consistently identify genotoxicity alerts for methyl eugenol but not isoeugenol.[1] |
| Carcinogenicity Alerts | Negative | Positive | Carcinogenicity alerts are identified for methyl eugenol based on its structural features and metabolic activation pathway.[1] |
| Metabolic Activation to Reactive Species | Unlikely | Likely | The major metabolic pathway for methyl eugenol involves the formation of a reactive carbocation that can form DNA adducts.[1] |
| Read-Across Applicability for Cancer Hazard | Not appropriate as a source for methyl eugenol | Not appropriate as a target from isoeugenol | Significant differences in bioactivity and metabolic pathways make read-across for cancer hazard classification inappropriate between these two compounds.[1] |
Supporting Experimental Data
The in silico predictions are corroborated by a substantial body of experimental evidence.
| Experimental Assay | This compound Result | Methyl Eugenol Result | Data Source |
| Bacterial Mutagenicity (Ames Test) | Negative | Negative | [4] |
| In Vitro Micronucleus Assay | - | Positive (metabolites) | The metabolites 3'-oxomethylisoeugenol and methyleugenol-2',3'-epoxide induced the formation of micronucleated cells.[5] |
| In Vitro DNA Damage (Comet Assay) | - | Positive | Methyl eugenol and its metabolite 1'-hydroxymethyleugenol caused DNA strand breaks at concentrations ≥10 μM.[5] |
| Rodent Carcinogenicity Bioassay (NTP) | Equivocal evidence in female mice; Clear evidence in male mice | Clear evidence in male and female rats and mice | [4] |
Core Mechanistic Differences: Metabolic Pathways
The divergence in the toxicity of this compound and methyl eugenol is primarily attributed to their different metabolic fates within the body.
Methyl Eugenol: A Pathway to Bioactivation
The carcinogenicity of methyl eugenol is linked to its metabolic activation. The process begins with hydroxylation of the allyl side chain, followed by sulfation. This forms an unstable sulfate ester that spontaneously decomposes to a highly reactive carbocation. This electrophilic species can then bind to DNA, forming adducts that can lead to mutations and initiate cancer.
References
- 1. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]
- 3. chemeo.com [chemeo.com]
- 4. NTP Toxicology and Carcinogenesis Studies of Methyleugenol (CAS NO. 93-15-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analysis of Eugenol Isomers: A Guide to GC-MS/MS Validation and Method Comparison
For researchers, scientists, and professionals in drug development, the accurate and simultaneous quantification of eugenol and its isomers, such as isoeugenol, is critical for quality control, safety assessment, and efficacy studies. This guide provides a comprehensive comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) as a primary analytical technique, supported by experimental data and detailed protocols. We also explore alternative methods to offer a well-rounded perspective for your analytical considerations.
GC-MS/MS: The Gold Standard for Sensitivity and Specificity
Gas chromatography coupled with triple quadrupole tandem mass spectrometry (GC-MS/MS) has emerged as a highly effective and sensitive method for the simultaneous determination of eugenol and its isomers in various complex matrices.[1][2] Its advantages lie in its ability to provide excellent separation and highly selective detection, which is crucial when dealing with isomeric compounds that have similar physical and chemical properties.
Performance Characteristics of a Validated GC-MS/MS Method
A typical validation of a GC-MS/MS method for the simultaneous analysis of eugenol, isoeugenol, and methyleugenol demonstrates excellent performance, as summarized in the table below. The data presented is a synthesis from a validated study on fish fillet matrices, a notoriously complex sample type.[1]
| Parameter | Eugenol | Isoeugenol | Methyleugenol |
| Linearity Range (µg/L) | 5 - 500 | 5 - 500 | 5 - 500 |
| Coefficient of Determination (r²) | > 0.9982 | > 0.9982 | > 0.9982 |
| Limit of Detection (LOD) (µg/kg) | 0.4 | 1.2 | 0.2 |
| Limit of Quantification (LOQ) (µg/kg) | 1.2 | 4.0 | 0.7 |
| Recovery (%) | 76.4 - 99.9 | 76.4 - 99.9 | 76.4 - 99.9 |
| Relative Standard Deviation (RSD) (%) | 2.18 - 15.5 | 2.18 - 15.5 | 2.18 - 15.5 |
Table 1: Summary of quantitative data for a validated GC-MS/MS method for the simultaneous analysis of eugenol, isoeugenol, and methyleugenol in fish fillet. Data synthesized from Ke et al., 2016.[1]
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines a typical workflow for the analysis of eugenol isomers using GC-MS/MS.
1. Sample Preparation:
-
Homogenization: Solid samples, such as fish tissue, are homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with a suitable organic solvent, like hexane, to isolate the analytes of interest.[1] For other matrices, acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) cleanup has also been successfully employed.[3]
-
Cleanup: The extract is then passed through a solid-phase extraction (SPE) cartridge, such as a phenyl SPE column, to remove interfering matrix components.[1] This step is crucial for achieving low detection limits and protecting the analytical instrument.
-
Concentration and Reconstitution: The cleaned extract may be concentrated under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the GC system.
2. GC-MS/MS Analysis:
-
Gas Chromatography (GC): The prepared sample is injected into the GC system, where the eugenol isomers are separated based on their volatility and interaction with the stationary phase of the chromatographic column. A typical run time for the separation of multiple compounds can be as short as 14 minutes.[4]
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron ionization (EI).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, the triple quadrupole mass spectrometer is operated in MRM mode. In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective process significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits.
-
Alternative Analytical Techniques: A Comparative Overview
While GC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of eugenol and its isomers. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS/MS | Separation by gas chromatography, detection by tandem mass spectrometry. | High sensitivity and selectivity, excellent for complex matrices, robust and reliable.[1][3] | Requires derivatization for non-volatile compounds (not an issue for eugenol), higher instrument cost. |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography, detection by various detectors (e.g., UV, DAD, MS). | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Simpler sample preparation in some cases. | Lower resolution for volatile isomers compared to GC. UV detection can have lower sensitivity and be prone to interference.[5][6] |
| GC-FID | Separation by gas chromatography, detection by Flame Ionization Detector. | Robust, relatively inexpensive, and provides good quantitative results for many compounds.[7] | Not as selective as MS, co-eluting compounds can interfere with quantification. Lower sensitivity compared to MS. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, rapid, and cost-effective for screening and quantification of pure or simple mixtures.[7] | Lacks specificity for isomers and is highly susceptible to interference from other compounds in the sample matrix. |
Table 2: Comparison of analytical techniques for the analysis of eugenol isomers.
A study comparing RP-HPLC, GC-FID, and UV spectrophotometry for the quantification of eugenol highlighted that while all three methods can provide dependable results, GC-FID and RP-HPLC offer superior specificity compared to UV spectrophotometry.[7] For the simultaneous analysis of isomers in complex matrices, the selectivity of GC-MS/MS remains unparalleled.
Logical Framework for Method Selection
The decision-making process for selecting the appropriate analytical method can be visualized as follows:
References
- 1. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
A Comparative Guide to the Synthesis of Methyl Isoeugenol: Traditional vs. Green Methods
For researchers, scientists, and professionals in drug development, the synthesis of key chemical compounds like methyl isoeugenol, a valuable fragrance and flavor agent, presents a choice between established traditional methods and emerging sustainable "green" alternatives. This guide provides a detailed, objective comparison of these two approaches, supported by experimental data, to inform methodology selection.
The synthesis of this compound, a compound with applications ranging from perfumery to pharmaceuticals, has historically been achieved through classical chemical reactions. However, the growing emphasis on sustainable and environmentally friendly processes has led to the development of innovative green synthesis routes. This guide delves into the specifics of both traditional and green methods, offering a comprehensive overview of their respective yields, reaction conditions, and environmental impact.
Core Chemical Reactions: A Tale of Two Pathways
The fundamental transformation in synthesizing this compound from isoeugenol is the methylation of the phenolic hydroxyl group. The traditional and green methods approach this transformation through distinctly different chemical pathways.
Traditional Synthesis: The Williamson Ether Synthesis
The conventional approach to producing this compound relies on the well-established Williamson ether synthesis. This method involves a two-step process. First, the phenolic proton of isoeugenol is abstracted by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium isoeugenolate salt. This alkoxide then acts as a nucleophile, attacking a methylating agent, typically a hazardous and toxic compound like dimethyl sulfate ((CH₃)₂SO₄) or methyl chloride (CH₃Cl). This nucleophilic substitution reaction results in the formation of this compound and a salt byproduct.
Green Synthesis: A Greener Approach with Dimethyl Carbonate
In contrast, green synthesis methods aim to replace toxic reagents with more environmentally benign alternatives. A prominent green route for this compound synthesis utilizes dimethyl carbonate (DMC) as the methylating agent. DMC is a non-toxic and biodegradable compound. This process can be designed as a one-step reaction, often starting from eugenol, which isomerizes to isoeugenol in situ. The reaction is typically catalyzed by a base, such as potassium carbonate (K₂CO₃), and facilitated by a phase-transfer catalyst like polyethylene glycol (PEG). The use of a phase-transfer catalyst is crucial for reactions involving a solid base and a liquid organic phase, as it helps to bring the reactants together.
Quantitative Comparison: A Data-Driven Overview
The choice between traditional and green synthesis methods often hinges on quantitative metrics such as yield, reaction time, and temperature. The following table summarizes the key experimental data for both approaches.
| Parameter | Traditional Synthesis (Williamson Ether Synthesis) | Green Synthesis (DMC/PEG Method) |
| Starting Material | Isoeugenol | Eugenol (isomerizes to isoeugenol) |
| Methylating Agent | Dimethyl sulfate or Methyl chloride | Dimethyl carbonate (DMC) |
| Base/Catalyst | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Potassium carbonate (K₂CO₃) / Polyethylene glycol (PEG) |
| Solvent | Often requires an organic solvent | Can be performed solvent-free |
| Temperature | 50-100 °C | 140-200 °C |
| Reaction Time | 1-8 hours | 3-5 hours |
| Yield | ~83%[1] | 86.1% - 94%[1] |
| Key Byproducts | Sodium sulfate or Sodium chloride | Methanol (can be recycled) |
| Environmental Impact | Use of toxic and corrosive reagents, hazardous waste | Use of non-toxic, biodegradable reagents, less waste |
Experimental Protocols: A Step-by-Step Guide
For a practical understanding, detailed methodologies for representative traditional and green synthesis protocols are provided below.
Traditional Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Isoeugenol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, heating mantle, magnetic stirrer.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoeugenol in an appropriate solvent such as ethanol or acetone.
-
Slowly add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide with constant stirring to form the sodium isoeugenolate.
-
Attach a dropping funnel to the flask and add dimethyl sulfate dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 50-60 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer sequentially with a dilute NaOH solution and then with water to remove any unreacted isoeugenol and dimethyl sulfate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude this compound.
-
Purify the product by vacuum distillation.
Green Synthesis of this compound from Eugenol
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Polyethylene glycol 800 (PEG-800)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.
Procedure:
-
Combine eugenol, potassium carbonate, and PEG-800 in a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Heat the mixture to 140 °C with vigorous stirring.
-
Slowly add dimethyl carbonate to the reaction mixture dropwise over a period of 1 hour.
-
After the addition is complete, continue heating the mixture at 140 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Visualizing the Synthesis Workflow
To better understand the logical flow of comparing these two synthesis methods, the following diagram illustrates the key stages from starting materials to the final product and comparative analysis.
Caption: A flowchart comparing the traditional and green synthesis workflows for this compound.
Environmental and Safety Considerations
The choice of synthesis route has significant implications for environmental impact and laboratory safety.
Traditional Method: The traditional Williamson ether synthesis employs highly toxic and corrosive reagents. Dimethyl sulfate is a potent carcinogen and a severe irritant. Strong bases like NaOH and KOH are also corrosive and require careful handling. The use of volatile organic solvents contributes to air pollution and poses flammability risks. The generation of inorganic salt waste also requires proper disposal.
Green Method: The green synthesis approach offers substantial improvements in safety and environmental friendliness. Dimethyl carbonate is a much safer and more sustainable methylating agent. The catalytic system of potassium carbonate and PEG is also less hazardous than strong bases. The ability to perform the reaction under solvent-free conditions further reduces the environmental footprint. The primary byproduct, methanol, can potentially be recovered and reused.
Conclusion: A Clear Advantage for Green Chemistry
While traditional synthesis methods for this compound are well-established, they are associated with significant safety and environmental drawbacks. The green synthesis approach, utilizing dimethyl carbonate and a phase-transfer catalyst, presents a compelling alternative. It offers comparable or even higher yields, shorter reaction times in some cases, and a vastly improved safety and environmental profile. For researchers and drug development professionals committed to sustainable practices, the green synthesis of this compound represents a clear and advantageous path forward. The adoption of such green methodologies is not only a responsible choice but also aligns with the broader shift towards sustainable chemistry in the scientific community.
References
Differential Metabolic Pathways of Isoeugenol and Methyl Eugenol: A Toxicological Comparison
For Researchers, Scientists, and Drug Development Professionals
Isoeugenol and methyl eugenol, two structurally similar phenylpropenoids found in various essential oils and used as flavoring and fragrance agents, exhibit markedly different toxicological profiles. While sharing similar physicochemical properties, their distinct metabolic fates dictate their potential for toxicity, with methyl eugenol being a known rodent carcinogen and isoeugenol showing a different and generally less potent toxicity profile.[1] This guide provides a detailed comparison of their metabolic pathways, supported by experimental data and methodologies, to elucidate the biochemical basis for their divergent toxicological outcomes.
Core Metabolic Differences: Detoxification vs. Bioactivation
The primary metabolic distinction between isoeugenol and methyl eugenol lies in their initial biotransformation steps. Isoeugenol primarily undergoes detoxification, while methyl eugenol is metabolized via a bioactivation pathway that leads to genotoxicity and carcinogenicity.[1]
Isoeugenol's major metabolic route involves the conjugation of its phenolic hydroxyl group with sulfate and glucuronic acid, forming water-soluble metabolites that are readily excreted.[1] This efficient detoxification process limits its potential for systemic toxicity. Other minor metabolic pathways for isoeugenol include hydroxylation of the terminal methyl group, oxidation of the propenyl double bond to form an epoxide, and O-dealkylation.
In contrast, methyl eugenol is metabolized through a pathway that generates a reactive electrophile. The process begins with benzylic hydroxylation to form 1'-hydroxymethyleugenol, which is then sulfated to 1'-sulfoxymethyleugenol.[1] This unstable sulfate ester spontaneously decomposes to a highly reactive carbocation, which can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[1][2]
Metabolic Pathway Diagrams
References
Isoeugenol and its Derivatives: A Comparative Guide to Radical-Scavenging Activity
For researchers and professionals in drug development and related scientific fields, understanding the antioxidant potential of phenolic compounds is crucial for the development of new therapeutic agents. Isoeugenol, a phenylpropanoid, and its derivatives have garnered significant attention for their radical-scavenging properties. This guide provides a comparative analysis of the radical-scavenging activity of isoeugenol and its derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Radical-Scavenging Activity
The antioxidant capacity of isoeugenol and its derivatives is frequently evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most common. The data consistently demonstrates that structural modifications of isoeugenol can significantly influence its antioxidant efficacy.
In a direct comparison, isoeugenol often exhibits slightly higher or comparable radical-scavenging activity than its isomer, eugenol. For instance, the EC50 values for isoeugenol in the DPPH assay have been reported to be slightly lower than those for eugenol, indicating greater potency.[1][2] Specifically, one study found the EC50 value for isoeugenol to be 17.1 μg/mL in the DPPH assay, compared to 22.6 μg/mL for eugenol.[1][2] The superior activity of isoeugenol is often attributed to the conjugated double bond in its propenyl side chain, which enhances the stability of the resulting phenoxyl radical through electron delocalization.[3]
The synthesis of isoeugenol derivatives has led to the development of compounds with even more potent antioxidant activities. Phenolic compounds synthesized through the Friedel-Crafts alkylation of isoeugenol have shown promising results.[4][5] Notably, certain synthesized derivatives have demonstrated superior antioxidant properties when compared to standard antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Trolox.[4][6] Dimerization of isoeugenol also leads to compounds with significant, though sometimes varied, antioxidant potential. Dimers such as dehydrodiisoeugenol and alpha-di-isoeugenol have been shown to produce stable phenoxyl radicals.[7][8]
The following table summarizes the radical-scavenging activities of isoeugenol and selected derivatives from various studies, providing a quantitative comparison of their efficacy.
| Compound | Assay | EC50 (μg/mL) | Reducing Power (mmol Fe(II)/g) | Reference |
| Isoeugenol | DPPH | 17.1 | 18.4 | [1][2] |
| ABTS | 87.9 | [1] | ||
| Eugenol | DPPH | 22.6 | 11.2 | [1][2] |
| ABTS | 146.5 | [1] | ||
| Trolox (Standard) | DPPH | 13.5 | [1] | |
| ABTS | 84.34 | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: The test compounds (isoeugenol and its derivatives) and a standard antioxidant (e.g., Trolox, BHA) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent used for the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The EC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[1]
Visualizing the Antioxidant Mechanism
The radical-scavenging activity of phenolic compounds like isoeugenol is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.
Caption: Hydrogen atom donation from isoeugenol to a free radical.
The general workflow for evaluating the antioxidant activity of these compounds involves a series of established in vitro assays.
Caption: General workflow for in vitro antioxidant activity assessment.
References
- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrozingerone and isoeugenol as inhibitors of lipid peroxidation and as free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new phenol compounds from isoeugenol: Investigation of antioxidant properties [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Thiourea Compounds from Methyl Isoeugenol and Methyl Eugenol
For researchers and professionals in drug development, the choice of starting materials is a critical factor influencing the efficiency and outcome of a synthetic pathway. This guide provides a detailed comparison of methyl isoeugenol (MIE) and methyl eugenol (ME) as precursors for the synthesis of thiourea derivatives, focusing on a one-pot synthesis method that has been recently reported. This comparison is based on experimental data to objectively inform the selection of the optimal precursor for synthesizing bioactive thiourea compounds.
Executive Summary
Experimental evidence suggests that methyl eugenol (ME) is a more effective precursor than this compound (MIE) for the synthesis of a specific anti-malarial thiourea derivative.[1][2] The key differentiating factor appears to be the yield of the isothiocyanate intermediate, which is significantly higher when starting from ME. This ultimately leads to a higher overall yield of the final thiourea compound. While both isomers can, in principle, be used to generate thiourea derivatives, the experimental data points to ME as the more "representative" and efficient starting material for this particular synthetic route.[1][2]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data from the comparative synthesis of a thiourea derivative from this compound and methyl eugenol. The data highlights the superior yield obtained when starting with methyl eugenol.
| Parameter | This compound (MIE) | Methyl Eugenol (ME) | Reference |
| Intermediate | This compound Isothiocyanate | Methyl Eugenol Isothiocyanate | [2] |
| Intermediate Yield | 0.0277 g | 0.1331 g (25.56%) | [2] |
| Final Product | 1-{1-(3,4-dimethoxyphenyl)-4,6-bis[(3,4-dimethoxyphenyl)methyl]heptane-2-yl]-3-{[(2E)-3-phenylprop-2-en-1-ylium-1-yl]amino}thiourea | 1-{1-(3,4-dimethoxyphenyl)-4,6-bis[(3,4-dimethoxyphenyl)methyl]heptane-2-yl]-3-{[(2E)-3-phenylprop-2-en-1-ylium-1-yl]amino}thiourea | [1][2] |
| Final Product Yield | Not Reported | 0.2769 g (22.47%) | [1][2] |
| Melting Point of Final Product | Not Applicable | 157-167 °C (crude) | [2] |
Experimental Protocols
The synthesis of the target thiourea derivative was achieved through a one-pot reaction. The initial step involves the formation of an isothiocyanate derivative from either this compound or methyl eugenol. This intermediate is then reacted with hydrazine and cinnamaldehyde to yield the final thiourea compound.
Synthesis of Isothiocyanate Intermediates
The synthesis of the isothiocyanate intermediates from this compound (compound 1) and methyl eugenol (compound 2) is the initial and differentiating step in the overall synthesis. While the specific detailed protocol for this step is not fully elaborated in the provided references, the yield difference is noted.[2]
One-Pot Synthesis of the Thiourea Derivative from Methyl Eugenol Isothiocyanate
The following protocol details the synthesis of the thiourea derivative (compound 3) starting from the methyl eugenol isothiocyanate intermediate (compound 2).
Materials:
-
Methyl eugenol isothiocyanate derivative (compound 2)
-
Hydrazine
-
Cinnamaldehyde
-
Ethanol
-
10% Hydrochloric acid (HCl)
Procedure:
-
A solution of 2.86 mmol of the methyl eugenol isothiocyanate derivative (compound 2) in ethanol is prepared in a reaction flask.
-
To this solution, 2.86 mmol of hydrazine is added.
-
The mixture is stirred at 70°C for 5 hours.
-
Without isolating the intermediate, 2.86 mmol of cinnamaldehyde and 5 ml of 10% HCl are added to the reaction mixture.
-
The reaction is continued for an additional 2 hours at the same temperature.
-
The resulting product is a light brown solid.[2]
Mandatory Visualizations
To visually represent the comparative synthesis pathways, the following diagrams have been generated using the DOT language.
Caption: Comparative synthesis workflows of thiourea derivatives.
Caption: Experimental workflow for the one-pot synthesis.
Conclusion
Based on the available experimental data, methyl eugenol is the more efficient precursor for the synthesis of the target anti-malarial thiourea derivative when compared to this compound. The higher yield of the methyl eugenol isothiocyanate intermediate directly contributes to a more favorable overall yield of the final product. For researchers aiming to synthesize this class of compounds, methyl eugenol represents a more practical and higher-yielding starting material. Further studies would be beneficial to quantify the yield of the final thiourea derivative from this compound to provide a more complete direct comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Isoeugenol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Methyl isoeugenol, a common compound in various research applications, requires careful handling due to its potential health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3][4] Therefore, adherence to strict safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Always wear compatible chemical-resistant gloves.[1][5][6] Dispose of contaminated gloves after use.[5][6]
-
Eye Protection: Chemical safety goggles are recommended.[1]
-
Body Protection: A lab coat or other light protective clothing should be worn.[1]
Handling and Storage:
-
Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[1][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
-
Keep away from strong oxidizing and reducing agents.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are determined by local, state, and federal regulations, the following table summarizes its key physical and toxicological properties relevant to safety and disposal.
| Property | Value | Source |
| CAS Number | 93-16-3 | [1][2][5] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Flash Point | > 104.44 °C (> 220.00 °F) | [1] |
| Oral LD50 (Rat) | 2500 mg/kg | [5] |
| Hazards | Harmful if swallowed, May cause an allergic skin reaction | [1][2][3] |
Step-by-Step Disposal Procedures for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [1][2][5][7]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound (including pure substance, solutions, and contaminated materials) in a designated, properly labeled hazardous waste container.[7]
-
Container Compatibility: The container must be made of a material compatible with this compound and have a secure, sealable lid.[7][8]
-
Waste Segregation: Do not mix this compound waste with incompatible materials.[7][8] It is best practice to segregate halogenated and non-halogenated solvent waste streams.[9][10]
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safety and regulatory compliance. The label on the hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and composition of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Harmful," "Sensitizer").
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[8] This area should be under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment bins to prevent the spread of material in case of a leak.[7]
-
Storage Limits: Adhere to the volume limits for hazardous waste storage in your laboratory's SAA as per institutional and regulatory guidelines.[7]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's EHS department to schedule a waste pickup.[7][8]
-
Professional Disposal Service: Your EHS department will arrange for the transport and disposal of the hazardous waste through a licensed and approved waste disposal facility.[11]
Experimental Workflow: Handling Spills of this compound
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Ventilate:
- If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
- Ensure the area is well-ventilated.[1]
2. Personal Protective Equipment:
- Before cleaning the spill, don the appropriate PPE, including a respirator if necessary, chemical safety goggles, and heavy rubber gloves.[1]
3. Containment and Absorption:
- Cover the spill with an inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[1]
4. Collection:
- Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, covered container for disposal as hazardous waste.[1]
5. Decontamination:
- Ventilate the area of the spill and wash the site after the material has been completely collected.[1]
6. Disposal:
- Label the container with the spilled material as hazardous waste and dispose of it according to the procedures outlined above.[2][9][12]
Logical Relationship: Decision Process for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
- 1. The Good Scents Company safety data sheet for this compound [thegoodscentscompany.com]
- 2. vigon.com [vigon.com]
- 3. hekserij.nl [hekserij.nl]
- 4. directpcw.com [directpcw.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. dev25.webster.edu [dev25.webster.edu]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Isoeugenol
For Immediate Reference: Essential Safety and Logistical Information for the Laboratory Professional
This document provides crucial safety protocols and operational guidance for the handling and disposal of Methyl Isoeugenol in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., vinyl, neoprene).[1] | To prevent skin contact, which can cause allergic reactions.[1] |
| Eye Protection | Safety glasses with side-shields or splash goggles.[1][2] | To protect against splashes and mists that could cause eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. For larger quantities or risk of significant splashing, liquid-impermeable coveralls (Type 3 or 4) and chemical-resistant footwear are recommended.[1] | To prevent skin exposure and contamination of personal clothing.[1][3] |
| Respiratory Protection | Not typically required with adequate ventilation. In poorly ventilated areas or during activities that may generate significant vapors or aerosols, a suitable respirator should be used.[2][4] | To avoid inhalation, which may cause respiratory irritation.[2][5] |
Operational Plan: From Handling to Disposal
A systematic approach to the use and disposal of this compound is critical for laboratory safety.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][2][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6][2]
-
Storage: Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][5] Protect from light and air.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][2] Wash hands thoroughly after handling and before breaks.[1][2][5]
Spill Management:
In the event of a spill, immediately evacuate non-essential personnel from the area.[1] Ventilate the area and eliminate all ignition sources.[6] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, dry lime, or soda ash.[2][5] Collect the absorbed material into a sealed container for disposal.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and contaminated absorbent materials in a designated, sealed, and properly labeled hazardous waste container.[6][2][5] Do not dispose of with regular refuse or pour down the drain.[1][5][7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[5] Contaminated clothing should be decontaminated before reuse.[1]
-
Regulatory Compliance: All disposal must be in accordance with local, regional, and national regulations.[6][2] Engage a licensed disposal company for removal of hazardous waste.[5]
Emergency Procedures: A Step-by-Step Guide
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][5][7] Remove contaminated clothing.[2] If skin irritation or a rash occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1][5][7] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5][7] If breathing is difficult, provide oxygen.[2] If not breathing, give artificial respiration.[2][5][7] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water.[2][5][7] Seek immediate medical attention or call a poison control center.[6][2] |
Visualizing the Workflow: Safe Handling of this compound
The following diagram outlines the critical steps for safely managing this compound within a laboratory setting, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. directpcw.com [directpcw.com]
- 2. The Good Scents Company safety data sheet for this compound [thegoodscentscompany.com]
- 3. hekserij.nl [hekserij.nl]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vigon.com [vigon.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
